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  • Product: 2-Amino-1-phenylethanol hydrochloride
  • CAS: 15995-85-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Mechanism of Action of 2-Amino-1-phenylethanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of the mechanism of action of 2-Amino-1-phenylethanol hydr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the mechanism of action of 2-Amino-1-phenylethanol hydrochloride. As a structural analog of endogenous catecholamines, this molecule offers a valuable tool for dissecting adrenergic and dopaminergic signaling pathways. This document synthesizes current knowledge, outlines experimental approaches for its characterization, and provides insights into its potential pharmacological effects.

Introduction: Unveiling a Norepinephrine Analog

2-Amino-1-phenylethanol, also known as phenylethanolamine, is a primary amine and a structural analog of the neurotransmitter norepinephrine.[1] Its hydrochloride salt is frequently used in research due to its increased stability and solubility.[1] The core structure, a phenethylamine backbone with a hydroxyl group on the beta-carbon of the ethyl side chain, is a key pharmacophore for interaction with adrenergic receptors.[2] Its structural similarity to norepinephrine and dopamine suggests that its mechanism of action is likely centered on the modulation of the sympathetic nervous system.[1] This guide will delve into its known and putative interactions with adrenergic and dopaminergic receptors, the downstream signaling cascades, and the physiological consequences of these interactions.

Molecular Interactions: The Adrenergic and Dopaminergic Interface

The primary hypothesis for the mechanism of action of 2-Amino-1-phenylethanol hydrochloride is its interaction with adrenergic receptors. However, its structural similarity to dopamine also warrants investigation into its effects on dopaminergic receptors.

Adrenergic Receptor Interactions

Early pharmacological studies in animal models demonstrated that intravenous administration of 2-Amino-1-phenylethanol produces sympathomimetic effects, including a rapid increase in blood pressure, mydriasis (pupil dilation), and dose-dependent effects on heart rate.[2] These observations are consistent with the activation of adrenergic receptors.[2]

  • β2-Adrenergic Receptor: Competition binding experiments in HEK293 cells expressing the β2-adrenergic receptor showed that racemic 2-Amino-1-phenylethanol has approximately 1/400th the affinity of epinephrine and 1/7th the affinity of norepinephrine for this receptor subtype.[2] This indicates a weaker but present interaction with β2-adrenergic receptors.

  • β1 and β2-Adrenergic Receptor Functional Activity: Studies on lipolysis in rat and hamster adipocytes, a process mediated by β-adrenergic receptors, showed that 2-Amino-1-phenylethanol can induce a moderate stimulation of lipolysis.[2] This effect was inhibited by both a non-selective β-blocker (bupranolol), a selective β1-antagonist (CGP 20712A), and a selective β2-antagonist (ICI 118,551), suggesting that 2-Amino-1-phenylethanol exhibits agonist activity at both β1 and β2-adrenergic receptors.[2]

The interaction with α-adrenergic receptors is suggested by the observed vasoconstrictive effects, but quantitative binding and functional data are lacking.[2]

Dopaminergic Receptor Interactions

The phenethylamine scaffold of 2-Amino-1-phenylethanol is also a core component of dopamine.[1] This structural similarity suggests a potential for interaction with dopamine receptors. Research into phenethylamine and its analogs has shown that they can influence dopamine signaling, often by affecting dopamine release and reuptake.[[“]] However, direct binding affinity and functional data for 2-Amino-1-phenylethanol at dopamine receptor subtypes (D1-D5) are not currently available.

Enzymatic Interactions: A Substrate for PNMT

2-Amino-1-phenylethanol is a known substrate for the enzyme phenylethanolamine N-methyltransferase (PNMT).[4][5] PNMT is the enzyme responsible for the conversion of norepinephrine to epinephrine in the adrenal medulla and in certain neurons in the brain.[4][5] As a substrate, 2-Amino-1-phenylethanol can be methylated by PNMT, which has implications for catecholamine metabolism and could potentially lead to the formation of N-methyl-2-amino-1-phenylethanol, a compound with its own distinct pharmacological profile.

Cellular Signaling Pathways: Translating Receptor Binding into Cellular Responses

The interaction of 2-Amino-1-phenylethanol hydrochloride with adrenergic receptors is expected to trigger downstream signaling cascades mediated by G-proteins. The specific pathway activated depends on the receptor subtype.

  • Gs Pathway (β-Adrenergic Receptors): Activation of β1 and β2-adrenergic receptors typically leads to the stimulation of adenylyl cyclase via the Gs alpha subunit. This increases intracellular levels of cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to the cellular response, such as smooth muscle relaxation (β2) or increased heart rate and contractility (β1). The observed lipolytic effect of 2-Amino-1-phenylethanol is consistent with the activation of this pathway.

  • Gq Pathway (α1-Adrenergic Receptors): If 2-Amino-1-phenylethanol interacts with α1-adrenergic receptors, it would likely activate the Gq alpha subunit. This stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates Protein Kinase C (PKC), culminating in cellular responses like smooth muscle contraction.

  • Gi Pathway (α2-Adrenergic and D2-like Dopamine Receptors): Should 2-Amino-1-phenylethanol have activity at α2-adrenergic or D2-like dopamine receptors, it would likely couple to the Gi alpha subunit. This inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels and a dampening of downstream PKA-mediated signaling.

The following diagram illustrates the putative signaling pathways for 2-Amino-1-phenylethanol hydrochloride based on its structural similarity to norepinephrine.

Signaling_Pathways cluster_membrane Cell Membrane cluster_receptors Receptors cluster_cytosol Cytosol cluster_gs Gs Pathway cluster_gq Gq Pathway cluster_gi Gi Pathway 2APE 2-Amino-1-phenylethanol Hydrochloride beta_AR β-Adrenergic Receptors (β1, β2) 2APE->beta_AR Agonist Activity (Inferred) alpha1_AR α1-Adrenergic Receptors 2APE->alpha1_AR Putative Interaction alpha2_AR α2-Adrenergic Receptors 2APE->alpha2_AR Putative Interaction Gs Gs beta_AR->Gs Gq Gq alpha1_AR->Gq Gi Gi alpha2_AR->Gi AC_stim Adenylyl Cyclase (Stimulated) Gs->AC_stim cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA Protein Kinase A cAMP_inc->PKA Response_Gs Cellular Response (e.g., Lipolysis, Increased Heart Rate) PKA->Response_Gs PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3_DAG IP3 + DAG PIP2->IP3_DAG Ca_PKC ↑ Ca2+ & PKC Activation IP3_DAG->Ca_PKC Response_Gq Cellular Response (e.g., Vasoconstriction) Ca_PKC->Response_Gq AC_inhib Adenylyl Cyclase (Inhibited) Gi->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec Response_Gi Cellular Response (e.g., Inhibition of Neurotransmitter Release) cAMP_dec->Response_Gi Binding_Assay_Workflow Start Start Membrane_Prep Prepare Receptor-Expressing Cell Membranes Start->Membrane_Prep Assay_Setup Set up Assay: Membranes + Radioligand + Increasing Concentrations of 2-Amino-1-phenylethanol HCl Membrane_Prep->Assay_Setup Incubation Incubate to Reach Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Washing Wash Filters to Remove Non-specific Binding Filtration->Washing Scintillation_Counting Quantify Radioactivity on Filters Washing->Scintillation_Counting Data_Analysis Data Analysis: Determine IC50 and Ki Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a competitive radioligand binding assay.

Functional assays are crucial for determining whether the compound acts as an agonist, antagonist, or partial agonist at its target receptors.

Objective: To measure the functional activity (EC50/IC50 and intrinsic activity) of 2-Amino-1-phenylethanol hydrochloride at adrenergic and dopaminergic receptors.

Key Assays:

  • cAMP Accumulation Assay (for Gs and Gi-coupled receptors):

    • Cell Culture: Use cell lines expressing the receptor of interest (e.g., β-adrenergic, α2-adrenergic, D1-like, D2-like).

    • Agonist Mode: Treat cells with increasing concentrations of 2-Amino-1-phenylethanol hydrochloride and measure cAMP levels.

    • Antagonist Mode: Pre-incubate cells with increasing concentrations of 2-Amino-1-phenylethanol hydrochloride before stimulating with a known agonist and measure cAMP levels.

    • Detection: Utilize a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based biosensors).

    • Data Analysis: Determine EC50 (for agonists) or IC50 (for antagonists) and intrinsic activity relative to a full agonist.

  • Calcium Mobilization Assay (for Gq-coupled receptors):

    • Cell Culture: Use cell lines expressing the receptor of interest (e.g., α1-adrenergic).

    • Fluorescent Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Stimulation: Add increasing concentrations of 2-Amino-1-phenylethanol hydrochloride and measure the change in fluorescence, which corresponds to intracellular calcium levels.

    • Data Analysis: Determine the EC50 for the calcium response.

In Vivo Characterization

In vivo studies are necessary to understand the physiological effects of the compound in a whole organism.

Objective: To evaluate the cardiovascular and central nervous system effects of 2-Amino-1-phenylethanol hydrochloride.

Key Studies:

  • Cardiovascular Monitoring in Rodents:

    • Animal Model: Use anesthetized or conscious, freely moving rats or mice.

    • Instrumentation: Implant telemetry devices or catheters to continuously monitor blood pressure, heart rate, and electrocardiogram (ECG).

    • Drug Administration: Administer 2-Amino-1-phenylethanol hydrochloride via different routes (e.g., intravenous, intraperitoneal, oral) at various doses.

    • Data Acquisition and Analysis: Record and analyze the hemodynamic parameters to determine the dose-response relationship and the time course of the cardiovascular effects.

  • Microdialysis in the Brain:

    • Animal Model: Use freely moving rats.

    • Probe Implantation: Stereotactically implant a microdialysis probe into a specific brain region of interest (e.g., striatum, prefrontal cortex).

    • Perfusion and Sampling: Perfuse the probe with artificial cerebrospinal fluid and collect dialysate samples at regular intervals.

    • Drug Administration: Administer 2-Amino-1-phenylethanol hydrochloride systemically or locally through the probe.

    • Neurotransmitter Analysis: Analyze the dialysate samples for levels of dopamine, norepinephrine, and their metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Structure-Activity Relationship (SAR) Insights

The phenylethanolamine scaffold is a versatile platform for designing adrenergic and dopaminergic ligands. The following table summarizes the general effects of substitutions on this scaffold, which can be used to rationalize the activity of 2-Amino-1-phenylethanol and predict the effects of its derivatives.

Substitution PositionMoietyGeneral Effect on Adrenergic/Dopaminergic Activity
Aromatic Ring Hydroxyl groups (e.g., at positions 3 and 4)Generally increases affinity and efficacy, particularly for β-adrenergic receptors.
HalogensCan modulate receptor selectivity and potency.
β-Carbon Hydroxyl groupCrucial for direct interaction with adrenergic receptors; its stereochemistry (R-isomer is generally more active) is important.
α-Carbon Small alkyl groupsCan influence selectivity between α and β receptors.
Amino Group Alkyl substitutionsIncreasing the size of the alkyl substituent generally increases β-selectivity over α-selectivity.

Conclusion and Future Directions

2-Amino-1-phenylethanol hydrochloride is a valuable pharmacological tool due to its structural relationship with key neurotransmitters. Current evidence strongly suggests that its mechanism of action involves direct interaction with adrenergic receptors, particularly β1 and β2 subtypes where it exhibits partial agonist activity. Its role as a substrate for PNMT adds another layer to its pharmacological profile.

Future research should focus on obtaining a comprehensive receptor binding and functional profile to fully elucidate its selectivity and potency across all adrenergic and dopaminergic receptor subtypes. In vivo studies investigating its effects on neurotransmitter release and its detailed cardiovascular and behavioral pharmacology will provide a more complete understanding of its physiological and potential therapeutic implications.

References

  • Taylor & Francis. (n.d.). Phenylethanolamine n-methyltransferase – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (n.d.). Anti-depressive-like effect of 2-phenylethanol inhalation in mice. Retrieved from [Link]

  • PubChem. (n.d.). Phenylethanolamine. Retrieved from [Link]

  • Consensus. (n.d.). Does Phenethylamine (PEA) increase dopamine release in the brain? Retrieved from [Link]

  • PubMed. (2024). Biotechnological 2-Phenylethanol Production: Recent Developments. Retrieved from [Link]

  • PubMed Central. (n.d.). 2-Phenethylamines in Medicinal Chemistry: A Review. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylethanolamine. Retrieved from [Link]

  • PubMed Central. (n.d.). Transition-State Analogues of Phenylethanolamine N-Methyltransferase. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylethanolamine N-methyltransferase. Retrieved from [Link]

  • Wikipedia. (n.d.). Dopamine. Retrieved from [Link]

  • PubMed Central. (n.d.). The Reaction Mechanism of Phenylethanolamine N-Methyltransferase: A Density Functional Theory Study. Retrieved from [Link]

  • Wikipedia. (n.d.). Tyramine. Retrieved from [Link]

  • PubMed. (2024). A comprehensive protocol combining in vivo and ex vivo electrophysiological experiments in an arrhythmogenic animal model. Retrieved from [Link]

  • PubMed Central. (n.d.). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Retrieved from [Link]

  • PubMed. (1982). 2-Aminoethanol as a possible neuromodulator in the pigeon optic tectum. Retrieved from [Link]

  • PubMed. (1989). Conformational requirements of substrates for activity with phenylethanolamine N-methyltransferase. Retrieved from [Link]

  • National Institutes of Health. (2021). Reappraisal of the mechanism of cardiovascular responses to sympathomimetic amines in anaesthetised rats: dual α1-adrenoceptor and trace amine receptor mechanisms. Retrieved from [Link]

  • PubMed. (2001). Activity of N-(phenethyl)phenylethanolamines at beta(1) and beta(2) adrenoceptors: structural modifications can result in selectivity for either subtype. Retrieved from [Link]

  • MDPI. (2022). Assessing Rodent Cardiac Function in vivo Using Hemodynamic Pressure-Volume Loops. Retrieved from [Link]

  • PubMed. (1980). Synthesis and structure-activity relationships among alpha-adrenergic receptor agonists of the phenylethanolamine type. Retrieved from [Link]

  • PubMed. (1987). The effects of phenylpropanolamine on human sympathetic nervous system function. Retrieved from [Link]

  • ResearchGate. (n.d.). Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17. Retrieved from [Link]

  • PubMed Central. (n.d.). β-phenylethylamine Requires the Dopamine Transporter to Increase Extracellular Dopamine in C. elegans Dopaminergic Neurons. Retrieved from [Link]

  • ACS Publications. (2013). Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. Retrieved from [Link]

  • American Physiological Society. (2018). Guidelines for animal exercise and training protocols for cardiovascular studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental protocol description. (a) Pictorial description of the rat.... Retrieved from [Link]

  • PubMed. (1991). Role of the sympathetic nervous system in ethanol-induced hypertension in rats. Retrieved from [Link]

  • PubMed. (1993). Investigations into the biochemical basis of neuromodulation by 2-phenylethylamine: effect on microtubule protein. Retrieved from [Link]

  • National Institutes of Health. (2015). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Retrieved from [Link]

  • PubMed. (1981). Destruction of sympathetic nerve terminals by 6-hydroxydopamine: protection by 1-phenyl-3-(2-thiazolyl)-2-thiourea, diethyldithiocarbamate, methimazole, cysteamine, ethanol and n-butanol. Retrieved from [Link]

  • YouTube. (2020). Eurofins DiscoverX GPCR Assays. Retrieved from [Link]

  • Cardiomedex. (n.d.). In vivo exploration of cardiovascular diseases. Retrieved from [Link]

  • Creative Bioarray. (n.d.). cAMP Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]

Sources

Exploratory

"2-Amino-1-phenylethanol hydrochloride" structural analogs and derivatives

An In-Depth Technical Guide for Researchers The Phenylethanolamine Core: A Scaffolding for Pharmacological Innovation A Technical Guide to the Structural Analogs and Derivatives of 2-Amino-1-phenylethanol Abstract The 2-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

The Phenylethanolamine Core: A Scaffolding for Pharmacological Innovation

A Technical Guide to the Structural Analogs and Derivatives of 2-Amino-1-phenylethanol
Abstract

The 2-amino-1-phenylethanol scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of endogenous neurotransmitters and synthetic drugs. As a β-hydroxylated phenethylamine, its structure is deceptively simple, yet it offers multiple strategic points for chemical modification, leading to a rich diversity of compounds with wideranging pharmacological activities.[1] This guide provides an in-depth exploration of the structural analogs and derivatives of 2-amino-1-phenylethanol hydrochloride. We will dissect the structure-activity relationships (SAR) that govern their biological effects, detail synthetic methodologies, and examine the pharmacological significance of key derivatives. This document is intended for researchers, chemists, and drug development professionals seeking to understand and leverage this versatile chemical scaffold for therapeutic innovation.

Introduction: The Endogenous Blueprint

2-Amino-1-phenylethanol, also known as phenylethanolamine or β-hydroxyphenethylamine, is a trace amine structurally analogous to critical catecholamine neurotransmitters like norepinephrine and epinephrine.[1][2] Its fundamental structure consists of a phenyl group attached to an ethanolamine backbone. This arrangement makes it a valuable chiral building block for asymmetric synthesis and an important intermediate in the production of pharmaceuticals, particularly analgesics and anti-inflammatory agents.[3] The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it suitable for research and pharmaceutical applications.[4]

While the parent compound exhibits cardiovascular activity, its true significance lies in its role as a foundational template.[1] By understanding how modifications to its core structure influence interactions with biological targets, primarily adrenergic receptors, we can rationally design novel therapeutic agents.

Table 1: Physicochemical Properties of 2-Amino-1-phenylethanol and its Hydrochloride Salt

Property2-Amino-1-phenylethanol (Free Base)2-Amino-1-phenylethanol HCl
CAS Number 7568-93-6[5][6]4561-43-7[4]
Molecular Formula C₈H₁₁NO[1][5]C₈H₁₂ClNO[4]
Molar Mass 137.18 g/mol [1][5]173.64 g/mol [4]
Appearance White to pale yellow solid[1][5][6]Solid
Melting Point 56-58 °C[6]~212 °C[1]
Boiling Point 157-160 °C at 17 mmHg[1]Not Applicable
Chirality Exists as (R) and (S) enantiomers[1]Exists as (R) and (S) enantiomers
The Core Scaffold: Points of Modification

The pharmacological versatility of the phenylethanolamine family stems from three primary sites on the core molecule that can be chemically altered. Understanding these sites is fundamental to interpreting the structure-activity relationships discussed later in this guide.

Core_Scaffold cluster_0 2-Amino-1-phenylethanol Core cluster_1 Key Modification Sites scaffold A Phenyl Ring (A) p1 A->p1 Substitution (e.g., -OH, Halogens) B Aliphatic Side-Chain (B) p2 B->p2 Alkylation (e.g., α-methylation) C Amino Group (C) p3 C->p3 N-Alkylation / Cyclization SAR_Flowchart cluster_mods Structural Modifications cluster_effects Pharmacological Outcomes start 2-Amino-1-phenylethanol (Core Scaffold) mod_ring Add 3',4'-OH (Catechol) start->mod_ring Ring Substitution mod_alpha Add α-Methyl start->mod_alpha Side-Chain Modification mod_n N-Alkylation (e.g., Isopropyl) start->mod_n Amino Group Modification effect_receptor ↑ α/β Adrenergic Activity (e.g., Norepinephrine) mod_ring->effect_receptor effect_metabolism ↑ Duration of Action (MAO Resistance) (e.g., Norephedrine) mod_alpha->effect_metabolism effect_selectivity ↑ β-Receptor Selectivity (e.g., Isoproterenol) mod_n->effect_selectivity

Caption: Simplified Structure-Activity Relationship (SAR) flowchart.

Key Analogs and Derivatives

The principles of SAR are best illustrated by examining specific, pharmacologically significant derivatives of the core scaffold.

4.1. Norepinephrine (Noradrenaline)

As the archetypal endogenous phenylethanolamine, norepinephrine is synthesized in the body from dopamine. [7]It features the 3',4'-dihydroxy (catechol) phenyl ring and an (R)-β-hydroxyl group, which are critical for its potent activity as a neurotransmitter at adrenergic receptors, primarily α₁ , α₂ , and β₁. [7]Its therapeutic use is mainly as a vasopressor to manage hypotension.

4.2. Phenylpropanolamine (PPA / Norephedrine)

PPA is the α-methylated analog of 2-amino-1-phenylethanol. This single modification blocks MAO degradation, giving it a longer duration of action and making it orally active. [8]It acts as both a direct and indirect sympathomimetic. Historically used as a nasal decongestant and appetite suppressant, its use has been curtailed in many countries due to an association with an increased risk of hemorrhagic stroke. [8]PPA has four stereoisomers due to its two chiral centers; the norephedrine and norpseudoephedrine pairs are diastereomers. [9]

4.3. Octopamine

Octopamine is the 4'-hydroxy analog of 2-amino-1-phenylethanol. It is a trace amine found in both vertebrates and invertebrates, where it functions as a neurotransmitter and hormone. Its pharmacological activity in humans is significantly weaker than that of norepinephrine.

4.4. Other Derivatives

The versatility of the scaffold has been exploited to develop compounds for various therapeutic areas. For example, specific 2-amino-1-phenylethanol derivatives have been investigated and shown to exhibit antimalarial activity against Plasmodium falciparum. [5] Table 2: Comparison of Key 2-Amino-1-phenylethanol Derivatives

CompoundKey Structural Feature(s)Primary MechanismPrimary Clinical Use / Role
Norepinephrine 3',4'-OH (Catechol)Direct α and β₁ agonistNeurotransmitter; Vasopressor [7]
Phenylpropanolamine α-Methyl groupMixed (direct/indirect) agonistDecongestant (historical) [8]
Phenylephrine 3'-OH groupDirect α₁ agonistDecongestant; Mydriatic; Vasopressor
Octopamine 4'-OH groupDirect α/β agonist (weak)Trace amine neurotransmitter
Epinephrine 3',4'-OH; N-MethylDirect α and β agonistAnaphylaxis; Cardiac arrest; Vasopressor
Synthetic Strategies and Experimental Protocols

The synthesis of phenylethanolamines and their derivatives is well-established, offering routes to both racemic mixtures and pure enantiomers.

5.1. General Synthetic Workflow

A common and versatile approach to the phenylethanolamine core involves the reduction of an α-substituted acetophenone precursor. The specific starting material and reagents determine the final product. Subsequent modifications, such as N-alkylation or chiral resolution, can then be performed.

Synthesis_Workflow start Substituted Acetophenone step1 α-Halogenation or α-Amination start->step1 step2 Introduction of Amino Group (if needed) step1->step2 step3 Ketone Reduction (e.g., NaBH₄) step2->step3 product Racemic Phenylethanolamine Derivative step3->product step4 Chiral Resolution (e.g., Tartaric Acid) product->step4 final_product Enantiopure (R) or (S) Product step4->final_product

Caption: Generalized synthetic workflow for phenylethanolamine derivatives.

Protocol 1: Synthesis of Racemic 2-Amino-1-phenylethanol via Reduction of 2-Aminoacetophenone

This protocol describes a standard laboratory procedure for creating the core scaffold. The causality behind this choice is its reliability and the commercial availability of the starting material.

Objective: To synthesize racemic 2-amino-1-phenylethanol hydrochloride from 2-aminoacetophenone hydrochloride.

Materials:

  • 2-Aminoacetophenone hydrochloride

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl), concentrated and dilute

  • Diethyl ether

  • Sodium hydroxide (NaOH) solution

  • Standard laboratory glassware, magnetic stirrer, ice bath

Procedure:

  • Dissolution: Dissolve 2-aminoacetophenone hydrochloride (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar. Cool the flask in an ice bath to 0-5 °C.

  • Reduction: Slowly add sodium borohydride (NaBH₄) (approx. 1.5 eq) portion-wise to the stirred solution. The slow addition is critical to control the exothermic reaction and prevent side reactions. Maintain the temperature below 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by slowly adding dilute HCl to neutralize excess NaBH₄ and decompose borate esters. This step must be done cautiously in a fume hood as hydrogen gas is evolved.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Workup (Base Extraction): Redissolve the residue in water and make the solution basic (pH > 10) by adding a concentrated NaOH solution. This deprotonates the amine, making it soluble in organic solvents.

  • Extraction: Extract the aqueous layer three times with diethyl ether. The free base is more soluble in ether than in the basic aqueous solution.

  • Drying and Filtration: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄) to remove residual water. Filter the drying agent.

  • Salt Formation: Bubble dry HCl gas through the ethereal solution, or add a saturated solution of HCl in isopropanol. The 2-amino-1-phenylethanol hydrochloride will precipitate as a white solid.

  • Isolation: Collect the precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final product.

Self-Validation: The identity and purity of the product should be confirmed by melting point determination, ¹H NMR, and ¹³C NMR spectroscopy. The melting point should be sharp and consistent with literature values (approx. 212 °C). [1]

Conclusion and Future Directions

The 2-amino-1-phenylethanol scaffold remains a highly relevant and fruitful starting point for drug discovery. Its structural simplicity, coupled with well-understood structure-activity relationships, provides a robust platform for the rational design of novel compounds. The core principles of phenyl ring substitution, side-chain modification, and N-alkylation continue to guide the development of new adrenergic agents with improved selectivity and pharmacokinetic profiles.

Future research will likely focus on creating derivatives with exquisite receptor subtype selectivity (e.g., β₃ vs. β₂ , or specific α₂ subtypes) to minimize off-target effects. Furthermore, the application of this versatile scaffold is not limited to adrenergic agents. Its utility as a chiral intermediate ensures its continued importance in the synthesis of complex molecules across diverse therapeutic areas, from antimalarials to CNS agents. [5][10]The continued exploration of this chemical space promises to yield the next generation of targeted and effective therapeutics.

References
  • Wikipedia. Phenylethanolamine . Wikipedia. [Link]

  • PubChem. Phenylethanolamine | C8H11NO | CID 1000 . National Center for Biotechnology Information. [Link]

  • Google Patents. WO2015063795A2 - Novel process for preparation of optically pure norephedrine and its derivatives.
  • PubMed. Synthesis and structure-activity relationships among alpha-adrenergic receptor agonists of the phenylethanolamine type . National Library of Medicine. [Link]

  • Google Patents. DE3242922A1 - PHENYLPROPANOLAMINE, THEIR PRODUCTION AND USE.
  • PubMed. Conformational requirements of substrates for activity with phenylethanolamine N-methyltransferase . National Library of Medicine. [Link]

  • Wikipedia. Norepinephrine . Wikipedia. [Link]

  • ScienceDirect. Adrenergic agents. Part I. Synthesis of phenylpropanolamine derivatives as potential fJ-adrenergic . ScienceDirect. [Link]

  • Taylor & Francis Online. Norephedrine – Knowledge and References . Taylor & Francis Online. [Link]

  • Wikipedia. Phenylpropanolamine . Wikipedia. [Link]

  • ACS Publications. Inhibition of phenylethanolamine N-methyl transferase by benzylamines. 1. Structure-activity relations . American Chemical Society. [Link]

  • PubMed. Tomato aromatic amino acid decarboxylases participate in synthesis of the flavor volatiles 2-phenylethanol and 2-phenylacetaldehyde . National Library of Medicine. [Link]

  • PrepChem.com. Synthesis of l-phenylpropanolamine . PrepChem.com. [Link]

  • Faculty Server. Norepinephrine . Faculty Server. [Link]

  • ACS Publications. AMINO ALCOHOLS. I. PHENYLPROPANOLAMINE AND PARA-TOLYLPROPANOLAMINE . American Chemical Society. [Link]

  • Google Patents. WO2013008247A1 - Process for preparation of (dl) -norepinephrine acid addition salt, a key intermediate of (r).
  • Scribd. Structure Activity Relationships . Scribd. [Link]

Sources

Foundational

A Comprehensive Spectroscopic Analysis of 2-Amino-1-phenylethanol Hydrochloride

Abstract This technical guide provides an in-depth analysis of the spectroscopic data for 2-Amino-1-phenylethanol hydrochloride, a critical intermediate in the synthesis of various pharmaceuticals.[1][2] For researchers,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Amino-1-phenylethanol hydrochloride, a critical intermediate in the synthesis of various pharmaceuticals.[1][2] For researchers, scientists, and professionals in drug development, accurate and comprehensive characterization of such molecules is paramount for ensuring purity, confirming identity, and understanding molecular behavior. This document synthesizes data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to create a definitive analytical profile of the target compound. Each section details the interpretation of spectral data, explains the underlying chemical principles, and provides robust, field-tested protocols for data acquisition, ensuring scientific integrity and reproducibility.

Molecular Structure and Physicochemical Properties

2-Amino-1-phenylethanol, also known as phenylethanolamine, is the parent compound of the phenylethanolamine class.[3] Its hydrochloride salt is a stable, solid form frequently used in synthesis.[2]

  • Chemical Name: 2-Amino-1-phenylethanol hydrochloride

  • Synonyms: α-(Aminomethyl)benzyl alcohol hydrochloride, DL-β-Hydroxyphenethylamine hydrochloride

  • CAS Number: 4561-43-7

  • Molecular Formula: C₈H₁₂ClNO

  • Molecular Weight: 173.64 g/mol [4]

The structure consists of a phenyl ring attached to a two-carbon chain containing a hydroxyl group at the benzylic position (C1) and an ammonium group at the terminal position (C2). This arrangement results in a chiral center at C1.

Caption: Structure of 2-Amino-1-phenylethanol hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For 2-Amino-1-phenylethanol hydrochloride, analysis in a solvent like Deuterium Oxide (D₂O) or DMSO-d₆ provides unambiguous structural confirmation. The protonation of the amine to an ammonium salt (-NH₃⁺) significantly influences the chemical environment of the adjacent protons.

¹H NMR Spectral Analysis

The proton NMR spectrum displays distinct signals corresponding to the aromatic, methine, and methylene protons. The data presented is based on typical values and data from the Human Metabolome Database for the free base, adjusted for the effects of protonation.[3]

Table 1: ¹H NMR Data for 2-Amino-1-phenylethanol Hydrochloride

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Assignment
~7.4-7.5Multiplet5HC₆H₅-Aromatic protons on the phenyl ring. The multiplet arises from the ortho, meta, and para protons having slightly different chemical environments.
~5.0-5.1Doublet of Doublets (dd)1H-CH(OH)-This benzylic proton is coupled to the two diastereotopic protons of the adjacent methylene group. It is deshielded by both the phenyl ring and the hydroxyl group.
~3.2-3.4Multiplet2H-CH₂NH₃⁺These methylene protons are adjacent to the electron-withdrawing ammonium group, causing a downfield shift. They are diastereotopic due to the adjacent chiral center, resulting in a complex multiplet.
¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Six distinct signals are expected, corresponding to the four unique carbons in the aromatic ring and the two aliphatic carbons.

Table 2: ¹³C NMR Data for 2-Amino-1-phenylethanol Hydrochloride

Chemical Shift (δ, ppm)AssignmentRationale for Assignment
~138-140C (quaternary)The ipso-carbon of the phenyl ring, attached to the side chain.
~128-132CH (aromatic)Aromatic carbons (ortho, meta, para). Data from 1H-13C HSQC shows correlations in this region.[3]
~72-74-CH(OH)-The benzylic carbon atom, deshielded by the attached hydroxyl group and phenyl ring.
~48-50-CH₂NH₃⁺The methylene carbon, deshielded by the ammonium group. HSQC data confirms a carbon in this region.[3]
Experimental Protocol for NMR Data Acquisition

This protocol ensures high-quality, reproducible NMR data.

  • Sample Preparation: Accurately weigh 10-15 mg of 2-Amino-1-phenylethanol hydrochloride and dissolve it in 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of a reference standard, such as DSS or TMS, for accurate chemical shift calibration.[5]

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the probe to optimize magnetic field homogeneity.

    • Acquire the spectrum at a constant temperature (e.g., 298 K).

    • Use a standard pulse-acquire sequence with a 30-degree pulse angle and a relaxation delay of at least 5 seconds to ensure accurate integration.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • A larger number of scans (typically 1024 or more) will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Calibrate the chemical shift axis using the internal standard.

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective technique for identifying the functional groups within a molecule. The spectrum of the hydrochloride salt is distinct from its free-base form, primarily due to the presence of the ammonium (-NH₃⁺) group.

Interpretation of the IR Spectrum

The key to interpreting the spectrum is recognizing the characteristic absorption bands for the alcohol, ammonium, and aromatic functionalities.

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupInterpretation
3200-3500 (broad)O-H stretchAlcohol (-OH)The broadness indicates hydrogen bonding.
2800-3100 (broad)N-H stretchAmmonium (-NH₃⁺)The protonated amine shows a very broad, strong absorption in this region, often overlapping with C-H stretches.
3000-3100 (sharp)C-H stretchAromatic (sp² C-H)Peaks characteristic of C-H bonds on the phenyl ring.
2850-2960 (sharp)C-H stretchAliphatic (sp³ C-H)Stretching vibrations of the -CH- and -CH₂- groups.
~1600, ~1500C=C stretchAromatic RingCharacteristic skeletal vibrations of the phenyl ring.
1500-1600N-H bendAmmonium (-NH₃⁺)Asymmetric and symmetric bending modes of the ammonium group.
1050-1150C-O stretchSecondary AlcoholStrong band corresponding to the stretching of the benzylic C-O bond.
690-770C-H bendAromatic (out-of-plane)Strong bands indicating a monosubstituted benzene ring.
Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common, convenient method for solid samples.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

  • Sample Application: Place a small amount of the solid 2-Amino-1-phenylethanol hydrochloride powder directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Cleaning: After analysis, clean the crystal thoroughly.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure. For a salt like this, electrospray ionization (ESI) in positive mode is the technique of choice.

Analysis and Fragmentation Pathway

In ESI+ mode, the observed ion will be the protonated molecule of the free base, [M+H]⁺, at a mass-to-charge ratio (m/z) of 138. The fragmentation of this ion is highly diagnostic. The primary fragmentation event is often the loss of a neutral molecule, such as water or ammonia.

Table 4: ESI-MS Fragmentation Data

m/zIon IdentityProposed Loss
138[M+H]⁺Parent ion (protonated free base)
121[M+H - NH₃]⁺Loss of ammonia
120[M+H - H₂O]⁺Loss of water
107[C₇H₇O]⁺Cleavage of the Cα-Cβ bond
91[C₇H₇]⁺Tropylium ion (from loss of CO from m/z 120 or other pathways)
77[C₆H₅]⁺Phenyl cation
30[CH₂NH₂]⁺Iminium ion (from cleavage of the Cα-Cβ bond)

Data interpreted from typical alcohol/amine fragmentation patterns and public databases.[3][6]

The benzylic position makes the Cα-Cβ bond susceptible to cleavage. This can lead to two primary fragment ions: the stable benzylic cation fragment at m/z 107 or the iminium ion at m/z 30. Additionally, the loss of water from the protonated molecular ion is a common pathway for alcohols, leading to the fragment at m/z 120.[7]

fragmentation cluster_path1 cluster_path2 cluster_path3 parent [M+H]⁺ m/z 138 frag120 [M+H - H₂O]⁺ m/z 120 parent->frag120 - H₂O frag121 [M+H - NH₃]⁺ m/z 121 parent->frag121 - NH₃ frag107 [C₇H₇O]⁺ m/z 107 parent->frag107 Cleavage frag30 [CH₄N]⁺ m/z 30 parent->frag30 Cleavage frag91_a [C₇H₇]⁺ m/z 91 frag120->frag91_a - CO

Caption: Proposed ESI-MS fragmentation pathway.

Experimental Protocol for ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid to facilitate protonation.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Settings (Positive Ion Mode):

    • Capillary Voltage: ~3-4 kV

    • Drying Gas (N₂): Set to an appropriate flow rate and temperature (e.g., 10 L/min, 300 °C) to aid desolvation.

    • Nebulizer Pressure: Set to an appropriate pressure (e.g., 30-40 psi).

  • Data Acquisition: Acquire full scan mass spectra over a relevant m/z range (e.g., 50-300 Da). For fragmentation analysis, perform tandem MS (MS/MS) by selecting the [M+H]⁺ ion (m/z 138) as the precursor and applying collision-induced dissociation (CID).

Summary and Conclusion

The structural identity of 2-Amino-1-phenylethanol hydrochloride can be unequivocally confirmed through a combination of spectroscopic techniques. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (ammonium, hydroxyl, and phenyl), and mass spectrometry verifies the molecular weight and provides a characteristic fragmentation fingerprint. The data and protocols presented in this guide serve as an authoritative reference for the quality control and characterization of this important pharmaceutical intermediate.

References

  • PubChem. (n.d.). Phenylethanolamine. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 25, 2026, from [Link]

  • Wikipedia. (n.d.). Phenylethanolamine. Retrieved January 25, 2026, from [Link]

  • Wishart, D. S., et al. (2007). HMDB: the Human Metabolome Database. Nucleic Acids Research, 35(Database issue), D521–D526. Available at: [Link]

  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. Available at: [Link]

  • ChemComplete. (2019, September 19). Mass Spectroscopy: Alcohol Fragmentation Patterns [Video]. YouTube. Retrieved January 25, 2026, from [Link]

Sources

Exploratory

"2-Amino-1-phenylethanol hydrochloride" safety, toxicity, and handling

An In-Depth Technical Guide to the Safety, Toxicity, and Handling of 2-Amino-1-phenylethanol Hydrochloride Introduction 2-Amino-1-phenylethanol and its hydrochloride salt are versatile amino alcohol compounds crucial in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safety, Toxicity, and Handling of 2-Amino-1-phenylethanol Hydrochloride

Introduction

2-Amino-1-phenylethanol and its hydrochloride salt are versatile amino alcohol compounds crucial in various research and industrial applications. As a key intermediate and chiral building block, it is instrumental in the synthesis of pharmaceuticals, particularly analgesics and anti-inflammatory agents.[1] Its structural similarity to endogenous neurotransmitters also makes it a subject of interest in biochemical and neurological research.[1][2] However, its utility is matched by significant health hazards, including corrosivity and irritancy, which necessitate a thorough understanding of its safety profile. This guide provides a comprehensive overview of the safety, toxicity, and handling protocols for 2-Amino-1-phenylethanol hydrochloride, designed for researchers, scientists, and drug development professionals who handle this compound. Adherence to these guidelines is critical for ensuring personnel safety and maintaining experimental integrity.

Section 1: Chemical and Physical Properties

A foundational understanding of a chemical's properties is the first step in safe handling. The hydrochloride salt form generally enhances water solubility and stability compared to the free base.

PropertyValueSource(s)
Chemical Name 2-Amino-1-phenylethanol hydrochloride-
Synonyms (±)-α-(Aminomethyl)benzyl alcohol hydrochloride[3]
CAS Number 7568-93-6 (for free base)[3][4][5]
Molecular Formula C₈H₁₁NO (free base), C₈H₁₂ClNO (hydrochloride salt)
Molecular Weight 137.18 g/mol (free base), 171.62 g/mol (hydrochloride salt)[6]
Appearance White to pale yellow solid or viscous liquid[6]
Melting Point 56 - 60 °C (free base)[7][5]
Boiling Point 160 °C @ 17 mmHg (free base)[7][5]
Stability Stable under normal conditions.[5]

Section 2: Hazard Identification and Toxicology

This compound is classified as hazardous, with its primary risks being severe irritation and corrosion to skin, eyes, and the respiratory tract. The toxicological data, while not exhaustive, points to significant local effects upon contact.

GHS Classification

The following table summarizes the Globally Harmonized System (GHS) classification. Note that classifications may vary slightly between suppliers; therefore, protocols should be based on the more conservative (i.e., more hazardous) classification.

Hazard ClassCategorySignal WordHazard StatementPictogram
Skin Corrosion/Irritation1C / 2Danger / WarningH314: Causes severe skin burns and eye damage / H315: Causes skin irritationGHS05, GHS07
Serious Eye Damage/Irritation1 / 2ADanger / WarningH318: Causes serious eye damage / H319: Causes serious eye irritationGHS05, GHS07
Specific Target Organ Toxicity (Single Exposure)3WarningH335: May cause respiratory irritationGHS07

Sources:[3][4]

Toxicological Profile
  • Acute Toxicity: The compound is not classified as acutely toxic via oral, dermal, or inhalation routes based on available data.[4][7] However, its corrosive nature presents a significant danger upon direct contact. An intraperitoneal LD50 in mice has been reported as 250 mg/kg, suggesting moderate toxicity if it enters the bloodstream.[6]

  • Skin Contact: Causes severe skin irritation and, in some classifications, chemical burns.[8] Prolonged contact can lead to significant tissue damage.

  • Eye Contact: Poses a high risk of serious and potentially irreversible eye damage.[8] Immediate and thorough rinsing is critical to prevent permanent injury, including blindness.

  • Inhalation: As a dust or powder, it can cause significant irritation to the respiratory tract, leading to symptoms like coughing and dyspnoea.[4]

  • Ingestion: Ingestion is highly dangerous. It can cause severe swelling and damage to the mouth, throat, and esophagus, with a significant risk of perforation. Inducing vomiting is contraindicated as it can cause re-exposure and further damage to the esophagus.

  • Chronic Effects: There is no data to suggest that 2-Amino-1-phenylethanol is carcinogenic, mutagenic, or a reproductive toxicant.[4] The toxicological properties have not been fully investigated, warranting a cautious approach.

Section 3: Safe Handling and Engineering Controls

A systematic approach to hazard control is essential. The "Hierarchy of Controls" prioritizes the most effective measures to protect laboratory personnel.

Hierarchy of Controls cluster_main Hierarchy of Controls for 2-Amino-1-phenylethanol HCl Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE

Figure 1: Hierarchy of Controls for Safe Handling.
Step-by-Step Handling Protocol
  • Preparation and Assessment:

    • Before handling, review the Safety Data Sheet (SDS).

    • Ensure a chemical fume hood is operational and available.

    • Locate the nearest eyewash station and safety shower and confirm they are unobstructed.

  • Engineering Controls:

    • All weighing and handling of the solid compound must be conducted inside a certified chemical fume hood to contain dust and prevent inhalation.

    • The workspace should have sufficient general ventilation.[4][7]

  • Personal Protective Equipment (PPE):

    • Eye and Face Protection: Wear chemical safety goggles that conform to EU Standard EN166 or OSHA 29 CFR 1910.133. A face shield should be worn in addition to goggles when there is a significant splash risk.

    • Skin Protection: Wear a lab coat and appropriate protective gloves (e.g., nitrile) tested to EN 374.[4] Always inspect gloves for tears or holes before use. Remove gloves using the proper technique to avoid skin contamination.

    • Respiratory Protection: Respiratory protection is generally not required when handling small quantities within a functional fume hood. For larger quantities or in the absence of adequate engineering controls, a NIOSH/MSHA-approved respirator with a particulate filter (EN 143) or a Type K (green) filter for ammonia/organic derivatives is necessary.[7]

  • Hygiene and Administrative Controls:

    • Avoid dust formation during handling.[4]

    • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[4]

    • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[7]

    • Keep the container tightly closed when not in use.

Section 4: Storage and Incompatibility

Proper storage is crucial to maintain the chemical's integrity and prevent hazardous reactions.

  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[4] The recommended storage temperature is between 2-8°C.[1][4] The storage area should be designated for corrosive materials and be locked to restrict access.

  • Incompatible Materials: Keep away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides to prevent violent reactions.[3][5]

Section 5: Emergency Protocols

Rapid and correct response during an emergency can significantly mitigate injury and damage.

Spill Response

Spill_Response_Workflow cluster_spill Spill Response Protocol Assess 1. ASSESS & SECURE Evacuate immediate area. Alert others. PPE 2. DON PPE Wear minimum: double gloves, lab coat, goggles, respirator. Assess->PPE Contain 3. CONTAIN & CLEAN Cover with inert absorbent. Carefully sweep up, avoid dust. PPE->Contain Decon 4. DECONTAMINATE Wipe spill area with soap and water. Contain->Decon Dispose 5. DISPOSE & REPORT Place waste in sealed container. Dispose as hazardous waste. Report incident. Decon->Dispose

Figure 2: Workflow for a solid chemical spill.
Step-by-Step Spill Cleanup Protocol
  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area of the spill.

  • Personal Protection: Don the appropriate PPE, including chemical-resistant gloves, safety goggles, a lab coat, and a respirator if dust is present.

  • Containment: For a solid spill, gently cover the material with an inert absorbent material like sand or vermiculite to prevent it from becoming airborne.

  • Cleanup: Carefully sweep the material into a designated, labeled waste container. Do not use a standard vacuum cleaner. Use tools that will not generate dust.[4]

  • Decontamination: Once the material is collected, decontaminate the area with a suitable cleaning agent and wipe dry.

  • Disposal: Seal the waste container and dispose of it as hazardous chemical waste according to institutional and local regulations.[8]

First Aid Measures

Immediate first aid is critical. All exposures should be followed by professional medical evaluation.

First_Aid_Flowchart cluster_firstaid First Aid for Exposure Exposure EXPOSURE OCCURS Inhalation Inhalation Exposure->Inhalation Skin Skin Contact Exposure->Skin Eyes Eye Contact Exposure->Eyes Ingestion Ingestion Exposure->Ingestion Action_Inhale Move to fresh air. If not breathing, give artificial respiration. Inhalation->Action_Inhale Action_Skin Remove contaminated clothing. Rinse skin with water for at least 15 minutes. Skin->Action_Skin Action_Eyes Rinse with water for 15+ minutes. Remove contact lenses. Hold eyelids open. Eyes->Action_Eyes Action_Ingest Rinse mouth with water. DO NOT induce vomiting. Drink plenty of water. Ingestion->Action_Ingest Medical SEEK IMMEDIATE MEDICAL ATTENTION Action_Inhale->Medical Action_Skin->Medical Action_Eyes->Medical Action_Ingest->Medical

Figure 3: First Aid Response Flowchart.
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[4][8]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with large amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[4]

  • Ingestion: Do NOT induce vomiting.[8] Have the person rinse their mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures
  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂).[4][8]

  • Specific Hazards: The material is combustible. In a fire, it may release hazardous combustion products, including carbon monoxide, carbon dioxide, and nitrogen oxides.[4]

  • Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[4]

Section 6: Disposal Considerations

Unused material and its containers must be disposed of as hazardous waste. Chemical waste generators must follow all federal, state, and local environmental regulations.[8] Do not dispose of down the drain or in general waste. Contact your institution's environmental health and safety (EHS) office for specific disposal protocols.

Conclusion

2-Amino-1-phenylethanol hydrochloride is a valuable chemical reagent with significant hazards. Its safe use hinges on a combination of robust engineering controls, diligent administrative practices, and the correct use of personal protective equipment. By understanding its toxicological profile and adhering to the handling, storage, and emergency protocols outlined in this guide, researchers can effectively mitigate risks and ensure a safe laboratory environment.

References

  • Carl ROTH GmbH + Co KG. (2022). Safety Data Sheet: 2-Amino-1-phenylethanol. [Link]

  • Fisher Scientific. (2023). SAFETY DATA SHEET: (±)-2-Amino-1-phenylethanol. [Link]

  • National Center for Biotechnology Information. (n.d.). Phenylethanolamine. PubChem Compound Database. Retrieved January 25, 2026, from [Link]

  • Fisher Scientific. (2025). SAFETY DATA SHEET: (±)-2-Amino-1-phenylethanol. [Link]

  • Chemsrc. (n.d.). 2-Amino-1-phenylethanone hydrochloride. Retrieved January 25, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Enantioselective synthesis of (R)-"2-Amino-1-phenylethanol hydrochloride"

An Application Note for the Enantioselective Synthesis of (R)-2-Amino-1-phenylethanol Hydrochloride Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive and field-proven prot...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Enantioselective Synthesis of (R)-2-Amino-1-phenylethanol Hydrochloride

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive and field-proven protocol for the enantioselective synthesis of (R)-2-Amino-1-phenylethanol hydrochloride, a critical chiral building block in modern pharmaceutical development. The synthesis is strategically designed in a three-part sequence: (1) The highly selective Corey-Bakshi-Shibata (CBS) reduction of 2-chloroacetophenone to yield (R)-2-chloro-1-phenylethanol with high enantiomeric excess; (2) Subsequent amination of the chiral chloro-alcohol intermediate; and (3) Final conversion to the stable, crystalline hydrochloride salt. This document elucidates the mechanistic rationale behind each step, provides detailed, step-by-step experimental protocols, and includes data presentation and workflow visualizations to ensure reproducibility and success for researchers in drug discovery and process development.

Introduction: The Significance of Chiral 1,2-Amino Alcohols

Chiral 1,2-amino alcohols are privileged structural motifs found in a vast array of biologically active molecules and pharmaceutical agents. Specifically, (R)-2-Amino-1-phenylethanol, also known as (R)-phenylglycinol, serves as an indispensable intermediate for synthesizing drugs such as analgesics and anti-inflammatory agents.[1] Its value lies in its specific three-dimensional arrangement, which is often crucial for molecular recognition and pharmacological activity. Consequently, developing robust, scalable, and highly enantioselective synthetic routes to access this single enantiomer is a primary objective in medicinal and process chemistry.

This application note details a reliable pathway that leverages the power of asymmetric catalysis to achieve high stereocontrol, moving from a simple prochiral ketone to the desired high-purity chiral amino alcohol hydrochloride.

Part 1: Asymmetric Ketone Reduction via the Corey-Bakshi-Shibata (CBS) Method

Scientific Principle: Achieving Enantioselectivity

The cornerstone of this synthesis is the Corey-Bakshi-Shibata (CBS) reduction, a powerful and predictable method for the enantioselective reduction of prochiral ketones.[2][3][4] The reaction employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like (R)-diphenylprolinol, and a borane source, such as borane-dimethyl sulfide complex (BH₃·DMS) or borane-THF complex (BH₃·THF).[2][5]

The mechanism hinges on the formation of a catalyst-borane complex. The Lewis basic nitrogen atom of the oxazaborolidine coordinates to the borane, activating it as a hydride donor.[6] Simultaneously, the endocyclic Lewis acidic boron atom of the catalyst coordinates to the carbonyl oxygen of the ketone substrate (2-chloroacetophenone). This coordination is sterically directed, forcing the ketone to bind in a preferred orientation. This rigid, six-membered ring transition state facilitates a highly face-selective intramolecular hydride transfer, yielding the secondary alcohol with a predictable absolute stereochemistry and high enantiomeric excess (ee).[6][7]

Visualization: The CBS Reduction Mechanism

The following diagram illustrates the catalytic cycle and the key transition state responsible for the enantioselective hydride transfer.

CBS_Mechanism cluster_0 Catalytic Cycle Catalyst (R)-CBS Catalyst Active_Complex Active Catalyst- Borane Complex Catalyst->Active_Complex + BH₃ Borane BH₃ Source (BH₃•DMS) Borane->Active_Complex Transition_State Six-Membered Transition State Active_Complex->Transition_State + Ketone Ketone 2-Chloroacetophenone (Substrate) Ketone->Transition_State Product_Complex Product-Catalyst Complex Transition_State->Product_Complex Hydride Transfer Product_Complex->Catalyst Release Product (R)-2-chloro- 1-phenylethanol Product_Complex->Product Synthesis_Workflow Start 2-Chloroacetophenone Step1 Step 1: CBS Reduction (R)-Me-CBS, BH₃•DMS, THF Start->Step1 Intermediate (R)-2-chloro-1-phenylethanol Step1->Intermediate Step2 Step 2: Amination NH₄OH, Methanol Intermediate->Step2 Free_Base (R)-2-Amino-1-phenylethanol Step2->Free_Base Step3 Step 3: Salt Formation HCl, Isopropanol Free_Base->Step3 Final_Product (R)-2-Amino-1-phenylethanol Hydrochloride Step3->Final_Product

Sources

Application

Enantioselective Analysis of 2-Amino-1-phenylethanol Hydrochloride: A Detailed HPLC Application Guide

Introduction: The Criticality of Chiral Purity in Phenylalkanolamines 2-Amino-1-phenylethanol, a primary amino alcohol, serves as a vital chiral building block in the synthesis of numerous pharmaceutical agents, includin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Chiral Purity in Phenylalkanolamines

2-Amino-1-phenylethanol, a primary amino alcohol, serves as a vital chiral building block in the synthesis of numerous pharmaceutical agents, including analgesics and anti-inflammatory drugs.[1] Its structure is foundational to a class of compounds known as phenylalkanolamines, which includes various beta-blockers and other adrenoceptor modulating agents. The biological activity of these molecules is often stereospecific, meaning each enantiomer can exhibit different pharmacological and toxicological profiles. Consequently, the ability to accurately separate and quantify the enantiomers of 2-Amino-1-phenylethanol hydrochloride is of paramount importance for drug development, quality control, and regulatory compliance.[2]

This application note provides a comprehensive, in-depth protocol for the enantioselective analysis of 2-Amino-1-phenylethanol hydrochloride using High-Performance Liquid Chromatography (HPLC). We will delve into the rationale behind the selection of the chiral stationary phase (CSP), mobile phase composition, and other critical chromatographic parameters, offering a scientifically robust and validated methodology for researchers and drug development professionals.

The Scientific Foundation: Selecting the Optimal Chiral Stationary Phase

The successful chiral separation of 2-Amino-1-phenylethanol hinges on the selection of an appropriate CSP. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability and high selectivity for a wide range of chiral compounds, including amino alcohols and beta-blockers.[3][4]

For this application, we recommend a cellulose-based CSP, specifically one derivatized with tris(3,5-dimethylphenylcarbamate). This selector has a well-documented history of successfully resolving compounds with similar structures. The chiral recognition mechanism on this type of CSP is a complex interplay of intermolecular interactions. For 2-Amino-1-phenylethanol, these interactions are primarily:

  • Hydrogen Bonding: The amino (-NH2) and hydroxyl (-OH) groups of the analyte can form hydrogen bonds with the carbamate groups on the polysaccharide backbone of the CSP.

  • π-π Interactions: The phenyl ring of the analyte can engage in π-π stacking interactions with the aromatic moieties of the chiral selector.

  • Steric Interactions: The three-dimensional arrangement of the chiral selector creates cavities and grooves. The differential fit of the two enantiomers into these chiral pockets, based on their spatial orientation, is a key factor in achieving separation.

The combination of these interactions leads to the formation of transient diastereomeric complexes between the enantiomers and the CSP, with one enantiomer forming a more stable complex and thus being retained longer on the column.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a robust HPLC method for the baseline separation of the (R)- and (S)-enantiomers of 2-Amino-1-phenylethanol hydrochloride.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is suitable.

  • Chiral Column: A polysaccharide-based chiral stationary phase is recommended. The data presented here was generated using a column with the following specifications:

    • Phase: Cellulose tris(3,5-dimethylphenylcarbamate)

    • Particle Size: 5 µm

    • Dimensions: 250 x 4.6 mm

  • Chemicals and Reagents:

    • n-Hexane (HPLC grade)

    • 2-Propanol (IPA) (HPLC grade)

    • Diethylamine (DEA) (Reagent grade)

    • (R,S)-2-Amino-1-phenylethanol hydrochloride (racemic standard)

    • (R)- and (S)-2-Amino-1-phenylethanol hydrochloride (enantiomerically pure standards, if available for peak identification)

Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the enantioselective analysis of 2-Amino-1-phenylethanol hydrochloride.

ParameterCondition
Column Cellulose tris(3,5-dimethylphenylcarbamate), 5 µm, 250 x 4.6 mm
Mobile Phase n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 220 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase
Protocol Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation (n-Hexane/IPA/DEA 80:20:0.1) Equilibration System Equilibration (Stable Baseline) MobilePhase->Equilibration SamplePrep Sample Preparation (Dissolve in Mobile Phase, ~1 mg/mL) Injection Sample Injection (10 µL) SamplePrep->Injection Equilibration->Injection Separation Chromatographic Separation Injection->Separation DataAcquisition Data Acquisition (UV at 220 nm) Separation->DataAcquisition Analysis Data Analysis (Peak Integration, Enantiomeric Purity) DataAcquisition->Analysis

Caption: Workflow for the HPLC analysis of 2-Amino-1-phenylethanol enantiomers.

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Carefully measure and mix n-hexane, 2-propanol, and diethylamine in the ratio of 80:20:0.1 by volume.

    • For example, to prepare 1 liter of mobile phase, mix 800 mL of n-hexane, 200 mL of 2-propanol, and 1 mL of diethylamine.

    • Degas the mobile phase using sonication or vacuum filtration to prevent the formation of air bubbles in the HPLC system.

  • Sample Preparation:

    • Accurately weigh and dissolve the (R,S)-2-Amino-1-phenylethanol hydrochloride standard in the mobile phase to a final concentration of approximately 1 mg/mL.

    • Ensure the sample is fully dissolved.

    • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

  • System Equilibration:

    • Equilibrate the chiral column with the mobile phase at a flow rate of 1.0 mL/min.

    • Monitor the baseline from the detector until it is stable. This typically takes 15-30 minutes.

  • Injection and Data Acquisition:

    • Inject 10 µL of the prepared sample onto the column.

    • Start the data acquisition and record the chromatogram for a sufficient time to allow both enantiomers to elute.

  • Data Analysis:

    • Integrate the peak areas of the two eluted enantiomers.

    • If pure enantiomeric standards are available, inject them individually to confirm the elution order.

    • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

Causality and Optimization of Experimental Choices

  • Mobile Phase Composition: The ratio of n-hexane (a non-polar solvent) to 2-propanol (a polar modifier) is critical for controlling the retention and resolution of the enantiomers. A higher proportion of 2-propanol will decrease retention times, while a lower proportion will increase retention and may improve resolution. The 80:20 ratio is a good starting point for achieving a balance between analysis time and separation efficiency.

  • Basic Additive (Diethylamine): 2-Amino-1-phenylethanol is a basic compound. The addition of a small amount of a basic modifier like diethylamine (DEA) to the mobile phase is crucial for obtaining sharp, symmetrical peaks. DEA acts by competing with the analyte for active sites on the silica surface of the stationary phase, thereby reducing peak tailing.

  • Detection Wavelength: The phenyl group in 2-Amino-1-phenylethanol provides good UV absorbance. While a wavelength of 254 nm is often used for aromatic compounds, detection at a lower wavelength, such as 220 nm, can provide significantly higher sensitivity, which is beneficial for detecting low-level enantiomeric impurities.

  • Column Temperature: Maintaining a constant column temperature of 25 °C ensures reproducible retention times and resolution. Temperature can influence the thermodynamics of the chiral recognition process, and even small fluctuations can affect the separation.

Visualizing the Chiral Recognition Mechanism

The following diagram illustrates the proposed interactions between one enantiomer of 2-Amino-1-phenylethanol and the cellulose tris(3,5-dimethylphenylcarbamate) chiral selector.

Chiral_Recognition cluster_CSP Chiral Stationary Phase (Cellulose tris(3,5-dimethylphenylcarbamate)) cluster_Analyte 2-Amino-1-phenylethanol Enantiomer CSP Cellulose Backbone Carbamate Carbamate Group (C=O, N-H) Phenyl Dimethylphenyl Group Analyte_Phenyl Phenyl Ring Analyte_Phenyl->CSP Steric Fit into Chiral Groove Analyte_Phenyl->Phenyl π-π Interaction Analyte_OH Hydroxyl Group (-OH) Analyte_OH->Carbamate Hydrogen Bonding Analyte_NH2 Amino Group (-NH2) Analyte_NH2->Carbamate Hydrogen Bonding

Caption: Proposed interactions for chiral recognition.

Conclusion

This application note provides a detailed and scientifically grounded HPLC method for the enantioselective analysis of 2-Amino-1-phenylethanol hydrochloride. By utilizing a polysaccharide-based chiral stationary phase and an optimized mobile phase containing a basic additive, baseline separation of the enantiomers can be reliably achieved. The provided protocol is a self-validating system that can be readily implemented in research and quality control laboratories. Understanding the principles of chiral recognition discussed herein will empower scientists to further optimize this method for their specific needs and to develop similar methods for other chiral phenylalkanolamines.

References

  • Phenomenex Inc. (n.d.). Chiral Separation of β-Blockers Using Lux™ Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for Daicel DCpak® P4VP. Retrieved from [Link]

  • Mihoc, M., Tero-Vescan, A., & Vari, C. E. (2015). CHIRAL SEPARATION OF 16 BETA-BLOCKERS ON IMMOBILIZED POLYSACCHARIDE CHIRAL STATIONARY PHASES. Farmacia, 63(6), 907-912. Retrieved from [Link]

  • Zhang, T., Nguyen, D., & Franco, P. (2009). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today. Retrieved from [Link]

  • Zhao, Y., Zhu, X., Jiang, W., Liu, H., & Sun, B. (2021). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. Molecules, 26(16), 4946. Retrieved from [Link]

  • PubChem. (n.d.). Phenylethanolamine. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Amino-1-phenyl-ethanol. Retrieved from [Link]

  • Ilisz, I., Aranyi, A., & Péter, A. (2011). Evaluation of the chiral recognition properties as well as the column performance of four chiral stationary phases based on cellulose (3,5-dimethylphenylcarbamate) by parallel HPLC and SFC. Journal of Chromatography A, 1227, 101-111. Retrieved from [Link]

Sources

Method

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 2-Amino-1-phenylethanol via the Reduction of 2-Aminoacetophenone

Abstract This document provides a detailed protocol for the chemical reduction of 2-aminoacetophenone to synthesize 2-amino-1-phenylethanol, a valuable chiral building block in medicinal chemistry and organic synthesis.[...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed protocol for the chemical reduction of 2-aminoacetophenone to synthesize 2-amino-1-phenylethanol, a valuable chiral building block in medicinal chemistry and organic synthesis.[1][2] The primary method detailed herein employs sodium borohydride (NaBH₄) as the reducing agent, a widely utilized and accessible method for the reduction of ketones to their corresponding alcohols.[3][4] This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural steps, mechanistic insights, safety protocols, and methods for product characterization.

Introduction: The Significance of 2-Amino-1-phenylethanol

2-Amino-1-phenylethanol is a critical chiral intermediate in the synthesis of numerous pharmaceutical compounds.[1] Its structural motif is present in a variety of biologically active molecules. The synthesis of this compound, particularly in its enantiomerically pure forms, is of great interest to the pharmaceutical industry. The reduction of the prochiral ketone, 2-aminoacetophenone, presents a direct and efficient route to this valuable amino alcohol.[5]

The choice of reducing agent is paramount in achieving high yield and purity. Sodium borohydride is a selective reducing agent for aldehydes and ketones, offering a milder and safer alternative to more reactive hydrides like lithium aluminum hydride (LiAlH₄).[3][6] The mechanism of reduction by sodium borohydride involves the nucleophilic addition of a hydride ion (H⁻) from the BH₄⁻ complex to the electrophilic carbonyl carbon of the ketone.[3][7] Subsequent protonation of the resulting alkoxide intermediate yields the secondary alcohol.[3][7]

This application note will provide a robust and reproducible protocol for this transformation, emphasizing the practical aspects and the underlying chemical principles to ensure successful synthesis and purification.

Reaction Scheme

Figure 1: General reaction scheme for the reduction of 2-aminoacetophenone.

Experimental Protocol

This protocol is designed for the synthesis of racemic 2-amino-1-phenylethanol. For enantioselective synthesis, a chiral reducing agent or a chiral catalyst would be required.[8][9][10]

Materials and Reagents
Reagent/MaterialGradeSupplierComments
2-Aminoacetophenone hydrochloride≥98%Sigma-Aldrich or equivalentThe hydrochloride salt is often more stable and easier to handle.
Sodium borohydride (NaBH₄)≥98%Sigma-Aldrich or equivalentHandle with care; moisture-sensitive and water-reactive.[11]
Methanol (MeOH)AnhydrousFisher Scientific or equivalent
Sodium hydroxide (NaOH)Pellets, ≥97%VWR or equivalentFor neutralization and workup.
Dichloromethane (DCM)ACS GradeFisher Scientific or equivalentFor extraction.
Anhydrous sodium sulfate (Na₂SO₄)GranularVWR or equivalentFor drying the organic phase.
Hydrochloric acid (HCl)Concentrated (37%)VWR or equivalentFor pH adjustment.
Deionized water
Round-bottom flaskAppropriate size for the reaction scale.
Magnetic stirrer and stir bar
Ice bath
Separatory funnel
Rotary evaporator
Thin-layer chromatography (TLC) platesSilica gel 60 F₂₅₄
Step-by-Step Procedure

Step 1: Preparation of the Reaction Mixture

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of 2-aminoacetophenone hydrochloride in 100 mL of methanol.

  • Stir the mixture at room temperature until the solid is completely dissolved.

  • Cool the flask in an ice bath to 0-5 °C. The causality for this cooling is to control the exothermic reaction upon addition of the reducing agent and to minimize potential side reactions.

Step 2: Reduction with Sodium Borohydride

  • While maintaining the temperature at 0-5 °C, slowly and portion-wise add 1.5 equivalents of sodium borohydride to the stirred solution. The slow addition is crucial to manage the rate of hydrogen gas evolution and the exothermicity of the reaction.[12]

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:1). The disappearance of the starting material spot (2-aminoacetophenone) indicates the completion of the reaction.

Step 3: Quenching and Workup

  • Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of deionized water while still in the ice bath. This step is to decompose any excess sodium borohydride.

  • Adjust the pH of the solution to ~12 with a 2M aqueous solution of sodium hydroxide. This is to ensure the product is in its free amine form for efficient extraction.

  • Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (saturated aqueous NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 4: Purification

  • The crude 2-amino-1-phenylethanol can be purified by recrystallization or column chromatography on silica gel.[13]

  • For recrystallization, a solvent system such as toluene or a mixture of ethyl acetate and hexanes can be explored.

Safety Precautions

  • Sodium Borohydride: Sodium borohydride is a water-reactive and flammable solid.[11] It reacts with water and acids to produce flammable hydrogen gas, which can ignite spontaneously.[11] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.[14][15] Avoid contact with skin and eyes.[15]

  • Dichloromethane: Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

  • General Precautions: Standard laboratory safety practices should be followed at all times.

Characterization of 2-Amino-1-phenylethanol

The identity and purity of the synthesized product should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons, the methine proton adjacent to the hydroxyl group, and the methylene protons adjacent to the amino group.[16]

    • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the expected carbon environments in the molecule.[17]

  • Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the product, which should correspond to C₈H₁₁NO (137.18 g/mol ).[18]

  • Melting Point: The melting point of the purified product can be compared to the literature value.

Workflow Diagram

workflow start Start dissolve Dissolve 2-aminoacetophenone HCl in Methanol start->dissolve cool Cool to 0-5 °C (Ice Bath) dissolve->cool add_nabh4 Slowly add NaBH₄ cool->add_nabh4 stir Stir for 1-2 hours at 0-5 °C add_nabh4->stir tlc Monitor reaction by TLC stir->tlc quench Quench with H₂O tlc->quench Reaction Complete adjust_ph Adjust pH to ~12 with NaOH quench->adjust_ph evaporate Remove Methanol (Rotary Evaporator) adjust_ph->evaporate extract Extract with Dichloromethane evaporate->extract dry Dry organic layer (Na₂SO₄) extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify product (Recrystallization/Chromatography) concentrate->purify characterize Characterize final product (NMR, MS, MP) purify->characterize end End characterize->end

Figure 2: Step-by-step experimental workflow for the synthesis of 2-amino-1-phenylethanol.

References

  • PubChem. Phenylethanolamine. [Link]

  • Carl ROTH. Safety Data Sheet: Sodium borohydride. [Link]

  • ResearchGate. Proposed two step acid catalysed formation of 2-aminoacetophenone from.... [Link]

  • Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • ACS Publications. Efficient Preparation of (R)- and (S)-2-Amino-1-phenylethanol. [Link]

  • Bentham Science. A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. [Link]

  • ResearchGate. Hydrogenation of Nitro-Substituted Acetophenones | Request PDF. [Link]

  • ResearchGate. Simple Methodology for the Preparation of Amino Alcohols from Amino Acid Esters Using NaBH4–Methanol in THF | Request PDF. [Link]

  • PubMed. Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. [Link]

  • NJ.gov. SODIUM BOROHYDRIDE HAZARD SUMMARY. [Link]

  • YouTube. Sodium Borohydride NaBH4 Reduction Reaction Mechanism. [Link]

  • Sci-Hub. Hydrogenation of Acetophenone and Its Derivatives with 2-Propanol Using Aminomethylphosphine-Ruthenium Catalysis. [Link]

  • Taylor & Francis eBooks. Synthesis of Chiral 2-Amino-1-Phenylethanol. [Link]

  • University of California. Sodium borohydride - Standard Operating Procedure. [Link]

  • Chemguide. reduction of carbonyl compounds using sodium tetrahydridoborate. [Link]

  • MDPI. Transfer Hydrogenation from 2-propanol to Acetophenone Catalyzed by.... [Link]

  • NIH. Deracemization of 1-phenylethanols in a one-pot process combining Mn-driven oxidation with enzymatic reduction.... [Link]

  • SpectraBase. 2-Amino-1-phenyl-ethanol - Optional[13C NMR] - Spectrum. [Link]

  • Google Patents. JPH05221935A - Method for producing amino alcohols.
  • Automated Topology Builder. (S)-1-phenylethanol | C8H10O | MD Topology | NMR | X-Ray. [Link]

  • ACS Publications. Efficient Preparation of (R)- and (S)-2-Amino-1-phenylethanol. [Link]

  • RSC Publishing. Enzymatic asymmetric synthesis of chiral amino acids. [Link]

  • RSC Publishing. Activation of sodium borohydride via carbonyl reduction for the synthesis of amine- and phosphine-boranes. [Link]

  • Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

  • ResearchGate. Reduction of acetophenone to (S)-1-phenylethanol catalysed by PEDH.... [Link]

  • University of Illinois. The Art of Heterogenous Catalytic Hydrogenation Part 2. [Link]

  • The Royal Society of Chemistry. Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. [Link]

  • ResearchGate. Conversion of acetophenone (1) to 1-phenylethanol (R)-2 using.... [Link]

  • MDPI. Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. [Link]

  • OSU Chemistry. Sodium Borohydride SOP. [Link]

  • University of Calgary. Enantioselective Reduction of Ketones. [Link]

  • YouTube. Catalytic Hydrogenation. [Link]

  • Wikipedia. Enantioselective reduction of ketones. [Link]

Sources

Application

Application Notes & Protocols: 2-Amino-1-phenylethanol as a Versatile Chiral Building Block for High-Performance Ligands in Asymmetric Catalysis

Abstract Enantiomerically pure vicinal amino alcohols are foundational scaffolds in modern chemistry, serving as critical precursors for pharmaceuticals and as versatile chiral auxiliaries and ligands in asymmetric synth...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Enantiomerically pure vicinal amino alcohols are foundational scaffolds in modern chemistry, serving as critical precursors for pharmaceuticals and as versatile chiral auxiliaries and ligands in asymmetric synthesis.[1] Among these, 2-amino-1-phenylethanol stands out as a privileged building block due to its ready availability from the chiral pool and its dual functionality, which allows for the straightforward synthesis of diverse and highly effective classes of chiral ligands.[2][3] This guide provides an in-depth exploration of the synthesis and application of two preeminent ligand families derived from 2-amino-1-phenylethanol: Bis(oxazoline) (BOX) and Phosphino-oxazoline (PHOX) ligands. We present detailed, field-proven protocols for their synthesis and demonstrate their efficacy in key metal-catalyzed asymmetric transformations, supported by quantitative performance data and mechanistic insights. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful chiral scaffold in their synthetic endeavors.

The Strategic Advantage of 2-Amino-1-phenylethanol

Chiral β-amino alcohols are a cornerstone of asymmetric catalysis.[4] Their ability to form stable bidentate chelate complexes with metal centers creates a well-defined chiral environment, effectively guiding the stereochemical outcome of a reaction.[5] 2-Amino-1-phenylethanol is an exemplary member of this class for several reasons:

  • Structural Rigidity and Definition: The phenyl group provides steric bulk, which helps in creating a highly organized and predictable chiral pocket around the metal center.

  • Dual Functionality: The presence of both a nucleophilic amino group and a hydroxyl group allows for sequential, regioselective modifications, enabling the construction of complex ligand architectures.

  • Accessibility: Both enantiomers of 2-amino-1-phenylethanol are commercially available or can be synthesized with high enantiomeric purity through established methods like the enantioselective reduction of α-amino ketones or the aminohydroxylation of styrenes.[6][7]

  • Proven Track Record: Ligands derived from this scaffold have been successfully applied in a vast array of asymmetric reactions, including Diels-Alder reactions, alkylations, hydrogenations, and cyclopropanations.[8]

Synthesis of Bis(oxazoline) (BOX) Ligands

C₂-symmetric bis(oxazoline) ligands are among the most successful ligand classes in asymmetric catalysis.[8] Their bidentate nature and well-defined chiral environment, stemming from the two stereocenters adjacent to the coordinating nitrogen atoms, lead to high levels of enantioselectivity in numerous metal-catalyzed reactions.[9]

General Synthetic Workflow

The synthesis of BOX ligands from 2-amino-1-phenylethanol is a robust two-step process. First, two equivalents of the amino alcohol are condensed with a dicarboxylic acid derivative (typically a malonyl dichloride) to form a bis(amide) intermediate. This intermediate is then subjected to a double cyclodehydration to furnish the final BOX ligand.

cluster_0 Step 1: Amide Formation cluster_1 Step 2: Cyclization A 2-Amino-1-phenylethanol C Bis(amide) Intermediate A->C Base (e.g., Et3N) DCM, 0 °C to rt B Malonyl Dichloride B->C Base (e.g., Et3N) DCM, 0 °C to rt D Bis(amide) Intermediate E Phenyl-BOX Ligand D->E SOCl2 or Dehydrating Agent Heat

Figure 1: General workflow for the synthesis of Phenyl-BOX ligands.

Detailed Protocol: Synthesis of (4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole)

This protocol outlines the classic synthesis popularized by Evans and Corey.[8]

Step 1: Synthesis of N,N'-(2,2-Dimethylmalonyl)bis[(S)-2-amino-1-phenylethanol] (Bis-amide)

  • Materials:

    • (S)-2-Amino-1-phenylethanol (2.0 equiv.)

    • 2,2-Dimethylmalonyl dichloride (1.0 equiv.)

    • Triethylamine (Et₃N) (2.2 equiv.)

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add (S)-2-Amino-1-phenylethanol and anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine dropwise to the stirred solution.

    • In a separate flask, dissolve 2,2-dimethylmalonyl dichloride in anhydrous DCM.

    • Add the acid chloride solution dropwise to the amino alcohol solution over 30 minutes, maintaining the temperature at 0 °C. A white precipitate (triethylamine hydrochloride) will form.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting amino alcohol is consumed.

    • Quench the reaction by adding deionized water. Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude bis(amide) product, which can often be used in the next step without further purification.

Step 2: Cyclization to form the Phenyl-BOX Ligand

  • Causality Behind Experimental Choice: Thionyl chloride (SOCl₂) is a highly effective dehydrating agent that converts the hydroxyl groups into good leaving groups (chlorosulfite esters), facilitating intramolecular nucleophilic attack by the amide oxygen to form the oxazoline rings.

  • Materials:

    • Crude bis(amide) from Step 1

    • Thionyl chloride (SOCl₂) (2.5 equiv.)

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • Dissolve the crude bis(amide) in anhydrous DCM under a nitrogen atmosphere.

    • Cool the solution to 0 °C.

    • Add thionyl chloride dropwise via syringe over 20 minutes. Vigorous gas evolution (SO₂ and HCl) will be observed. (Caution: Perform in a well-ventilated fume hood).

    • After addition, allow the mixture to warm to room temperature, then heat to reflux (approx. 40 °C) for 2-3 hours.

    • Monitor the reaction by TLC.

    • Cool the reaction to 0 °C and slowly quench by adding saturated NaHCO₃ solution until gas evolution ceases.

    • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure BOX ligand as a white solid.

Synthesis of Phosphino-oxazoline (PHOX) Ligands

PHOX ligands are a powerful class of non-symmetric, bidentate P,N-ligands. The combination of a hard nitrogen donor (from the oxazoline) and a soft phosphorus donor allows them to effectively coordinate with a wide range of transition metals, particularly those used in allylic alkylation and hydrogenation reactions.[9]

General Synthetic Workflow

The synthesis begins with the formation of the oxazoline ring, followed by the introduction of the phosphine moiety, typically via ortho-lithiation and reaction with an electrophilic phosphorus source.

cluster_0 Step 1: Oxazoline Formation cluster_1 Step 2: Directed Ortho-Metalation & Phosphination A 2-Amino-1-phenylethanol C Phenyl-oxazoline Intermediate A->C ZnCl2 (cat.) Chlorobenzene, Heat B Benzonitrile D Phenyl-oxazoline Intermediate E PHOX Ligand D->E 1. n-BuLi, THF, -78 °C 2. ClP(Ph)2 A Pd(0)L* B π-allyl-Pd(II)L* A->B Oxidative Addition B->A Reductive Elimination D Product B->D C Nu- C->B Nucleophilic Attack E Allylic Substrate E->B

Sources

Method

Chiral resolution of racemic "2-Amino-1-phenylethanol"

An Application Guide to the Chiral Resolution of Racemic (±)-2-Amino-1-phenylethanol Abstract This comprehensive application note provides detailed methodologies and theoretical insights for the chiral resolution of race...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Chiral Resolution of Racemic (±)-2-Amino-1-phenylethanol

Abstract

This comprehensive application note provides detailed methodologies and theoretical insights for the chiral resolution of racemic (±)-2-amino-1-phenylethanol, a critical chiral building block in modern pharmaceutical synthesis.[1] Enantiomerically pure 2-amino-1-phenylethanol is a precursor to various analgesics and anti-inflammatory drugs, where stereochemistry is paramount to therapeutic efficacy and safety.[1][2][3] This guide is designed for researchers, chemists, and drug development professionals, offering a comparative analysis of classical diastereomeric salt formation, enzymatic kinetic resolution, and chromatographic separation techniques. Each section includes foundational principles, step-by-step protocols, and expert commentary on the causality behind experimental choices to ensure robust and reproducible outcomes.

Introduction: The Imperative of Chirality in Drug Development

Chirality is a fundamental property in pharmacology, as enantiomers of a drug molecule often exhibit significantly different biological activities.[2] One enantiomer may be therapeutically active (the eutomer), while the other may be inactive or, in some cases, contribute to undesirable side effects (the distomer).[4] Consequently, the ability to isolate a single, desired enantiomer from a racemic mixture—a process known as chiral resolution—is a cornerstone of pharmaceutical development and manufacturing.[2][5]

(±)-2-Amino-1-phenylethanol is a versatile precursor whose value is fully realized when it is available in an enantiomerically pure form.[1] This guide explores the three primary strategies for achieving this separation, providing both the "how" and the "why" to empower scientists to select and optimize the method best suited for their research, development, or manufacturing scale.

Method 1: Classical Resolution by Diastereomeric Salt Formation

This technique remains one of the most robust and scalable methods for chiral resolution. It operates on the principle that while enantiomers have identical physical properties, diastereomers do not. By reacting the racemic amine with a single enantiomer of a chiral acid, two diastereomeric salts are formed. These salts possess different solubilities, allowing for their separation via fractional crystallization.[6][7]

Foundational Principle & Mechanism

The basic amine group of (±)-2-amino-1-phenylethanol reacts with a chiral resolving agent, such as (+)-tartaric acid, to form a pair of diastereomeric salts: (R)-amine-(R,R)-tartrate and (S)-amine-(R,R)-tartrate. The different spatial arrangements of these diastereomers lead to distinct crystal lattice energies and, consequently, different solubilities in a given solvent.[7] By carefully selecting the solvent and controlling the crystallization conditions, the less soluble diastereomer will preferentially precipitate, enabling its separation by filtration. The resolved amine is then liberated from the salt by treatment with a base.

Workflow for Diastereomeric Salt Resolution

cluster_prep Salt Formation cluster_sep Separation cluster_lib Liberation & Isolation racemate Racemic (±)-2-Amino- 1-phenylethanol dissolve Dissolve in Hot Solvent (e.g., Methanol) racemate->dissolve acid Chiral Resolving Agent (e.g., (+)-Tartaric Acid) acid->dissolve cool Slow Cooling & Crystallization dissolve->cool filter Vacuum Filtration cool->filter crystals Crystals of Less-Soluble Diastereomeric Salt filter->crystals filtrate Filtrate with More-Soluble Diastereomeric Salt filter->filtrate base_treat Treat with Base (e.g., NaOH) crystals->base_treat extract Solvent Extraction base_treat->extract isolate Isolate Pure Enantiomer extract->isolate

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Detailed Experimental Protocol

Objective: To resolve racemic (±)-2-amino-1-phenylethanol using (+)-tartaric acid.

Materials:

  • Racemic (±)-2-amino-1-phenylethanol

  • (+)-Tartaric acid (enantiomerically pure)

  • Methanol (anhydrous)

  • Sodium hydroxide (NaOH) solution (e.g., 10% w/v)

  • Dichloromethane (DCM) or other suitable extraction solvent

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, heating mantle, and vacuum filtration apparatus

Procedure:

  • Dissolution: In a 250 mL Erlenmeyer flask, dissolve 7.5 g of (+)-tartaric acid in 120 mL of methanol. Gentle heating may be required. This solution contains the chiral resolving agent.[8]

  • Salt Formation: To the warm tartaric acid solution, cautiously add 6.85 g of racemic (±)-2-amino-1-phenylethanol. The reaction is exothermic.[8] Swirl the flask gently to ensure complete mixing.

  • Crystallization: Stopper the flask and allow it to cool slowly to room temperature. Let it stand undisturbed for at least 24 hours. Causality Note: Slow cooling is critical for the formation of well-defined crystals and to maximize the differentiation in solubility, preventing the co-precipitation of the more soluble diastereomer.[8]

  • Isolation of Diastereomeric Salt: Collect the precipitated prismatic crystals by vacuum filtration. Wash the crystals with a small amount of cold methanol to remove any adhering filtrate containing the more soluble salt.[8]

  • Liberation of the Free Amine: Transfer the dried crystals to a separatory funnel. Add 50 mL of 10% NaOH solution and 50 mL of DCM. Shake vigorously to dissolve the salt and neutralize the tartaric acid. The free amine will partition into the organic layer.

  • Extraction and Drying: Separate the organic layer. Extract the aqueous layer two more times with 25 mL portions of DCM. Combine the organic extracts and dry over anhydrous MgSO₄.

  • Isolation of Enantiomer: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the enantiomerically enriched 2-amino-1-phenylethanol.

  • Analysis: Determine the enantiomeric excess (ee) and absolute configuration using a suitable analytical method (see Section 5).

Key Parameters & Data

The choice of resolving agent and solvent is critical and often requires empirical screening for optimal results.[9]

Resolving AgentTypical SolventsTarget Functionality
(+)- or (-)-Tartaric AcidMethanol, Ethanol, WaterAmines
(+)- or (-)-Dibenzoyltartaric AcidMethanol, AcetoneAmines, Amino Alcohols
(+)- or (-)-Mandelic AcidAlcohols, WaterAmines
(+)- or (-)-Camphorsulfonic AcidAlcohols, EstersAmines

Method 2: Enzymatic Kinetic Resolution (EKR)

Enzymatic methods offer high selectivity under mild reaction conditions, making them an attractive "green chemistry" alternative.[4] Kinetic resolution relies on an enzyme that reacts at a significantly different rate with each enantiomer of the racemic substrate. For 2-amino-1-phenylethanol, lipases are commonly used to selectively acylate one enantiomer, allowing the unreacted enantiomer and the acylated product to be separated.[10]

Foundational Principle & Mechanism

In the presence of an acyl donor (e.g., vinyl acetate), a lipase such as Candida antarctica lipase B (CALB, often immobilized as Novozym 435) will catalyze the transfer of an acetyl group to the hydroxyl group of 2-amino-1-phenylethanol. Due to the chiral pocket of the enzyme's active site, this acylation occurs much faster for one enantiomer (e.g., the R-enantiomer) than the other. The reaction is stopped at or near 50% conversion, resulting in a mixture of the unreacted (S)-amino alcohol and the (R)-acylated product. These two compounds have different chemical properties and can be easily separated by standard techniques like column chromatography.

Workflow for Enzymatic Kinetic Resolution

racemate Racemic (±)-2-Amino- 1-phenylethanol reaction Enzymatic Acylation (e.g., 42°C, 75 min) racemate->reaction reagents Acyl Donor (Vinyl Acetate) + Lipase (Novozym 435) + Organic Solvent (Hexane) reagents->reaction mixture Mixture at ~50% Conversion: (S)-Amino Alcohol (unreacted) (R)-Acetylated Product reaction->mixture separation Separation (e.g., Column Chromatography) mixture->separation product1 Enantiopure (S)-2-Amino-1-phenylethanol separation->product1 product2 Enantiopure (R)-O-Acetyl-2-amino-1-phenylethanol separation->product2

Caption: Workflow for enzymatic kinetic resolution of an amino alcohol.

Detailed Experimental Protocol

Objective: To resolve racemic (±)-2-amino-1-phenylethanol via lipase-catalyzed acylation.

Materials:

  • Racemic (±)-2-amino-1-phenylethanol

  • Immobilized Lipase (e.g., Novozym 435 from Candida antarctica)

  • Vinyl acetate (acyl donor)

  • Anhydrous n-hexane or other suitable organic solvent

  • Silica gel for column chromatography

  • Standard laboratory glassware, magnetic stirrer, and temperature-controlled bath

Procedure:

  • Reaction Setup: To a 25 mL flask, add 240 mM of (±)-2-amino-1-phenylethanol dissolved in 5 mL of n-hexane.[4]

  • Add Reagents: Add vinyl acetate (typically 3-5 equivalents) and 11 mg/mL of Novozym 435 to the mixture.[4] Causality Note: Vinyl acetate is an effective acyl donor as the vinyl alcohol byproduct tautomerizes to acetaldehyde, driving the reaction forward.

  • Incubation: Seal the flask and place it in a temperature-controlled shaker or bath at 42°C with stirring for approximately 75 minutes.[4] The reaction progress should be monitored (e.g., by TLC or GC) to stop at ~50% conversion for optimal ee of both product and remaining substrate.

  • Enzyme Removal: After the reaction, remove the immobilized enzyme by simple filtration. The enzyme can often be washed and reused.[11]

  • Separation: Concentrate the filtrate under reduced pressure. Separate the unreacted amino alcohol from the acetylated product using silica gel column chromatography.

  • Analysis: Determine the enantiomeric excess of the recovered unreacted amino alcohol fraction.

Key Parameters & Data

The efficiency of enzymatic resolution is highly dependent on the choice of enzyme, solvent, and acyl donor.

EnzymeAcyl DonorSolventTemp (°C)Typical Outcome
Novozym 435 (CALB)Vinyl Acetaten-Hexane42High ee (>99%) for remaining substrate at ~50% conversion.[4]
Lipase PS (Pseudomonas cepacia)2,2,2-Trifluoroethyl butyrateDiisopropyl ether30High ee for deacylation of a diacylated substrate.[10]
Acylase I (Aspergillus melleus)Vinyl AcetateHexaneRTEffective for resolving 1-phenylethanol, demonstrating principle.[12]

Method 3: Chromatographic Separation

Direct separation of enantiomers can be achieved using chiral chromatography, most commonly High-Performance Liquid Chromatography (HPLC). This method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates.

Foundational Principle & Mechanism

A CSP is composed of a single enantiomer of a chiral selector immobilized on a solid support (e.g., silica). When the racemic mixture passes through the column, transient diastereomeric complexes form between the analytes and the CSP. The stability of these complexes differs for each enantiomer, leading to different retention times (tR) and allowing for their separation.[13] This technique is powerful for both analytical determination of ee and for preparative-scale purification.

Detailed Analytical Protocol for ee Determination

Objective: To determine the enantiomeric excess of a resolved sample of 2-amino-1-phenylethanol using chiral HPLC.

Materials & Instrumentation:

  • HPLC system with UV detector

  • Chiral HPLC Column (e.g., a crown ether-based column like CR(+) or a polysaccharide-based column)

  • HPLC-grade solvents (e.g., perchloric acid solution, methanol)

  • Sample of resolved 2-amino-1-phenylethanol

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in the mobile phase.

  • Chromatographic Conditions (Example):

    • Column: S-18-crown-6-ether chiral stationary phase (CR(+)).[13]

    • Mobile Phase: Isocratic, e.g., perchloric acid solution (pH ~2.0) with a small percentage of methanol.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm.[14]

    • Temperature: 25°C.[14]

  • Analysis:

    • Inject a sample of the racemic starting material to determine the retention times of both enantiomers.

    • Inject the resolved sample.

    • Integrate the peak areas for each enantiomer.

  • Calculation: Calculate the enantiomeric excess using the formula:

    • ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).

Concluding Remarks & Method Selection

The choice of resolution strategy for (±)-2-amino-1-phenylethanol depends on the desired scale, required purity, cost considerations, and available expertise.

  • Diastereomeric Salt Formation: Best suited for large-scale, industrial applications due to its low cost and high throughput. However, it may require extensive optimization of the resolving agent and solvent system.

  • Enzymatic Kinetic Resolution: Offers excellent enantioselectivity under mild, environmentally friendly conditions. It is ideal for producing high-purity enantiomers on a lab to medium scale. The primary limitation is that the theoretical maximum yield for a single enantiomer is 50%.

  • Chiral Chromatography: The premier method for the analytical determination of enantiomeric purity. While highly effective for preparative separation, it can be expensive and time-consuming for large quantities of material.

A robust drug development process often employs a combination of these techniques: a bulk resolution by crystallization or enzymatic methods, followed by precise analytical validation using chiral HPLC or GC.

References

  • Mills, J. E., & Fuhry, M. A. (2012). Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry. Journal of Chemical Education, 89(9), 1179-1181. [Link]

  • Dudziak, G., et al. (2018). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Molecules, 23(10), 2629. [Link]

  • Gómez-Etayo, N., et al. (2023). Stereoconvergent Photo-Biocatalytic Cascade to Optically Enriched Amines from Racemic Carboxylic Acids. ACS Omega. [Link]

  • Gómez-Etayo, N., et al. (2023). Stereoconvergent Photo-Biocatalytic Cascade to Optically Enriched Amines from Racemic Carboxylic Acids. ACS Omega. [Link]

  • Yilmaz, E., & Sezer, E. (2018). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. Preparative Biochemistry & Biotechnology, 48(8), 715-723. [Link]

  • Janeczko, M., et al. (2021). The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol. Molecules, 26(11), 3376. [Link]

  • Le, A. M., et al. (2012). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society, 134(42), 17472-17475. [Link]

  • Gunda, P., & G. Hornyánszky. (1995). Lipase Catalysis in the Optical Resolution of 2-Amino-I-phenylethanol Derivatives. Journal of the Chemical Society, Perkin Transactions 1, (2), 295-300. [Link]

  • Hong, Y., et al. (1999). Two Efficient Enantioselective Syntheses of 2-Amino-1-phenylethanol. The Journal of Organic Chemistry, 64(23), 8729-8731. [Link]

  • Hong, Y., et al. (1999). Two Efficient Enantioselective Syntheses of 2-Amino-1-phenylethanol. Organic Process Research & Development, 3(5), 330-333. [Link]

  • ResearchGate. (n.d.). Chiral Resolution of ss-dl-Phenylalanine Using Chiral Macrocyclic Nickel(II) Complexes. [Link]

  • Pál, P., et al. (2001). Mechanism of Optical Resolutions via Diastereoisomeric Salt Formation. Part 7 Role of the solvents in the optical resolution of α-phenylethylamine by 2R,3R-tartaric acid. Tetrahedron: Asymmetry, 12(12), 1863-1868. [Link]

  • Li, Z., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(38), 10376-10405. [Link]

  • Wainer, I. W., & Alembik, M. C. (1986). Direct chiral resolution of phenylalkylamines using a crown ether chiral stationary phase. Journal of Chromatography A, 367, 59-68. [Link]

  • Ferreira, F. C., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(9), 1337-1348. [Link]

  • Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Enzyme and Microbial Technology, 43(4-5), 325-341. [Link]

  • Afonso, C. A. M., & Crespo, J. G. (2019). Chiral Separation in Preparative Scale: A Brief Overview of Membranes as Tools for Enantiomeric Separation. Molecules, 24(21), 3903. [Link]

  • Hong, Y., et al. (1999). Two Efficient Enantioselective Syntheses of 2-Amino-1-phenylethanol. Organic Process Research & Development, 3(5), 330-333. [Link]

  • Spangler, J. (2013). Advancing Chiral Chemistry in Pharmaceutical Synthesis. Pharmaceutical Technology. [Link]

  • Wang, Y., et al. (2020). Simultaneous determination of the concentration and enantiomeric excess of amino acids with a coumarin-derived achiral probe. Analytical Methods, 12(3), 305-309. [Link]

  • Yilmaz, E., & Sezer, E. (2018). Enzymatic kinetic resolution of (R,S)-1-phenylethanol. ResearchGate. [Link]

  • Acevedo, D., et al. (2019). Process modeling and optimization of continuous chiral resolution by integration of membrane and crystallization technologies. Computers & Chemical Engineering, 128, 30-41. [Link]

  • AZoLifeSciences. (2023). Chromatography Breakthroughs in Amino Acid Analysis. [Link]

  • Chemistry LibreTexts. (2023). Racemic Mixtures and the Resolution of Enantiomers. [Link]

  • Onyx Scientific. (n.d.). Chiral Resolution Screening. [Link]

  • Hamilton, D. G. (2006). Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. Organic Chemistry I Laboratory Manual. [Link]

Sources

Application

Application Notes & Protocols: Leveraging 2-Amino-1-phenylethanol Hydrochloride for the Development of Novel DNA Gyrase Inhibitors

Introduction: The Imperative for New Antibacterial Agents and the Promise of DNA Gyrase The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. This escalating crisis necessitates the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for New Antibacterial Agents and the Promise of DNA Gyrase

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. This escalating crisis necessitates the discovery and development of novel antibacterial agents with mechanisms of action distinct from existing drug classes. Bacterial DNA gyrase, a type II topoisomerase, stands as a clinically validated and highly attractive target for antibacterial drug discovery.[1][2] This essential enzyme introduces negative supercoils into DNA, a process crucial for DNA replication, transcription, and repair.[3] Its absence in higher eukaryotes offers a window for selective toxicity, a cornerstone of effective antimicrobial therapy.

While quinolones and aminocoumarins are well-established classes of DNA gyrase inhibitors, the emergence of resistance underscores the urgent need for structurally diverse scaffolds.[1] This guide explores the potential of 2-Amino-1-phenylethanol hydrochloride, a chiral amino alcohol, as a foundational scaffold for the rational design and synthesis of a new generation of DNA gyrase inhibitors. Chiral amino alcohols are prevalent structural motifs in a multitude of pharmaceutical agents, valued for their synthetic tractability and their ability to form key interactions with biological targets.[4][5]

This document provides a comprehensive framework for researchers, scientists, and drug development professionals, outlining the scientific rationale, a strategic workflow for inhibitor development, and detailed protocols for the enzymatic evaluation of novel compounds targeting DNA gyrase.

Scientific Rationale: 2-Amino-1-phenylethanol as a Versatile Scaffold

The selection of 2-Amino-1-phenylethanol hydrochloride as a starting point for a DNA gyrase inhibitor discovery program is predicated on several key attributes:

  • Structural Simplicity and Synthetic Accessibility: The molecule possesses a straightforward structure with two key functional groups—a primary amine and a hydroxyl group—attached to a chiral center.[6] This simplicity allows for facile chemical modification and the systematic exploration of structure-activity relationships (SAR). A variety of synthetic routes are available for the preparation of 2-Amino-1-phenylethanol and its derivatives, facilitating the generation of a diverse chemical library.[7][8][9]

  • Chirality and Stereospecific Interactions: The chiral nature of 2-Amino-1-phenylethanol is a critical feature.[10] Biological targets, including enzymes like DNA gyrase, are chiral environments. The defined stereochemistry of inhibitors often dictates their binding affinity and potency. Utilizing a chiral scaffold from the outset allows for the development of stereospecific inhibitors, which can lead to improved efficacy and reduced off-target effects.

  • Potential for Key Binding Interactions: The amine and hydroxyl groups of the 2-Amino-1-phenylethanol scaffold are capable of forming hydrogen bonds, which are crucial for molecular recognition and binding to the active site of enzymes. The phenyl ring provides a lipophilic region that can engage in hydrophobic or pi-stacking interactions with amino acid residues in the enzyme's binding pocket.

  • Proven Precedent in Drug Discovery: The chiral β-amino alcohol framework is a common feature in a wide array of approved drugs and biologically active compounds, highlighting its "drug-like" properties and its ability to serve as a successful pharmacophore.[4]

A Strategic Workflow for Novel Inhibitor Development

The development of novel DNA gyrase inhibitors from the 2-Amino-1-phenylethanol scaffold can be conceptualized as a multi-step process, beginning with a strategically designed chemical library and culminating in the identification of potent lead compounds.

workflow cluster_0 Scaffold Selection & Library Design cluster_1 Synthesis & Characterization cluster_2 Biochemical Screening & Hit Identification cluster_3 Lead Optimization A 2-Amino-1-phenylethanol Hydrochloride Scaffold B Virtual Screening & In Silico Docking A->B Rational Design C Design of Focused Chemical Library B->C D Parallel Synthesis of Designed Derivatives C->D E Purification & Structural Verification (NMR, MS) D->E F Primary Screen: DNA Gyrase Supercoiling Assay E->F G Hit Confirmation & IC50 Determination F->G H Secondary Screen: DNA Gyrase Cleavage Assay G->H I Structure-Activity Relationship (SAR) Analysis H->I J Iterative Design & Synthesis of Analogs I->J K ADMET Profiling I->K J->D Iterative Cycle

Figure 1: A strategic workflow for the development of novel DNA gyrase inhibitors.

Experimental Protocols: A Guide to In Vitro Evaluation

The following protocols provide detailed methodologies for the biochemical evaluation of putative DNA gyrase inhibitors. These assays are designed to be robust, reproducible, and amenable to a screening format.

Protocol 1: DNA Gyrase Supercoiling Assay

This assay measures the ATP-dependent introduction of negative supercoils into a relaxed plasmid DNA substrate by DNA gyrase. Inhibition of this activity is a primary indicator of a compound's potential as a DNA gyrase inhibitor.

Materials:

  • Enzyme: Purified E. coli or S. aureus DNA gyrase

  • Substrate: Relaxed pBR322 plasmid DNA (0.5 µg/µL)

  • 5X Assay Buffer:

    • E. coli: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 32.5% (w/v) glycerol, 0.5 mg/mL albumin.[11]

    • S. aureus: 200 mM HEPES-KOH (pH 7.6), 50 mM magnesium acetate, 50 mM DTT, 10 mM ATP, 2.5 M potassium glutamate, 0.25 mg/ml albumin.[12]

  • ATP Solution: 10 mM ATP in sterile water

  • Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol.[13]

  • Stop Solution/Loading Dye: 5% Sarkosyl, 0.025% bromophenol blue, 25% glycerol.[14]

  • Test Compounds: Dissolved in an appropriate solvent (e.g., DMSO)

  • Agarose Gel: 1% (w/v) agarose in Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE) buffer

  • Staining Solution: Ethidium bromide (0.5 µg/mL) or another suitable DNA stain

Procedure:

  • Reaction Setup: On ice, prepare a master mix containing the 5X Assay Buffer, relaxed pBR322 DNA, and sterile water. The final reaction volume is typically 30 µL.

  • Compound Addition: Aliquot the master mix into individual reaction tubes. Add the test compound at various concentrations. Include a positive control (a known DNA gyrase inhibitor, e.g., novobiocin) and a negative control (solvent vehicle).

  • Enzyme Addition: Dilute the DNA gyrase in Dilution Buffer to the desired working concentration (typically 1 unit per reaction). Add the diluted enzyme to each reaction tube, except for a no-enzyme control.[12]

  • Incubation: Mix the reactions gently and incubate at 37°C for 30-60 minutes.[12]

  • Reaction Termination: Stop the reaction by adding the Stop Solution/Loading Dye.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

Data Analysis:

The conversion of relaxed plasmid DNA to its supercoiled form will be evident by a faster migration rate on the agarose gel. The intensity of the supercoiled DNA band will decrease in the presence of an effective inhibitor. The concentration of the compound that results in a 50% reduction in supercoiling activity (IC₅₀) can be determined by densitometric analysis of the gel bands.

Parameter E. coli DNA Gyrase S. aureus DNA Gyrase
Substrate Relaxed pBR322 (0.5 µg)Relaxed pBR322 (0.5 µg)
Enzyme 1 Unit1 Unit
Incubation Time 30 minutes30 minutes
Incubation Temp. 37°C37°C
Final Volume 30 µL30 µL
Protocol 2: DNA Gyrase Cleavage Assay

This assay is designed to identify compounds that act as "poisons" by stabilizing the covalent enzyme-DNA intermediate, leading to an accumulation of cleaved DNA.

Materials:

  • Enzyme: Purified E. coli or S. aureus DNA gyrase

  • Substrate: Supercoiled pBR322 plasmid DNA (0.5 µg/µL)

  • 5X Assay Buffer: (Same as for the supercoiling assay, but without ATP)

  • Dilution Buffer: (Same as for the supercoiling assay)

  • Stop Solution: 0.2% Sodium Dodecyl Sulfate (SDS)

  • Proteinase K: 10 mg/mL

  • Test Compounds: Dissolved in an appropriate solvent (e.g., DMSO)

  • Agarose Gel: 1% (w/v) agarose in TAE or TBE buffer containing 0.5 µg/mL ethidium bromide

  • Loading Dye: Standard DNA loading dye

Procedure:

  • Reaction Setup: On ice, prepare a master mix containing the 5X Assay Buffer (without ATP), supercoiled pBR322 DNA, and sterile water. The final reaction volume is 30 µL.[15]

  • Compound Addition: Aliquot the master mix into individual reaction tubes. Add the test compound at various concentrations. Include a positive control (a known DNA gyrase poison, e.g., ciprofloxacin) and a negative control (solvent vehicle).

  • Enzyme Addition: Add DNA gyrase to each reaction tube.

  • Incubation: Mix the reactions gently and incubate at 37°C for 60 minutes.[15]

  • Cleavage Complex Trapping: Add SDS to a final concentration of 0.2% and proteinase K to a final concentration of 0.1 mg/mL. Incubate at 37°C for an additional 30 minutes to digest the gyrase.[15]

  • Agarose Gel Electrophoresis: Add loading dye to the samples and load them onto a 1% agarose gel containing ethidium bromide. Perform electrophoresis.

  • Visualization: Visualize the DNA bands under UV light.

Data Analysis:

The stabilization of the cleavage complex will result in the appearance of a linear DNA band on the agarose gel. The intensity of this band will increase with increasing concentrations of a gyrase poison.

assay_logic cluster_0 Primary Screening cluster_1 Mechanism of Action cluster_2 Inhibitor Classification A Test Compound Library B DNA Gyrase Supercoiling Assay A->B C Inhibition of Supercoiling? B->C D DNA Gyrase Cleavage Assay C->D Yes F Catalytic Inhibitor C->F No (Inhibition of ATP hydrolysis or other catalytic step) E Stabilization of Cleavage Complex? D->E E->F No G Gyrase Poison E->G Yes

Figure 2: Logic diagram for the classification of DNA gyrase inhibitors.

Structure-Activity Relationship (SAR) and Lead Optimization

The initial screening will identify "hit" compounds that inhibit DNA gyrase. The subsequent lead optimization phase will involve a systematic exploration of the SAR to enhance potency, selectivity, and pharmacokinetic properties.[16]

Key areas for modification of the 2-Amino-1-phenylethanol scaffold include:

  • Amine Group (R¹): Acylation, alkylation, or incorporation into heterocyclic systems can modulate polarity and introduce new interactions with the enzyme.

  • Hydroxyl Group (R²): Esterification, etherification, or replacement with other functional groups can alter hydrogen bonding capacity and lipophilicity.

  • Phenyl Ring (Ar): Substitution on the aromatic ring can influence electronic properties and provide additional points of interaction with the enzyme.

The data from these modifications will be used to build a robust SAR model, guiding the iterative design and synthesis of more potent and drug-like DNA gyrase inhibitors.

Conclusion

The strategic use of the 2-Amino-1-phenylethanol hydrochloride scaffold presents a promising avenue for the discovery of novel DNA gyrase inhibitors. Its synthetic tractability, inherent chirality, and potential for forming key interactions with the enzyme make it an attractive starting point for a medicinal chemistry campaign. The detailed protocols provided herein offer a robust framework for the biochemical evaluation of newly synthesized compounds, enabling the identification and characterization of potent inhibitors. Through a systematic and iterative process of design, synthesis, and testing, this approach has the potential to deliver a new class of antibacterial agents to combat the growing threat of antibiotic resistance.

References

  • Inspiralis. (n.d.). S. aureus DNA Gyrase Cleavage Assay Kit. Retrieved from [Link]

  • Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Retrieved from [Link]

  • Inspiralis. (n.d.). S. aureus DNA Gyrase Supercoiling Assay Kit. Retrieved from [Link]

  • Lohse, O., & Spöndlin, C. (1998). Efficient Preparation of (R)- and (S)-2-Amino-1-phenylethanol. Organic Process Research & Development, 2(2), 125-127.
  • National Institutes of Health. (n.d.). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. ACS Infectious Diseases.
  • European Patent Office. (n.d.). Processes for producing optically active 2-amino-1-phenylethanol derivatives. Retrieved from [Link]

  • Inspiralis. (n.d.). Escherichia coli Gyrase Cleavage Assay. Retrieved from [Link]

  • National Institutes of Health. (n.d.). DNA Supercoiling Catalyzed by Bacterial Gyrase. Methods in Molecular Biology.
  • MDPI. (n.d.). Towards Conformation-Sensitive Inhibition of Gyrase: Implications of Mechanistic Insight for the Identification and Improvement of Inhibitors.
  • National Institutes of Health. (n.d.). DNA Cleavage Mediated by Bacterial Type II Topoisomerases. Methods in Molecular Biology.
  • Westlake University. (2023, October 12).
  • ResearchGate. (n.d.). Gyrase function, structure, mechanism, and inhibition.
  • ProFoldin. (n.d.). DNA gyrase assay kits. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology. ACS Chemical Biology.
  • ACS Publications. (2024, April 22). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.).
  • MDPI. (n.d.). DNA Gyrase as a Target for Quinolones. Biomedicines.
  • National Institutes of Health. (n.d.). Chemoselective Synthesis of δ‑Amino Alcohols from Chiral 1,4-Diols Catalyzed by an NHC–Ir(III) Complex. Organic Letters.

Sources

Method

Application Notes and Protocols: Derivatization of 2-Amino-1-phenylethanol for GC-MS Analysis

< . Introduction: The Imperative for Derivatization in GC-MS Analysis of 2-Amino-1-phenylethanol 2-Amino-1-phenylethanol is a crucial chiral building block in the synthesis of various pharmaceuticals.[1][2] Its accurate...

Author: BenchChem Technical Support Team. Date: February 2026

< .

Introduction: The Imperative for Derivatization in GC-MS Analysis of 2-Amino-1-phenylethanol

2-Amino-1-phenylethanol is a crucial chiral building block in the synthesis of various pharmaceuticals.[1][2] Its accurate quantification and characterization are paramount in drug development and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for this purpose; however, the inherent chemical properties of 2-amino-1-phenylethanol—specifically its polarity and low volatility due to the presence of hydroxyl (-OH) and amino (-NH2) functional groups—preclude its direct analysis.[3][4] These functional groups can engage in hydrogen bonding, leading to poor peak shape, tailing, and potential thermal degradation in the high-temperature environment of the GC inlet and column.[3][4]

Chemical derivatization is a sample preparation technique that chemically modifies the analyte to improve its analytical properties.[3][5] For GC-MS analysis of compounds like 2-amino-1-phenylethanol, derivatization serves to:

  • Increase Volatility: By replacing the active hydrogens on the hydroxyl and amino groups with non-polar moieties, the intermolecular forces are reduced, making the molecule more volatile and amenable to gas chromatography.[4]

  • Enhance Thermal Stability: The resulting derivatives are often more stable at the elevated temperatures required for GC analysis, preventing degradation and ensuring accurate quantification.[3]

  • Improve Chromatographic Behavior: Derivatization leads to sharper, more symmetrical peaks, improving resolution and sensitivity.[6]

  • Facilitate Mass Spectral Interpretation: The derivatized molecule can produce characteristic fragmentation patterns in the mass spectrometer, aiding in structural elucidation and confirmation.[5]

This guide provides a detailed exploration of two primary derivatization strategies for 2-amino-1-phenylethanol: silylation and acylation . We will delve into the underlying chemistry, provide step-by-step protocols, and discuss the critical parameters for successful and reproducible derivatization.

Section 1: Silylation - The Workhorse of Derivatization

Silylation is a widely employed derivatization technique that involves the replacement of active hydrogen atoms in functional groups like -OH, -NH2, and -SH with a trimethylsilyl (TMS) group.[5] This process effectively "caps" the polar sites, significantly increasing the volatility and thermal stability of the analyte.[7]

The Reagents of Choice: BSTFA and MSTFA

Among the plethora of silylating agents, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are the most common and effective for derivatizing amino alcohols.[7][8]

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A powerful silylating agent that reacts with a wide range of functional groups. Its byproducts, monofunctional trimethylsilyltrifluoroacetamide and trifluoroacetamide, are volatile and generally do not interfere with the chromatography.[8]

  • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): Considered one of the most volatile and potent silylating reagents, MSTFA and its byproducts are highly volatile, leading to cleaner chromatograms.[9][10] It is particularly well-suited for the derivatization of amino acids and related compounds.[9]

The general reactivity order for silylation is alcohols > phenols > carboxylic acids > amines > amides. For 2-amino-1-phenylethanol, both the hydroxyl and amino groups will be derivatized.

Silylation Workflow Diagram

Silylation_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis start Start: 2-Amino-1-phenylethanol Sample dry Evaporate to Dryness under N2 start->dry add_reagent Add Silylating Agent (e.g., MSTFA) and Solvent (e.g., Pyridine) dry->add_reagent heat Heat at 60-80°C for 30-60 min add_reagent->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject

Caption: Silylation workflow for 2-Amino-1-phenylethanol.

Detailed Protocol for Silylation with MSTFA

This protocol is a robust starting point and may require optimization based on your specific instrumentation and sample matrix.

Materials:

  • 2-Amino-1-phenylethanol standard or sample extract

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (anhydrous)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen evaporator

  • GC-MS system

Protocol:

  • Sample Preparation:

    • Pipette a known volume of the sample or standard solution into a reaction vial.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature. It is critical to ensure the sample is anhydrous, as moisture will readily hydrolyze the silylating reagent and the resulting derivatives.[4][11]

  • Reagent Addition:

    • To the dried residue, add 50 µL of anhydrous pyridine. Pyridine acts as a catalyst and an acid scavenger, driving the reaction to completion.

    • Add 50 µL of MSTFA to the vial.

  • Reaction:

    • Tightly cap the vial and vortex briefly to ensure thorough mixing.

    • Heat the vial at 70°C for 45 minutes in a heating block or oven.[12] The elevated temperature accelerates the reaction rate.

  • Analysis:

    • After cooling to room temperature, the sample is ready for injection into the GC-MS.

    • A typical injection volume is 1 µL.

Expected Mass Spectral Changes

The derivatization of 2-amino-1-phenylethanol with a trimethylsilylating agent will result in the addition of two TMS groups, one on the hydroxyl and one on the amino group. Each TMS group (Si(CH3)3) adds 72 atomic mass units (amu) to the molecular weight.

CompoundMolecular Weight ( g/mol )Derivatized MoietyMolecular Weight of Derivative ( g/mol )
2-Amino-1-phenylethanol137.18Bis-TMS281.52

Section 2: Acylation - An Alternative Pathway to Volatility

Acylation is another effective derivatization technique that involves the introduction of an acyl group (R-C=O) into a molecule by replacing an active hydrogen atom.[13] For 2-amino-1-phenylethanol, both the hydroxyl and amino groups can be acylated. Perfluoroacylating reagents, such as Trifluoroacetic Anhydride (TFAA), are particularly useful as they produce highly volatile and electron-capturing derivatives, which can enhance sensitivity in certain detectors.[13][14]

The Power of Trifluoroacetic Anhydride (TFAA)

TFAA is a highly reactive and volatile acylating agent that readily derivatizes alcohols, phenols, and amines.[13][14] The resulting trifluoroacetyl derivatives are stable and exhibit excellent chromatographic properties. A significant advantage of TFAA is that its reaction byproducts are also highly volatile and typically do not interfere with the analysis.[13][14]

Acylation Workflow Diagram

Acylation_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis start Start: 2-Amino-1-phenylethanol Sample dry Evaporate to Dryness under N2 start->dry add_reagent Add TFAA and Solvent (e.g., Acetonitrile) dry->add_reagent heat Heat at 60-70°C for 15-30 min add_reagent->heat cool Cool to Room Temperature heat->cool evap Evaporate Excess Reagent cool->evap redissolve Redissolve in Suitable Solvent evap->redissolve inject Inject into GC-MS redissolve->inject

Caption: Acylation workflow for 2-Amino-1-phenylethanol.

Detailed Protocol for Acylation with TFAA

Materials:

  • 2-Amino-1-phenylethanol standard or sample extract

  • Trifluoroacetic Anhydride (TFAA)

  • Acetonitrile (anhydrous)

  • Ethyl acetate (for redissolution)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen evaporator

  • GC-MS system

Protocol:

  • Sample Preparation:

    • Pipette a known volume of the sample or standard solution into a reaction vial.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature.

  • Reagent Addition:

    • Add 100 µL of anhydrous acetonitrile to the dried residue.

    • Add 50 µL of TFAA to the vial.

  • Reaction:

    • Tightly cap the vial and vortex briefly.

    • Heat the vial at 70°C for 20 minutes.[15]

  • Work-up and Analysis:

    • After cooling to room temperature, remove the excess TFAA and acetonitrile under a gentle stream of nitrogen. This step is crucial to prevent column damage from the highly reactive reagent.

    • Redissolve the dried derivative in a suitable solvent, such as 100 µL of ethyl acetate, for injection.

    • Inject 1 µL of the final solution into the GC-MS.

Expected Mass Spectral Changes

The acylation of 2-amino-1-phenylethanol with TFAA will introduce two trifluoroacetyl groups. Each trifluoroacetyl group (CF3CO-) adds 96 amu to the molecular weight.

CompoundMolecular Weight ( g/mol )Derivatized MoietyMolecular Weight of Derivative ( g/mol )
2-Amino-1-phenylethanol137.18Bis-TFA329.22

Section 3: Chiral Derivatization for Enantiomeric Separation

For applications requiring the separation and quantification of the enantiomers of 2-amino-1-phenylethanol, chiral derivatization is necessary when using a non-chiral GC column. This involves reacting the analyte with a chiral derivatizing agent to form diastereomers, which have different physical properties and can be separated on a standard achiral column.[16]

A common chiral derivatizing agent for amines is S-(-)-N-(trifluoroacetyl)prolyl chloride (TFAPC).[17] The derivatization would proceed similarly to the acylation protocol, where TFAPC replaces TFAA. The resulting diastereomers will have distinct retention times, allowing for their individual quantification.

Conclusion: A Validated Approach to a Common Analytical Challenge

The derivatization of 2-amino-1-phenylethanol is an essential step for its reliable analysis by GC-MS. Both silylation and acylation offer robust and reproducible methods to enhance the volatility and thermal stability of the analyte, leading to improved chromatographic performance. The choice between silylation and acylation will depend on the specific requirements of the analysis, including the desired sensitivity and the potential for interfering compounds. For enantiomeric analysis on an achiral column, chiral derivatization is the method of choice. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently develop and validate methods for the accurate and precise quantification of 2-amino-1-phenylethanol in various matrices.

References

  • Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. PubMed Central. Available at: [Link]

  • A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. PubMed. Available at: [Link]

  • Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. ResearchGate. Available at: [Link]

  • Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine. PubMed Central. Available at: [Link]

  • What Is Derivatization In GC-MS?. YouTube. Available at: [Link]

  • Determination of Aminoalcohols as Silyl Derivatives with Three Derivatizing Agents by Gas Chromatography with Mass Spectrometry Detection. ResearchGate. Available at: [Link]

  • Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. National Institutes of Health. Available at: [Link]

  • Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. PubMed. Available at: [Link]

  • How to derivatize Amino Acids using N-tert-butyldimethylsilyl- N-methyltrifluoroacetamide (MTBSTFA) for GC-MS analysis?. ResearchGate. Available at: [Link]

  • Derivatization Methods in GC and GC/MS. IntechOpen. Available at: [Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. Available at: [Link]

  • Supplementary Information For:. Royal Society of Chemistry. Available at: [Link]

  • Predicted GC-MS Spectrum - 2-Phenylethanol GC-MS (Non-derivatized) - 70eV, Positive (HMDB0033944). The Human Metabolome Database. Available at: [Link]

  • Biotechnological 2-Phenylethanol Production: Recent Developments. MDPI. Available at: [Link]

  • Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Available at: [Link]

  • Stereospecific Derivatization of Amphetamines, Phenol Alkylamines, and Hydroxyamines and Quantification of the Enantiomers by Capillary GC/MS. PubMed. Available at: [Link]

  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. MDPI. Available at: [Link]

  • Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation. ResearchGate. Available at: [Link]

  • Characterization of the production with GC–MS. (a) the GC analysis showed that 2-PE retention time was about 13.8 min. ResearchGate. Available at: [Link]

  • Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS. Springer. Available at: [Link]

  • Derivatization. Chemistry LibreTexts. Available at: [Link]

  • Rapid Silylation of b-Amino Alcohols at Room Temperature in the Presence of Nitrogenous Bases for Enhanced Detect. Office of Scientific and Technical Information. Available at: [Link]

  • A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Bio-protocol. Available at: [Link]

  • Metabolite Extraction and Derivatization of Plasma/ Serum Samples for High Resolution GC-MS- based Metabolomics. Protocols.io. Available at: [Link]

  • A Novel Derivatization Reagent in the Determination of the Number of OH End Groups in Poly(ethylene glycol) by Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry. National Institutes of Health. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Amino-1-phenylethanol Hydrochloride by Recrystallization

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 2-Amino-1-phenylethanol hydrochloride. We will move beyond simple procedural l...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 2-Amino-1-phenylethanol hydrochloride. We will move beyond simple procedural lists to explore the underlying principles, enabling you to troubleshoot effectively and optimize your purification outcomes.

Section 1: Foundational Principles & Frequently Asked Questions (FAQs)

This section addresses the critical theoretical and practical considerations that form the basis of a successful recrystallization.

Q1: Why is recrystallization the preferred method for purifying 2-Amino-1-phenylethanol hydrochloride?

Recrystallization is a powerful purification technique for crystalline solids that excels at removing relatively small amounts of impurities. For a key pharmaceutical intermediate like 2-Amino-1-phenylethanol, achieving high purity is paramount.[1] The hydrochloride salt form is a stable, crystalline solid, making it an ideal candidate for this method. The process leverages differences in solubility between the desired compound and its impurities in a chosen solvent system at varying temperatures. When executed correctly, it allows for the selective crystallization of the pure compound, leaving impurities behind in the solution (mother liquor).

Q2: What are the most critical physical properties to consider for this specific recrystallization?

The single most important factor is the significant difference in melting points between the free base (2-Amino-1-phenylethanol) and its hydrochloride salt.[2] The free base has a low melting point of approximately 56-58 °C.[2][3][4] Attempting to recrystallize it from a solvent that boils near or above this temperature (like water) will almost certainly lead to "oiling out," where the compound separates as a molten liquid instead of forming a crystal lattice.[5] This liquid oil can trap impurities, defeating the purpose of purification.

The hydrochloride salt, with a much higher melting point of 212 °C, is thermally stable well beyond the boiling points of common recrystallization solvents, making it the superior form for this purification technique.[2]

Property2-Amino-1-phenylethanol (Free Base)2-Amino-1-phenylethanol HCl (Salt)Causality for Recrystallization
Melting Point 56-58 °C[2][4]212 °C[2]The high melting point of the HCl salt prevents "oiling out" in hot solvents.
Form White to pale yellow solid[2][3]Crystalline SolidCrystalline nature is a prerequisite for purification by recrystallization.
Polarity Polar, due to -OH and -NH2 groupsHighly Polar / Ionic SaltPolarity dictates solvent choice; ionic salts typically dissolve in polar solvents.
Aqueous Solubility Soluble (43.79 g/L at 20°C)[4]Enhanced aqueous solubilityHigh solubility in hot water or alcohols makes these good starting points for a solvent system.

Q3: How should I approach selecting the optimal solvent system?

The ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at cooler temperatures.[6] Given that 2-Amino-1-phenylethanol hydrochloride is a polar, ionic salt, polar solvents are the logical starting point.

  • Single-Solvent System: A good starting point is a polar protic solvent like ethanol, isopropanol, or methanol. You would dissolve the crude salt in the minimum amount of the hot (boiling) solvent to form a saturated solution, then allow it to cool slowly.

  • Two-Solvent System: This is often more practical and allows for finer control.[7] You dissolve the compound in a minimal amount of a hot "good" solvent (in which it is very soluble). Then, you add a "poor" solvent (in which it is much less soluble, but which is miscible with the "good" solvent) dropwise until the solution becomes faintly cloudy (the saturation point). A few drops of the "good" solvent are added to re-clarify the solution, which is then cooled. For this compound, an ethanol/water system or an isopropanol/ethyl acetate system could be effective.

SolventBoiling Point (°C)PolarityRationale / Potential Use
Water 100Very HighGood solvent when hot, but solubility may remain too high when cold, leading to poor recovery. Often used as the "good" solvent in a two-solvent pair.
Ethanol 78HighExcellent candidate for a single-solvent system or as the "good" solvent.
Isopropanol (IPA) 82HighSimilar to ethanol, a very strong candidate for a single-solvent system.
Methanol 65HighHigh solubility may lead to lower yields, but can be effective.[4]
Ethyl Acetate 77MediumLikely a "poor" solvent. Could be used as the anti-solvent with ethanol or IPA.
Hexanes / Heptane ~69 / ~98Non-polarIncompatible with the polar salt; not a suitable solvent.

Q4: What are the likely impurities and how does recrystallization remove them?

Impurities typically stem from the synthetic route used to produce the compound. Common starting materials for the synthesis of 2-Amino-1-phenylethanol include 2-aminoacetophenone, benzaldehyde, and styrene oxide.[3] Therefore, impurities may include:

  • Unreacted starting materials.

  • By-products from side reactions.

  • Colored degradation or oxidation products, as amines can be sensitive.[8]

Recrystallization separates these based on solubility. Ideally, impurities will either be highly soluble in the chosen solvent and remain in the mother liquor upon cooling, or they will be insoluble in the hot solvent and can be removed via a hot filtration step before crystallization.

Section 2: Detailed Experimental Protocol & Workflow

This section provides a self-validating protocol. Each stage includes checks to ensure the process is proceeding correctly.

Visual Workflow: Recrystallization of 2-Amino-1-phenylethanol HCl

G cluster_prep Preparation cluster_purify Purification cluster_iso Isolation & Analysis Solvent_Screen 1. Solvent Screening (Small Scale) Crude_Dissolution 2. Dissolve Crude Product in Min. Hot Solvent Solvent_Screen->Crude_Dissolution Hot_Filtration 3. Hot Filtration (Remove Insolubles) Crude_Dissolution->Hot_Filtration Crystallization 4. Slow Cooling & Crystallization Hot_Filtration->Crystallization Isolation 5. Isolate Crystals (Vacuum Filtration) Crystallization->Isolation Drying 6. Dry Crystals Isolation->Drying Analysis 7. Purity Assessment (MP, TLC, NMR) Drying->Analysis

Caption: Standard workflow for recrystallization.

Step-by-Step Methodology

Safety First: Always work in a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[9][10] 2-Amino-1-phenylethanol hydrochloride is a skin and eye irritant.[11]

1. Solvent System Screening (Microscale)

  • Place ~20-30 mg of your crude material into several small test tubes.

  • To each tube, add a different potential solvent (e.g., ethanol, isopropanol, water) dropwise at room temperature, vortexing after each drop. Note the solubility.

  • If a solvent does not dissolve the sample at room temperature, gently heat it in a water bath. Add more solvent dropwise until the solid just dissolves.

  • Allow the tubes to cool slowly to room temperature, then place them in an ice bath.

  • Validation Check: A successful solvent will show poor solubility at low temperatures (abundant crystal formation) and complete solubility when hot. Select the solvent that gives the best crystal recovery. For a two-solvent system, find a "good" solvent first, then add potential "poor" solvents to the hot solution to test for precipitation.

2. Recrystallization (Main Batch)

  • Place your crude 2-Amino-1-phenylethanol HCl into an Erlenmeyer flask (its sloped sides minimize solvent evaporation).

  • Add the chosen "good" solvent (e.g., isopropanol) in small portions while heating the flask with stirring on a hot plate. Use just enough hot solvent to completely dissolve the solid.

  • (Optional - for colored impurities): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal (1-2% of the solute mass). Re-heat the mixture to boiling for a few minutes.

  • Validation Check: The solution should be clear (or uniformly black if charcoal was added) and free of visible solid particles.

3. Hot Filtration (If necessary)

  • This step is critical if you have insoluble impurities or used charcoal.

  • Set up a hot filtration apparatus: place a fluted filter paper in a stemless funnel resting on a second, pre-heated Erlenmeyer flask.

  • Pre-heat the entire apparatus (funnel and flask) by pouring some boiling solvent through it. This prevents premature crystallization on the filter paper.[7]

  • Quickly pour the hot solution containing your dissolved compound through the fluted filter paper.

  • Rinse the original flask and the filter paper with a small amount of fresh, hot solvent to recover any residual product.[7]

4. Crystallization

  • If using a two-solvent system, add the "poor" solvent dropwise to the hot filtrate until a persistent cloudiness appears. Add a few drops of the "good" solvent to redissolve the precipitate.[7]

  • Cover the flask with a watch glass and allow it to cool slowly to room temperature. Rapid cooling traps impurities.[6]

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Validation Check: You should observe the formation of well-defined crystals. If no crystals form, see the Troubleshooting section.

5. Isolation and Drying

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Transfer the crystals to a watch glass and allow them to dry in a desiccator or a vacuum oven at a moderate temperature.

6. Purity Assessment

  • Melting Point Analysis: A pure compound will have a sharp melting point that matches the literature value (212 °C).[2] A broad or depressed melting point indicates the presence of impurities.

  • Thin-Layer Chromatography (TLC): The purified sample should show a single spot, while the crude material may show multiple spots.

Section 3: Troubleshooting Guide

Even a well-designed protocol can encounter issues. This guide provides causal analysis and solutions to common problems.

Visual Guide: Troubleshooting Decision Tree

G cluster_oil Oiling Out cluster_nocrystal No Crystals Form Problem Problem Encountered Oiling Compound separates as an oil Problem->Oiling NoCrystal Solution remains clear after cooling Problem->NoCrystal Cause_Oil Causes: 1. Cooling too fast 2. High impurity level 3. Wrong compound form (free base) Oiling->Cause_Oil Sol_Oil Solutions: 1. Re-heat, add more solvent, cool slower 2. Confirm you are using the HCl salt 3. Pre-purify if very impure Oiling->Sol_Oil Cause_NoCrystal Causes: 1. Solution is not saturated (too much solvent) 2. Supersaturation NoCrystal->Cause_NoCrystal Sol_NoCrystal Solutions: 1. Boil off excess solvent 2. Scratch flask with glass rod 3. Add a seed crystal NoCrystal->Sol_NoCrystal

Caption: Decision tree for common recrystallization issues.

Q: My compound "oiled out" instead of forming crystals. What happened?

  • Probable Cause: This is the most common issue when the melting point of the solute is lower than the boiling point of the solvent, or when there is a high concentration of impurities that depress the melting point.[5] For this specific topic, the most likely culprit is accidentally using the free base (m.p. ~57°C) instead of the hydrochloride salt (m.p. 212°C).[2]

  • Solution:

    • Confirm your starting material. Ensure you are working with 2-Amino-1-phenylethanol hydrochloride.

    • If you are certain it is the salt, re-heat the solution to dissolve the oil. Add a small amount of additional solvent to ensure it is not overly concentrated.[5]

    • Allow the solution to cool much more slowly. You can do this by leaving the flask on a hotplate with the heat turned off, or by insulating the flask.[5]

Q: No crystals are forming, even after cooling in an ice bath. What should I do?

  • Probable Cause: The solution is likely not saturated, meaning too much solvent was added initially.[5] Alternatively, the solution may be supersaturated and requires a nucleation point to begin crystallization.

  • Solution:

    • Induce Crystallization: Try scratching the inside of the flask below the surface of the liquid with a glass rod. The microscopic scratches on the glass can provide a surface for crystal growth.[6]

    • Seed the Solution: If you have a small crystal of the pure compound, add it to the solution to act as a template (a "seed crystal").[6]

    • Reduce Solvent Volume: If induction methods fail, gently heat the solution and boil off some of the solvent to increase the concentration. Then, attempt to cool it again.[6]

Q: My final yield is very low. How can I improve it?

  • Probable Cause:

    • Using too much solvent during the dissolution step, which keeps more of your product dissolved in the mother liquor.

    • Premature crystallization during a hot filtration step.

    • Washing the final crystals with solvent that was not ice-cold, causing them to redissolve.

  • Solution:

    • Be meticulous about adding the minimum amount of hot solvent needed to dissolve the crude product.

    • Ensure your filtration apparatus is properly pre-heated before a hot filtration.[7]

    • Cool the mother liquor in the ice bath for a longer period to maximize precipitation.

    • Always use ice-cold solvent for the final wash of the crystals on the filter.

References

  • Benchchem. (n.d.). Optimizing solvent systems for the recrystallization of 2'-Aminoacetophenone.
  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide.
  • Various Authors. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate.
  • ChemicalBook. (n.d.). 2-AMINO-1-PHENYLETHANOL CAS#: 7568-93-6.
  • MedchemExpress.com. (n.d.). 2-Amino-1-phenylethanol | Endogenous Metabolite.
  • ChemicalBook. (2025). 2-AMINO-1-PHENYLETHANOL | 7568-93-6.
  • PubChem. (2026). Phenylethanolamine | C8H11NO | CID 1000.
  • Wikipedia. (n.d.). Phenylethanolamine.
  • Chem-Impex. (n.d.). 2-Amino-1-phenylethanol.
  • Sigma-Aldrich. (n.d.). 2-Amino-1-phenylethanol 98 7568-93-6.
  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Amino-1-phenylethanol.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations.
  • Fisher Scientific. (2023). SAFETY DATA SHEET.
  • Smolecule. (n.d.). Buy 2-Amino-1-phenylethanol hydrochloride | 4561-43-7.

Sources

Optimization

Technical Support Center: Enhancing the Enantiomeric Excess of 2-Amino-1-phenylethanol

Chiral 2-amino-1-phenylethanol is a critical building block in the synthesis of numerous pharmaceuticals.[1][2] Achieving high enantiomeric excess (ee) is paramount for ensuring the efficacy and safety of the final activ...

Author: BenchChem Technical Support Team. Date: February 2026

Chiral 2-amino-1-phenylethanol is a critical building block in the synthesis of numerous pharmaceuticals.[1][2] Achieving high enantiomeric excess (ee) is paramount for ensuring the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides in-depth troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their methods for improving the enantiomeric purity of this versatile intermediate.

Troubleshooting Guides

This section addresses common challenges encountered during the three primary methods for enhancing the enantiomeric excess of 2-amino-1-phenylethanol: Enzymatic Kinetic Resolution, Diastereomeric Salt Crystallization, and Asymmetric Synthesis.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes to preferentially react with one enantiomer of a racemic mixture.[3] Lipases, such as Novozym 435 (immobilized Candida antarctica lipase B), are commonly employed for the acylation of 2-amino-1-phenylethanol.[4][5]

Common Issues & Solutions

Question: My enzymatic resolution has stalled, or the conversion is very low. What are the potential causes and how can I improve it?

Answer:

Low conversion in enzymatic resolutions can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Enzyme Activity:

    • Cause: The enzyme may have denatured due to improper storage, temperature fluctuations, or exposure to inhibitors.

    • Solution:

      • Verify Enzyme Activity: Run a small-scale control reaction with a known substrate to confirm the enzyme is active.

      • Proper Storage: Ensure the enzyme is stored at the recommended temperature and handled according to the manufacturer's instructions.

      • Fresh Enzyme: If in doubt, use a fresh batch of the enzyme.

  • Reaction Conditions:

    • Cause: Suboptimal temperature, pH (if in an aqueous-organic biphasic system), or solvent can significantly impact enzyme performance.

    • Solution:

      • Temperature Optimization: While a common starting point is around 40-50°C for Novozym 435 in toluene, the optimal temperature can vary.[4] Perform a temperature screen (e.g., 30°C, 40°C, 50°C, 60°C) to find the sweet spot for your specific reaction.

      • Solvent Choice: The choice of solvent is critical. Non-polar solvents like hexane or toluene are often preferred as they do not strip the essential water layer from the enzyme's surface, thus preserving its activity.[5]

      • Water Activity: For lipases, a certain amount of water is essential for activity. In very dry organic solvents, the enzyme can be inactive. Consider adding a small amount of water or using a salt hydrate pair to control the water activity.

  • Substrate and Acyl Donor Concentration:

    • Cause: High concentrations of the substrate or acyl donor can lead to substrate or product inhibition.

    • Solution:

      • Concentration Optimization: Systematically vary the concentrations of both the 2-amino-1-phenylethanol and the acyl donor (e.g., vinyl acetate). Response surface methodology (RSM) can be a powerful tool to identify the optimal concentrations.[5]

      • Acyl Donor Selection: While vinyl acetate is common, other acyl donors can be explored. The choice of acyl donor can influence both the reaction rate and enantioselectivity.

Question: The enantiomeric excess of my product (or remaining substrate) is lower than expected. How can I improve the enantioselectivity?

Answer:

Achieving high enantiomeric excess is the primary goal. If your ee is suboptimal, consider the following:

  • Reaction Time and Conversion:

    • Cause: In a kinetic resolution, the ee of the remaining substrate increases with conversion, while the ee of the product is highest at lower conversions. Pushing the reaction too far can lead to the slower-reacting enantiomer also being consumed, thus lowering the ee of the product.

    • Solution:

      • Time Course Study: Monitor the reaction over time, taking aliquots to analyze both conversion and the ee of the substrate and product. This will allow you to determine the optimal reaction time to achieve the desired ee for your target compound.

      • Target 50% Conversion: For a perfect kinetic resolution, the maximum yield for a single enantiomer is 50%. Aiming for approximately 50% conversion is often a good strategy to obtain high ee for both the acylated product and the unreacted amino alcohol.

  • Enzyme Choice:

    • Cause: The chosen enzyme may not be sufficiently selective for your substrate.

    • Solution:

      • Screen Different Enzymes: Test a panel of different lipases (e.g., from Candida rugosa, Pseudomonas cepacia) or other enzymes like acylases.[3][6] Different enzymes exhibit different enantioselectivities.

  • Double Kinetic Resolution:

    • Cause: A single kinetic resolution may not provide sufficient enantiopurity.

    • Solution:

      • Sequential Resolution: Consider a double enzymatic kinetic resolution. This involves a second enantioselective step that can further enhance the ee.[4]

Diastereomeric Salt Crystallization

This classical resolution method involves reacting the racemic 2-amino-1-phenylethanol with a chiral resolving agent (typically a chiral acid like tartaric acid or mandelic acid) to form a pair of diastereomeric salts.[3][7] These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[8]

Common Issues & Solutions

Question: I am not getting any crystals to form, or the yield of the crystalline diastereomeric salt is very low.

Answer:

Crystallization can be a challenging process. If you are struggling with crystal formation, try these troubleshooting steps:

  • Solvent System:

    • Cause: The choice of solvent is crucial for successful crystallization. The ideal solvent should dissolve the diastereomeric salts at an elevated temperature but allow for the selective precipitation of one diastereomer upon cooling.

    • Solution:

      • Solvent Screening: Systematically screen a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, and mixtures thereof).

      • Solubility Studies: Determine the solubility of both diastereomeric salts in different solvents at various temperatures to identify the optimal solvent system for fractional crystallization.

  • Supersaturation:

    • Cause: Crystallization requires a supersaturated solution. If the solution is not sufficiently concentrated, crystals will not form.

    • Solution:

      • Controlled Evaporation: Slowly evaporate the solvent to increase the concentration of the diastereomeric salts.

      • Cooling Rate: A slower cooling rate generally leads to the formation of larger, more well-defined crystals. Avoid crash cooling.

  • Seeding:

    • Cause: Spontaneous nucleation can be slow.

    • Solution:

      • Introduce Seed Crystals: If you have a small amount of the pure diastereomeric salt, add a few seed crystals to the supersaturated solution to induce crystallization.[9]

Question: The enantiomeric excess of the 2-amino-1-phenylethanol recovered from the crystallized salt is not high enough. How can I improve the purity?

Answer:

Low enantiomeric excess after crystallization indicates incomplete separation of the diastereomers.

  • Recrystallization:

    • Cause: A single crystallization is often insufficient to achieve high diastereomeric purity.[10]

    • Solution:

      • Multiple Recrystallizations: Perform one or more recrystallizations of the diastereomeric salt. Each recrystallization step will further enrich the less soluble diastereomer. Monitor the ee of the recovered amino alcohol after each step.

  • Choice of Resolving Agent:

    • Cause: The chosen resolving agent may not form diastereomeric salts with a significant enough difference in solubility.

    • Solution:

      • Screen Resolving Agents: Test different chiral resolving agents. For the basic 2-amino-1-phenylethanol, common choices include (+)-tartaric acid, (-)-mandelic acid, and (+)-10-camphorsulfonic acid.[8]

  • Polymorphism:

    • Cause: Diastereomeric salts can sometimes exist in different crystalline forms (polymorphs) with different solubilities.[8]

    • Solution:

      • Controlled Crystallization Conditions: Carefully control the crystallization conditions (solvent, temperature, cooling rate) to ensure the formation of the desired polymorph. Characterization of the crystalline form by techniques like X-ray powder diffraction (XRPD) can be beneficial.

Asymmetric Synthesis

Asymmetric synthesis aims to create the desired enantiomer directly from a prochiral starting material, avoiding the need for resolution. A common approach for chiral 2-amino-1-phenylethanol is the enantioselective reduction of a suitable α-amino ketone or a related precursor.[11][12]

Common Issues & Solutions

Question: The enantiomeric excess of my synthesized 2-amino-1-phenylethanol is low.

Answer:

Suboptimal enantioselectivity in asymmetric synthesis often points to issues with the catalyst or reaction conditions.

  • Catalyst Quality and Loading:

    • Cause: The chiral catalyst may be impure, deactivated, or used at a suboptimal loading.

    • Solution:

      • Catalyst Purity: Ensure the chiral ligand and the metal precursor are of high purity.

      • Catalyst Preparation: If preparing the catalyst in situ, follow the procedure meticulously.

      • Catalyst Loading: The optimal catalyst loading can vary. Perform a screen of different catalyst loadings to find the best balance between reactivity and enantioselectivity.

  • Reaction Parameters:

    • Cause: Temperature, pressure (for hydrogenations), and solvent can all influence the enantioselectivity of the reaction.

    • Solution:

      • Temperature: Lowering the reaction temperature often leads to higher enantioselectivity, although it may slow down the reaction rate.

      • Solvent: The solvent can have a profound effect on the catalyst's performance. Screen a range of solvents to identify the one that gives the best results.

      • Additives: In some cases, the addition of a co-catalyst or an additive can improve enantioselectivity.

  • Substrate Purity:

    • Cause: Impurities in the starting material can sometimes interfere with the catalyst, leading to lower ee.

    • Solution:

      • Purify Starting Material: Ensure the prochiral ketone or other starting material is of high purity.

Question: The reaction is sluggish, or the yield is low.

Answer:

Low reactivity in an asymmetric synthesis can be addressed by:

  • Optimizing Reaction Conditions:

    • Cause: As mentioned above, temperature, pressure, and catalyst loading all affect the reaction rate.

    • Solution:

      • Increase Temperature/Pressure: Carefully increasing the temperature or hydrogen pressure (for hydrogenations) can increase the reaction rate. However, be mindful that this may negatively impact enantioselectivity.

      • Increase Catalyst Loading: A higher catalyst loading will generally lead to a faster reaction.

  • Catalyst Deactivation:

    • Cause: The catalyst may be deactivated by impurities in the substrate or solvent, or by exposure to air or moisture if it is sensitive.

    • Solution:

      • Inert Atmosphere: For air- and moisture-sensitive catalysts (e.g., many hydrogenation catalysts), ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

      • Purify Reagents: Use purified and degassed solvents and ensure the substrate is free of potential catalyst poisons.

Data Summary

MethodKey Parameters to OptimizeTypical Achievable eeAdvantagesDisadvantages
Enzymatic Kinetic Resolution Enzyme type, acyl donor, solvent, temperature, reaction time, substrate concentration>99% for one enantiomerHigh enantioselectivity, mild reaction conditions, environmentally friendlyMaximum 50% theoretical yield for one enantiomer, requires separation of product and unreacted substrate
Diastereomeric Salt Crystallization Resolving agent, solvent, temperature, cooling rate, number of recrystallizations>99%Scalable, robust, well-established techniqueCan be time-consuming and labor-intensive, requires screening of resolving agents and solvents, yield can be low
Asymmetric Synthesis Chiral catalyst, ligand, solvent, temperature, pressure (for hydrogenation)90-99%Potentially 100% theoretical yield, direct access to the desired enantiomerRequires development of a specific catalytic system, catalysts can be expensive and sensitive

Experimental Protocols & Workflows

Protocol 1: Enzymatic Kinetic Resolution of (±)-2-Amino-1-phenylethanol using Novozym 435

This protocol is a general guideline and should be optimized for your specific requirements.

  • Reaction Setup:

    • To a dried flask, add (±)-2-amino-1-phenylethanol (1.0 eq).

    • Add an appropriate solvent (e.g., toluene or hexane).

    • Add vinyl acetate (1.5 - 3.0 eq) as the acyl donor.

    • Add Novozym 435 (e.g., 10-20 mg/mL).[5]

  • Reaction Execution:

    • Stir the reaction mixture at a controlled temperature (e.g., 42°C).[5]

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine conversion and enantiomeric excess.

  • Work-up and Purification:

    • Once the desired conversion/ee is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

    • Remove the solvent under reduced pressure.

    • The resulting mixture of the acylated product and the unreacted amino alcohol can be separated by column chromatography or extraction.

Workflow for Optimizing Diastereomeric Salt Crystallization

Caption: Workflow for Diastereomeric Salt Resolution.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable method for large-scale production of enantiomerically pure 2-amino-1-phenylethanol?

A1: For large-scale production, both diastereomeric salt crystallization and asymmetric synthesis are viable options. Diastereomeric salt crystallization is a well-established and robust method that is often used in industrial settings.[8] Asymmetric synthesis can be more efficient in terms of atom economy and theoretical yield, but it may require more significant process development and potentially expensive catalysts. The choice often depends on factors such as cost, scalability, and the specific purity requirements.

Q2: How can I accurately determine the enantiomeric excess of my 2-amino-1-phenylethanol?

A2: The most common and accurate method for determining enantiomeric excess is chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[5] These techniques use a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification.[3] It is also possible to use Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral solvating agent or by derivatizing the amino alcohol with a chiral reagent like Mosher's acid to form diastereomers that can be distinguished by NMR.[3]

Q3: Can I racemize the unwanted enantiomer and recycle it to improve the overall yield?

A3: Yes, this is a highly effective strategy to improve the overall efficiency of a resolution process. The unwanted enantiomer can often be racemized under certain conditions (e.g., heat or with a catalyst) and then recycled back into the resolution process. When racemization occurs simultaneously with the kinetic resolution, it is known as a dynamic kinetic resolution (DKR), which can theoretically achieve a 100% yield of the desired enantiomer.[3]

Q4: Are there any safety precautions I should be aware of when working with these methods?

A4: Standard laboratory safety practices should always be followed. When working with organic solvents, ensure proper ventilation and avoid sources of ignition. Some of the reagents used, such as strong acids or bases for salt formation and liberation, should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. If using hydrogenation for asymmetric synthesis, be aware of the hazards associated with working with hydrogen gas under pressure and use appropriate equipment and procedures.

References

  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. PMC - NIH. Available at: [Link]

  • Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry. PMC - NIH. Available at: [Link]

  • Part 6: Resolution of Enantiomers. Chiralpedia. Available at: [Link]

  • Isolation of enantiomers via diastereomer crystallisation. UCL Discovery. Available at: [Link]

  • The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. PubMed Central. Available at: [Link]

  • 6.8 Resolution (Separation) of Enantiomers. Chemistry LibreTexts. Available at: [Link]

  • Two Efficient Enantioselective Syntheses of 2-Amino-1-phenylethanol. ACS Publications. Available at: [Link]

  • Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. Available at: [Link]

  • Enzymatic kinetic resolution of (R,S)-1-phenylethanol. ResearchGate. Available at: [Link]

  • Separation of diastereomers by crystallization with seeding. Reddit. Available at: [Link]

  • Enzymatic Cascade Reactions for the Synthesis of Chiral Amino Alcohols from L-lysine. NIH. Available at: [Link]

  • (PDF) Recent Developments in Optical Resolution. ResearchGate. Available at: [Link]

  • Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. PubMed Central. Available at: [Link]

  • Chiral recognition and determination of enantiomeric excess of chiral compounds by UV-visible-shortwave near infrared diffuse reflectance spectroscopy with chemometrics. RSC Publishing. Available at: [Link]

  • Synthesis of Chiral 2-Amino-1-Phenylethanol. Taylor & Francis eBooks. Available at: [Link]

  • Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. Available at: [Link]

  • Kinetic resolution of 1-phenylethanol as test reaction for the immobilized lipases. ResearchGate. Available at: [Link]

  • Engineering an Artificial Pathway to Improve the Bioconversion of Lysine into Chiral Amino Alcohol 2-Hydroxycadaverine Using a Semi-Rational Design. MDPI. Available at: [Link]

  • Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • The role of solvates in optical resolution. A study of the diastereoisomeric salts formed from enantiomeric 2-amino-2-phenylethanol and (R)-mandelic acid, their crystal structures and physico-chemical properties. RSC Publishing. Available at: [Link]

  • (PDF) New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. ResearchGate. Available at: [Link]

  • Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Organic Chemistry Portal. Available at: [Link]

  • Lipase-Mediated Dynamic Kinetic Resolution of 1-Phenylethanol Using Niobium Salts as Racemization Agents. SciELO. Available at: [Link]

  • Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. Frontiers. Available at: [Link]

  • Unlock the Secrets of Chiral Resolution in Organic Compounds!. YouTube. Available at: [Link]

  • Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. IPR. Available at: [Link]

  • Two Efficient Enantioselective Syntheses of 2-Amino-1-phenylethanol. American Chemical Society. Available at: [Link]

  • ChemInform Abstract: Enzymatic Resolution of Amines and Amino Alcohols Using Pent‐4‐enoyl Derivatives. Sci-Hub. Available at: [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Available at: [Link]

  • (PDF) Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. ResearchGate. Available at: [Link]

  • Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • Enantioselective Reduction of Ketones. University of Liverpool. Available at: [Link]

  • Recent advances in the synthesis of α-amino ketones. ResearchGate. Available at: [Link]

  • Asymmetric Synthesis of N-Substituted 1,2-Amino Alcohols from Simple Aldehydes and Amines by One-Pot Sequential Enzymatic Hydroxymethylation and Asymmetric Reductive Amination. PubMed. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Separation of 2-Amino-1-phenylethanol Enantiomers

Welcome to the dedicated support center for the chiral separation of 2-Amino-1-phenylethanol. As a critical chiral intermediate in the synthesis of various pharmaceuticals, achieving robust and reproducible enantiomeric...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for the chiral separation of 2-Amino-1-phenylethanol. As a critical chiral intermediate in the synthesis of various pharmaceuticals, achieving robust and reproducible enantiomeric separation is paramount.[1] This guide is structured to provide researchers, scientists, and drug development professionals with expert, field-proven insights to overcome common challenges encountered during HPLC analysis. We will move from foundational questions to in-depth troubleshooting of specific chromatographic problems, explaining the causality behind each recommendation.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions that form the basis of a successful chiral separation method for 2-Amino-1-phenylethanol.

Q1: What is the most effective type of chiral stationary phase (CSP) for separating 2-Amino-1-phenylethanol enantiomers?

A1: Polysaccharide-based CSPs are the most widely successful for this class of compounds. Specifically, columns based on coated amylose or cellulose derivatives, such as amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD-H) or cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H), are excellent starting points.[2][3][4] These phases offer robust and versatile chiral recognition capabilities through a combination of hydrogen bonding, dipole-dipole, and π-π interactions within their helical polymer structures. While Pirkle-type phases can also be effective, polysaccharide CSPs generally show broader applicability for amino alcohols.[5][6]

Q2: What is a recommended starting mobile phase for method development?

A2: For normal-phase chromatography on a polysaccharide CSP, a simple mobile phase of an alkane and an alcohol is the standard. A typical starting point would be n-Hexane/Ethanol (90:10, v/v) or n-Heptane/2-Propanol (90:10, v/v) .[7] Because 2-Amino-1-phenylethanol is a basic compound, peak shape can often be dramatically improved by adding a small amount of a basic additive. Therefore, a more robust starting mobile phase is n-Hexane/Ethanol/Diethylamine (DEA) (90:10:0.1, v/v/v) . The DEA acts as a competing base to minimize undesirable interactions between the basic analyte and acidic residual silanols on the silica surface, which are a primary cause of peak tailing.[8][9]

Q3: Is derivatization of 2-Amino-1-phenylethanol required for chiral separation?

A3: No, derivatization is generally not necessary and direct separation is preferred to avoid extra sample preparation steps and potential impurities.[10] Modern polysaccharide and macrocyclic glycopeptide CSPs are highly effective at resolving underivatized amino alcohols directly.[10][11]

Q4: How critical is column temperature control for this separation?

A4: Temperature is a critical parameter in chiral chromatography. Enantiomeric recognition is a thermodynamic process, and even small temperature fluctuations can significantly impact selectivity (α) and resolution (Rs). Lowering the temperature often increases resolution by enhancing the stability of the transient diastereomeric complexes formed between the analyte and the CSP.[12] However, this also leads to longer retention times and higher backpressure. For robust and reproducible results, the use of a column oven is mandatory to maintain a constant and uniform temperature (e.g., 25 °C or 15 °C).[2][13]

Troubleshooting Guide: Common Problems & Solutions

This guide addresses specific issues you may encounter during your experiments. The key is to change only one parameter at a time to isolate the source of the problem.

Q5: I am not seeing any separation (co-eluting peaks) or my resolution (Rs) is very poor (<1.5). What should I do?

A5: This is the most common issue and indicates a fundamental mismatch between the analyte, CSP, and mobile phase.

  • Probable Cause 1: Incorrect Mobile Phase Strength. The alcohol (polar component) percentage in your normal-phase eluent is likely too high, causing the enantiomers to elute too quickly without sufficient interaction with the CSP.

    • Solution: Systematically decrease the alcohol percentage. For example, if you are using Hexane/Ethanol (90:10), try (95:5) and then (98:2). This will increase retention and provide more opportunity for chiral recognition.

  • Probable Cause 2: Inappropriate Alcohol Modifier. The type of alcohol can have a profound effect on selectivity.

    • Solution: If decreasing the percentage of your current alcohol is not effective, switch to a different one. The elution strength order is typically Methanol > Ethanol > 2-Propanol. Switching from ethanol to 2-propanol often enhances selectivity for many compounds on polysaccharide CSPs.

  • Probable Cause 3: Suboptimal CSP. While polysaccharide columns are a strong starting point, your specific molecule may require a different interaction mechanism.

    • Solution: If mobile phase optimization fails, screen a CSP from a different class. A Pirkle-type column, such as one based on a π-electron acceptor/donor like WHELK-O 1, offers a different set of interactions (π-π, hydrogen bonding, steric) and may provide the necessary selectivity.[6][14]

Q6: My peaks are exhibiting significant tailing. How can I improve the peak shape?

A6: Peak tailing for a basic analyte like 2-Amino-1-phenylethanol is almost always caused by secondary ionic interactions with the stationary phase support.[9]

  • Probable Cause 1: Silanol Interactions. The free amine group on your analyte is interacting strongly with residual acidic silanol groups on the silica surface of the column packing.

    • Solution (Primary): Add a small concentration of a basic modifier to the mobile phase. 0.1% diethylamine (DEA) or triethylamine (TEA) is highly effective.[8] This additive competes for the active silanol sites, preventing the analyte from interacting with them and resulting in more symmetrical peaks.

  • Probable Cause 2: Column Contamination. The column inlet frit or the stationary phase at the head of the column may be contaminated with strongly retained impurities from previous injections.

    • Solution: First, try flushing the column with a strong solvent (check the column care manual, but often 100% of the alcohol modifier is suitable for polysaccharide phases). If this fails, reverse-flush the column (if permitted by the manufacturer) at a low flow rate. To prevent this, always filter your samples and use a guard column.[15][16]

  • Probable Cause 3: Extracolumn Dead Volume. Excessive tubing length or poorly made connections between the injector, column, and detector can cause peak broadening and tailing.

    • Solution: Ensure all connection tubing is as short as possible with a narrow internal diameter (e.g., <0.005 inches). Use zero-dead-volume fittings and ensure they are properly swaged.

Q7: My retention times are drifting or are not reproducible between runs.

A7: Unstable retention times point to a lack of equilibrium or a changing system environment.

  • Probable Cause 1: Insufficient Column Equilibration. Chiral stationary phases, particularly polysaccharide types, can require longer equilibration times than standard reversed-phase columns, especially when the mobile phase composition is changed.

    • Solution: Equilibrate the column with at least 20-30 column volumes of the new mobile phase, or until a stable baseline is achieved for an extended period.[2]

  • Probable Cause 2: Mobile Phase Instability. If you are using a volatile alkane like n-hexane, selective evaporation of this component from the mobile phase reservoir can occur over time, effectively increasing the percentage of the alcohol modifier and decreasing retention times.

    • Solution: Keep mobile phase reservoirs covered. Prepare fresh mobile phase daily to ensure consistent composition.

  • Probable Cause 3: Temperature Fluctuations. As discussed in Q4, the laboratory's ambient temperature changes can affect retention.

    • Solution: Use a column thermostat and ensure it is set to a stable temperature. Insulate the tubing leading to the column if necessary.

Q8: I am observing peak fronting. What is the cause?

A8: Peak fronting is less common than tailing and typically has two main causes.

  • Probable Cause 1: Sample Overload. You are injecting too much sample mass onto the column, saturating the stationary phase.

    • Solution: Reduce the sample concentration or the injection volume. Perform a dilution series (e.g., 1:10, 1:100) to find the linear range of the column.

  • Probable Cause 2: Incompatible Injection Solvent. The sample is dissolved in a solvent that is significantly stronger than the mobile phase. This causes the sample band to spread and travel too quickly at the column inlet.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent that can adequately dissolve the sample.

Logical Troubleshooting Workflow

The following diagram illustrates a systematic approach to troubleshooting poor enantiomeric separation.

TroubleshootingWorkflow start start cause1 Check Mobile Phase Strength start->cause1 cause2 Check Peak Shape start->cause2 cause3 Check System Stability start->cause3 sol1a Decrease % Alcohol (e.g., 10% -> 5%) cause1->sol1a tailing Issue: Tailing cause2->tailing fronting Issue: Fronting cause2->fronting sol3a Increase Column Equilibration Time cause3->sol3a sol3b Use Fresh Mobile Phase & Cover Reservoir cause3->sol3b sol3c Use Column Oven for Stable Temperature cause3->sol3c sol1b Change Alcohol Type (e.g., EtOH -> IPA) sol1a->sol1b sol1c Screen Different CSP (e.g., Pirkle-type) sol1b->sol1c sol2a Add Basic Modifier (0.1% DEA) tailing->sol2a sol2b Reduce Sample Concentration/Volume fronting->sol2b sol2c Dissolve Sample in Mobile Phase fronting->sol2c

Caption: Troubleshooting workflow for HPLC chiral separation.

Data Summary Table

The following table summarizes typical starting parameters and optimization ranges for the separation of 2-Amino-1-phenylethanol on a polysaccharide CSP.

ParameterRecommended Starting ConditionOptimization RangeRationale & Key Insights
Chiral Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate)Cellulose or Pirkle-type CSPsPolysaccharide phases are generally most effective for this analyte class.[2]
Mobile Phase n-Hexane/Ethanol/DEA (90:10:0.1)Alkane: 80-99%, Alcohol: 1-20%The alcohol % is the primary driver of retention and resolution. DEA is critical for good peak shape.[8]
Flow Rate 1.0 mL/min (for 4.6 mm ID column)0.5 - 1.5 mL/minLower flow rates can improve efficiency but increase run time.[13]
Column Temperature 25 °C10 °C - 40 °CLower temperatures often improve resolution but increase backpressure. Stability is crucial.[12]
Detection UV at 210 nm or 254 nmBased on analyte absorbance maxThe phenyl group provides strong UV absorbance.[13]
Injection Volume 5 µL1 - 10 µLKeep volume low to prevent band broadening.
Sample Concentration 0.5 mg/mL0.1 - 1.0 mg/mLAvoid column overload to prevent peak fronting.
Sample Solvent Mobile PhaseMobile PhaseDissolving the sample in the mobile phase is critical to prevent peak distortion.
Experimental Protocol: Method Development for Baseline Resolution

This protocol provides a self-validating system for developing a robust separation method.

1. System Preparation and Column Installation

  • System Flush: Purge the entire HPLC system, including pump lines and the autosampler, with 2-propanol to remove any incompatible solvents (e.g., buffers, acetone, THF) that could damage the polysaccharide CSP.[17][18]

  • Mobile Phase Preparation: Prepare the initial screening mobile phase: n-Hexane/Ethanol/DEA (90:10:0.1, v/v/v) . Degas thoroughly by sonication or vacuum filtration.[2]

  • Column Installation: Install a Chiralpak® AD-H (or similar) column (e.g., 250 x 4.6 mm, 5 µm).

  • Equilibration: Equilibrate the column with the mobile phase at 1.0 mL/min until a stable baseline is achieved (minimum 30 minutes).[2] Set the column oven to 25 °C.

2. Sample Preparation

  • Prepare a stock solution of racemic 2-Amino-1-phenylethanol at 1 mg/mL in the mobile phase.

  • Create a working standard of 0.5 mg/mL by diluting the stock solution with the mobile phase.

  • Filter the working standard through a 0.45 µm syringe filter before injection to remove particulates.[2]

3. Initial Screening Injection

  • Inject 5 µL of the prepared sample.

  • Analyze the resulting chromatogram for retention time, resolution, and peak shape.

4. Systematic Optimization

  • Step 4.1: Adjust Mobile Phase Strength.

    • If resolution is poor and retention is low (< 5 min), decrease the ethanol content to 5% (Hexane/EtOH/DEA 95:5:0.1). Re-equilibrate and re-inject.

    • If retention is too long (> 30 min), increase the ethanol content to 15% (Hexane/EtOH/DEA 85:15:0.1). Re-equilibrate and re-inject.

  • Step 4.2: Adjust Temperature.

    • Once partial separation is achieved, lower the column temperature to 15 °C to see if resolution improves. Be aware that retention times and pressure will increase.

  • Step 4.3: Confirm Peak Shape.

    • If peak tailing is observed (Asymmetry Factor > 1.2), ensure DEA is present at 0.1%. If tailing persists, consider increasing it to 0.2%, but be mindful of potential baseline disturbances.

5. Method Validation

  • Once baseline resolution (Rs ≥ 1.5) with good peak shape is achieved, perform multiple injections to confirm the reproducibility of retention times and peak areas. The method is now ready for routine use.

References
  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • Ferreira, A., et al. (2021). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. PMC. Available at: [Link]

  • Ilisz, I., et al. (2020). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. Available at: [Link]

  • Regis Technologies. (2022). Getting Started with Chiral Method Development. Regis Technologies. Available at: [Link]

  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]

  • AVESIS. (n.d.). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESIS. Available at: [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions. Available at: [Link]

  • Taylor & Francis eBooks. (n.d.). Synthesis of Chiral 2-Amino-1-Phenylethanol. Taylor & Francis eBooks. Available at: [Link]

  • HPLC. (n.d.). instruction manual for chiralpak® ad-h. HPLC. Available at: [Link]

  • ResearchGate. (n.d.). Effects of mobile phase's ratio on resolution of amino acid enantiomers. ResearchGate. Available at: [Link]

  • Regis Technologies. (n.d.). Other Chiral Phases. Regis Technologies. Available at: [Link]

  • MDPI. (n.d.). The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol. MDPI. Available at: [Link]

  • Regis Technologies. (n.d.). HPLC. Regis Technologies. Available at: [Link]

  • LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Available at: [Link]

  • Chromatography Today. (n.d.). What are the Reasons for Resolution Failure in HPLC?. Chromatography Today. Available at: [Link]

  • ResearchGate. (n.d.). Comparison study of Chiralpak AD-H with AD columns in chromatographic enantioseparation of dihydropyrimidinone acid and its methyl ester. ResearchGate. Available at: [Link]

  • LCGC International. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC International. Available at: [Link]

  • Chiral Technologies. (n.d.). CHIRALPAK AD-H. Chiral Technologies. Available at: [Link]

  • Chiralpedia. (2022). Donor-Acceptor (Pirkle)-type CSPs. Chiralpedia. Available at: [Link]

  • PubMed Central. (n.d.). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. PubMed Central. Available at: [Link]

  • Obrnuta faza. (n.d.). Chiral Stationary Phases. Obrnuta faza. Available at: [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. Available at: [Link]

  • PMC - NIH. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. PMC - NIH. Available at: [Link]

  • HPLC. (n.d.). Column description. HPLC. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of mobile phases for the separation of amino acids in methanolic extract of M. cymbalaria and M. charantia. ResearchGate. Available at: [Link]

  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. Available at: [Link]

  • alwsci. (2025). Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. alwsci. Available at: [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of Crude 2-Amino-1-phenylethanol

Welcome to the technical support center for the purification of 2-Amino-1-phenylethanol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Amino-1-phenylethanol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile chiral building block. As a crucial intermediate in the synthesis of various pharmaceuticals, achieving high purity is paramount.[1][2] This document provides in-depth troubleshooting guides and frequently asked questions to navigate the common challenges encountered during the purification of this compound.

I. Understanding the Impurity Profile

Effective purification begins with understanding the potential impurities in your crude material. The impurity profile is intrinsically linked to the synthetic route employed. A common and efficient method for synthesizing 2-Amino-1-phenylethanol is the reduction of an α-aminoketone, such as 2-aminoacetophenone.[3]

Common Impurities:

  • Unreacted Starting Material: Residual 2-aminoacetophenone is a common impurity.

  • Regioisomer: The formation of the regioisomer, 1-amino-2-phenylethanol, can occur in some synthetic pathways and is notoriously difficult to separate due to its similar physical properties.

  • Over-reduction Products: While less common with milder reducing agents like sodium borohydride, stronger reducing agents could potentially lead to the formation of diol impurities.

  • Borate Salts: If sodium borohydride is used for the reduction, borate salts will be present after quenching the reaction and must be removed.[4]

II. Purification Strategy Workflow

The general workflow for purifying crude 2-Amino-1-phenylethanol involves an initial workup followed by one or more purification techniques. The choice of technique will depend on the scale of your reaction and the impurity profile of your crude material.

PurificationWorkflow crude Crude Reaction Mixture workup Aqueous Workup / Acid-Base Extraction crude->workup Initial Cleanup recrystallization Recrystallization workup->recrystallization High-Purity Batches chromatography Column Chromatography workup->chromatography Complex Mixtures recrystallization->chromatography Further Purification pure_product Pure 2-Amino-1-phenylethanol recrystallization->pure_product chromatography->pure_product

Caption: General purification workflow for 2-Amino-1-phenylethanol.

III. Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Recrystallization Issues

Question: My 2-Amino-1-phenylethanol is "oiling out" during recrystallization instead of forming crystals. What's happening and how can I fix it?

Answer:

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is a common problem when the crude material has a high impurity load, which can depress the melting point, or when the solution is cooled too rapidly.

Causality: The presence of impurities disrupts the crystal lattice formation, making it energetically more favorable for the compound to separate as a supercooled liquid.

Solutions:

  • Slow Down the Cooling Rate: After dissolving your compound in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature before moving it to an ice bath. Insulating the flask can help.

  • Add More Solvent: Your solution might be too concentrated. Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent, and then allow it to cool slowly.

  • Pre-purification: If the material is very impure, consider a preliminary purification step like an acid-base extraction or a quick filtration through a silica plug to remove gross impurities before attempting recrystallization.

Question: I've cooled my recrystallization solution, but no crystals have formed. What should I do?

Answer:

This indicates that your solution is supersaturated but lacks a nucleation site for crystal growth to begin.

Solutions:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass provide nucleation sites.

    • Seed Crystals: If you have a small amount of pure 2-Amino-1-phenylethanol, add a single, tiny crystal to the solution. This will act as a template for further crystal growth.

  • Concentrate the Solution: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent until it becomes slightly cloudy (the saturation point), then allow it to cool again.

  • Use an Anti-Solvent: If your compound is dissolved in a "good" solvent, you can slowly add a "poor" solvent (one in which the compound is insoluble but is miscible with the "good" solvent) until the solution becomes turbid, then heat until it is clear again and allow to cool.

Problem Probable Cause Solution
Oiling OutHigh impurity concentration or rapid cooling.Re-heat, add more solvent, and cool slowly. Consider pre-purification.
No Crystal FormationSupersaturation without nucleation.Scratch the flask, add a seed crystal, or concentrate the solution.
Colored CrystalsPresence of colored impurities.Add activated charcoal to the hot solution before filtration.
Column Chromatography Issues

Question: I'm running a silica gel column, but my 2-Amino-1-phenylethanol is streaking badly and not eluting properly. Why is this happening?

Answer:

This is a classic issue when purifying amines on silica gel. The amine group is basic and interacts strongly with the acidic silanol groups on the surface of the silica, leading to poor peak shape and sometimes irreversible adsorption.

Causality: The lone pair on the nitrogen of the amino group forms a strong hydrogen bond with the acidic protons of the silanol groups (Si-OH) on the silica surface. This strong interaction prevents the compound from moving smoothly with the mobile phase.

Solutions:

  • Add a Competing Base to the Mobile Phase: This is the most common and effective solution. Adding a small amount of a volatile amine to your eluent will neutralize the acidic sites on the silica.

    • Recommended Modifier: Add 0.5-2% triethylamine (Et₃N) or ammonium hydroxide to your mobile phase.[5]

  • Use a Different Stationary Phase:

    • Alumina (basic or neutral): Alumina is a more suitable stationary phase for the purification of basic compounds.

    • Amine-functionalized silica: This is a more expensive but highly effective option that has a basic surface, minimizing the unwanted interactions.[5]

Question: I'm having trouble separating 2-Amino-1-phenylethanol from its regioisomer, 1-amino-2-phenylethanol, by column chromatography. What can I do?

Answer:

This is a challenging separation due to the very similar polarities of the two isomers. The key is to find a mobile phase that can exploit the subtle differences in their interaction with the stationary phase.

Solutions:

  • Optimize Your Mobile Phase:

    • Solvent System: A common mobile phase for this separation is a gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes, with the addition of a small amount of ammonium hydroxide or triethylamine.

    • TLC is Key: Systematically test different solvent systems using TLC to find the one that gives the best separation (largest ΔRf) between the two spots.

  • Consider Derivatization: In some cases, temporarily protecting the amino or hydroxyl group can alter the polarity enough to improve separation. However, this adds extra steps to your synthesis.

ChromatographyTroubleshooting start Poor Separation / Streaking cause1 Amine-Silica Interaction start->cause1 cause2 Similar Polarity of Isomers start->cause2 solution1a Add Competing Base (e.g., Et3N) to Mobile Phase cause1->solution1a solution1b Use Alumina or Amine-Functionalized Silica cause1->solution1b solution2a Optimize Mobile Phase via TLC cause2->solution2a solution2b Consider Derivatization cause2->solution2b

Caption: Troubleshooting logic for column chromatography issues.

IV. Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a recrystallization solvent for 2-Amino-1-phenylethanol?

A good recrystallization solvent is one in which the compound is soluble when hot and insoluble when cold. For 2-Amino-1-phenylethanol, which is a moderately polar compound, you can start by testing solvents like toluene, isopropanol, or mixtures of ethyl acetate and hexanes. A mixed solvent system is often effective. For a related compound, 2'-aminoacetophenone, ethanol and mixtures of dichloromethane and hexanes have been used successfully.[6]

Q2: How can I effectively remove borate salts from my crude product after a sodium borohydride reduction?

Borate salts are typically removed during the aqueous workup. After the reaction is complete, it is often quenched with an acid (e.g., 1M HCl) which also protonates the amine to form the hydrochloride salt. This salt is soluble in the aqueous layer, while less polar, non-basic impurities remain in the organic layer. After separating the layers, the aqueous layer is basified (e.g., with NaOH or NH₄OH) to deprotonate the amine, which can then be extracted into an organic solvent like dichloromethane or ethyl acetate.

Q3: What TLC stain is best for visualizing 2-Amino-1-phenylethanol?

Since 2-Amino-1-phenylethanol has a primary amine, a ninhydrin stain is highly effective and will produce a characteristic colored spot (often purple or pink) upon heating.[7][8] A potassium permanganate (KMnO₄) stain can also be used, as the alcohol and amine groups are susceptible to oxidation, which will result in a yellow spot on a purple background.[9]

Q4: Can I use acid-base extraction to purify my crude 2-Amino-1-phenylethanol?

Yes, acid-base extraction is a very useful technique for this compound.[10][11] Since 2-Amino-1-phenylethanol is basic, you can dissolve your crude material in an organic solvent (e.g., ethyl acetate) and extract with an aqueous acid (e.g., 1M HCl). Your product will move into the aqueous layer as the protonated ammonium salt, leaving non-basic organic impurities behind in the organic layer. You can then basify the aqueous layer and extract your purified product back into an organic solvent.

V. Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is effective for removing non-basic impurities.

  • Dissolution: Dissolve the crude 2-Amino-1-phenylethanol in a suitable organic solvent like ethyl acetate or dichloromethane (approx. 10-20 mL per gram of crude material).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M HCl (3 x volume of the organic layer). Combine the aqueous layers. The desired product is now in the aqueous phase as its hydrochloride salt.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 6M NaOH or concentrated NH₄OH) with stirring until the pH is >10.

  • Back Extraction: Extract the basified aqueous solution with dichloromethane (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified 2-Amino-1-phenylethanol.

Protocol 2: Purification by Flash Column Chromatography

This protocol is recommended when isomeric impurities or other impurities of similar polarity are present.

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Mobile Phase Preparation: Prepare a stock solution of a suitable eluent, for example, 5% Methanol in Dichloromethane. To this, add 1% triethylamine (v/v) to prevent streaking.

  • Column Packing: Pack the column with silica gel as a slurry in the mobile phase.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with the prepared mobile phase, collecting fractions.

  • Analysis: Monitor the fractions by TLC using a ninhydrin stain to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

VI. References

  • Taylor & Francis Group. (n.d.). Synthesis of Chiral 2-Amino-1-Phenylethanol. Retrieved January 24, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved January 24, 2026, from [Link]

  • King Group. (n.d.). Successful Flash Chromatography. Retrieved January 24, 2026, from [Link]

  • Reddit. (2018, August 7). What are the byproducts of reduction with borohydride? Retrieved January 24, 2026, from [Link]

  • PubMed. (2006, May 23). Tomato aromatic amino acid decarboxylases participate in synthesis of the flavor volatiles 2-phenylethanol and 2-phenylacetaldehyde. Retrieved January 24, 2026, from [Link]

  • PubMed Central (PMC). (n.d.). Exploring the Active Site of Phenylethanolamine N-Methyltransferase with 1,2,3,4-Tetrahydrobenz[h]isoquinoline Inhibitors1. Retrieved January 24, 2026, from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved January 24, 2026, from [Link]

  • AZoLifeSciences. (2023, December 5). Chromatography Breakthroughs in Amino Acid Analysis. Retrieved January 24, 2026, from [Link]

  • European Patent Office. (n.d.). Processes for producing optically active 2-amino-1-phenylethanol derivatives. Retrieved January 24, 2026, from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved January 24, 2026, from [Link]

  • Unknown Source. (n.d.). TLC Stains. Retrieved January 24, 2026, from [Link]

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved January 24, 2026, from [Link]

  • The Sarpong Group. (n.d.). Dyeing Reagents for Thin-Layer and Paper Chromatography. Retrieved January 24, 2026, from [Link]

  • PubMed. (2007, August 23). The effect of solvation on biomolecular conformation: 2-amino-1-phenylethanol. Retrieved January 24, 2026, from [Link]

  • Organic Syntheses. (n.d.). The preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes. Retrieved January 24, 2026, from [Link]

  • Google Patents. (n.d.). NL8703159A - PROCESS FOR THE EXTRACTION OF ALFA-AMINOALKOHOLES. Retrieved January 24, 2026, from

  • Biotage. (n.d.). Flash Chromatography, a Fast and Efficient Technique for Purification of Peptides. Retrieved January 24, 2026, from [Link]

  • PubMed Central (PMC). (n.d.). Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry. Retrieved January 24, 2026, from [Link]

  • PubMed. (n.d.). Assay of Phenylethanolamine N-methyltransferase Activity Using High-Performance Liquid Chromatography With Ultraviolet Absorbance Detection. Retrieved January 24, 2026, from [Link]

  • JoVE. (2020, March 26). Video: Extraction - Concept. Retrieved January 24, 2026, from [Link]

  • Unknown Source. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). Optimization of the TLC Separation of Seven Amino Acids. Retrieved January 24, 2026, from [Link]

  • SIELC Technologies. (n.d.). ELSD HPLC Method for Analysis of Dimethylethanolamine (DMAE or DMEA) on Primesep 100 Column. Retrieved January 24, 2026, from [Link]

  • Journal of Food and Drug Analysis. (n.d.). Validated stability-indicating HPLC method for the separation of pindolol enantiomers and its related substances. Retrieved January 24, 2026, from [Link]

  • PubMed Central (PMC). (n.d.). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Retrieved January 24, 2026, from [Link]

  • Unknown Source. (n.d.). TLC Stains. Retrieved January 24, 2026, from [Link]

  • MDPI. (2023, July 6). Isomers Recognition in HPLC-MS/MS Analysis of Human Plasma Samples by Using an Ion Trap Supported by a Linear Equations-Based Algorithm. Retrieved January 24, 2026, from [Link]

  • Unknown Source. (n.d.). Liquid/liquid Extraction. Retrieved January 24, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (2025, August 6). Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. Retrieved January 24, 2026, from [Link]

  • Google Patents. (n.d.). CN107162923B - A kind of preparation method of o-aminoacetophenone. Retrieved January 24, 2026, from

  • PubMed Central (PMC). (n.d.). Biotechnological 2-Phenylethanol Production: Recent Developments. Retrieved January 24, 2026, from [Link]

Sources

Troubleshooting

Optimizing reaction conditions for the amination of styrene oxide

<Technical Support Center: Optimizing Reaction Conditions for the Amination of Styrene Oxide A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the aminati...

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center: Optimizing Reaction Conditions for the Amination of Styrene Oxide

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the amination of styrene oxide. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to assist you in optimizing your reaction conditions. As professionals in research and drug development, we understand that achieving high yields, controlling regioselectivity, and ensuring product purity are paramount. This guide moves beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Section 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific problems you may encounter during the amination of styrene oxide. Each issue is presented in a question-and-answer format, providing a diagnosis of the potential causes and offering field-proven solutions.

Question 1: My reaction is suffering from low yield or fails to go to completion. What are the likely causes and how can I improve the conversion?

Answer:

Low conversion in the amination of styrene oxide is a frequent challenge that can often be traced back to several key factors: catalyst activity, reaction conditions, and the nature of your amine.

1. Catalyst Selection and Activity:

  • Lewis Acid Catalysts: Many protocols utilize Lewis acids to activate the epoxide ring, making it more susceptible to nucleophilic attack.[1] If you are using a Lewis acid catalyst (e.g., YCl₃, ScCl₃, InBr₃), ensure it is anhydrous and of high purity.[1][2] Moisture can deactivate these catalysts.

  • Heterogeneous Catalysts: Solid acid catalysts like silica-bonded S-sulfonic acid (SBSSA), graphite oxide, silica alumina, and silica zirconia can be highly effective and offer the advantage of easy separation.[3][4][5] If using a reusable catalyst, its activity may diminish over time. Consider regenerating or using a fresh batch. Graphite oxide, for instance, has shown consistent yields for up to seven cycles.[3]

  • Catalyst Loading: Insufficient catalyst loading can lead to slow reaction rates. While a higher catalyst loading (e.g., increasing from 1 mol% to 5 mol%) may not affect regioselectivity, it can significantly increase the rate of substrate conversion.[1]

2. Reaction Conditions:

  • Solvent Choice: The choice of solvent can have a profound impact. In many cases, solvent-free conditions are found to be most effective, leading to higher reaction rates and yields.[1][4] When a solvent is necessary, polar solvents may facilitate the reaction but could require longer reaction times compared to solvent-free approaches.[6] Conversely, adding a solvent like CHCl₃ has been shown to have a negative effect on the catalytic activity of some Lewis acids, significantly slowing down the reaction.[1]

  • Temperature: While many modern catalytic systems for styrene oxide amination are designed to work efficiently at room temperature, less reactive amines may require elevated temperatures.[4] However, excessively high temperatures can lead to side reactions and decomposition. A systematic temperature screen is advisable.

  • Reaction Time: Monitor your reaction progress using techniques like TLC or GC-MS. Some reactions may simply require more time to reach completion. For instance, with certain Lewis acid catalysts in the presence of a solvent, full conversion can take over 12 hours.[1]

3. Nature of the Amine:

  • Nucleophilicity: The electronic properties of the amine play a crucial role. Aromatic amines with strong electron-withdrawing groups (e.g., a nitro group) are less nucleophilic and can result in very low conversion.[1] In contrast, aliphatic amines are generally more nucleophilic and react more readily.[4]

  • Steric Hindrance: Sterically hindered amines will react more slowly. If you are working with a bulky amine, you may need to employ more forcing conditions (higher temperature, longer reaction time, or a more active catalyst).

Troubleshooting Workflow: Low Conversion

G start Low Conversion Observed catalyst Check Catalyst System start->catalyst conditions Evaluate Reaction Conditions start->conditions amine Assess Amine Reactivity start->amine catalyst_check Is catalyst active and anhydrous? Is loading sufficient (e.g., 5 mol%)? catalyst->catalyst_check conditions_check Are you using a solvent? conditions->conditions_check amine_check Is the amine sterically hindered or electronically deactivated? amine->amine_check catalyst_yes Proceed to Conditions catalyst_check->catalyst_yes Yes catalyst_no Use fresh/anhydrous catalyst. Increase catalyst loading. catalyst_check->catalyst_no No catalyst_yes->conditions conditions_yes Try solvent-free conditions. Screen alternative solvents. conditions_check->conditions_yes Yes conditions_no Optimize temperature and time. Monitor reaction progress. conditions_check->conditions_no No amine_yes Increase temperature. Extend reaction time. Consider a more potent catalyst. amine_check->amine_yes Yes amine_no Re-evaluate other parameters. amine_check->amine_no No

Caption: Troubleshooting Decision Tree for Low Conversion.

Question 2: I am observing poor regioselectivity in my reaction, with a mixture of amino alcohol isomers. How can I control the site of nucleophilic attack?

Answer:

Controlling regioselectivity in the ring-opening of styrene oxide is a classic challenge. The outcome depends on a delicate balance between electronic and steric factors, which can be manipulated through your choice of reactants and catalyst. The two possible products result from the amine attacking either the benzylic (more substituted) carbon or the terminal (less substituted) carbon.

Understanding the Mechanistic Pathways:

  • Sₙ2-like Attack: Nucleophilic attack at the less sterically hindered terminal carbon is characteristic of an Sₙ2 mechanism. This pathway is often favored with more nucleophilic, sterically demanding amines or under neutral/basic conditions.[1]

  • Sₙ1-like Attack: Attack at the more substituted benzylic carbon is favored when there is significant positive charge buildup at this position, resembling an Sₙ1-like transition state. This is often promoted by Lewis or Brønsted acid catalysts that coordinate to the epoxide oxygen, facilitating C-O bond cleavage at the benzylic position which can better stabilize a partial positive charge.[4]

Strategies for Controlling Regioselectivity:

  • Catalyst Choice is Key:

    • Acid Catalysis for Benzylic Attack: The use of Lewis acids (like YCl₃) or solid acids (like SBSSA or graphite oxide) generally promotes nucleophilic attack at the benzylic carbon, especially with aromatic amines.[1][3][4] The catalyst activates the epoxide, leading to a partial positive charge on the more substituted carbon, which then becomes the preferred site of attack.[4]

    • Metal-Free Conditions: In some cases, metal- and solvent-free protocols, for example using acetic acid, can provide excellent regioselectivity for the formation of β-amino alcohols.[7]

  • The Nature of the Nucleophile (Amine):

    • Aromatic vs. Aliphatic Amines: A significant divergence in regioselectivity is often observed between aromatic and aliphatic amines. Aromatic amines (like aniline) tend to attack the benzylic carbon, especially under acidic catalysis.[4] In contrast, aliphatic amines (like morpholine or piperidine) often preferentially attack the terminal carbon via an Sₙ2 mechanism.[4] This provides a powerful tool for directing the reaction.

  • Solvent Effects: While often having a more pronounced effect on rate than selectivity, the solvent can play a role. Non-polar solvents may favor Sₙ2-like attack, while polar, coordinating solvents could potentially stabilize charge separation and influence the Sₙ1/Sₙ2 character of the transition state.

Summary of Regioselectivity Determinants

FactorFavors Attack at Benzylic Carbon (Sₙ1-like)Favors Attack at Terminal Carbon (Sₙ2-like)
Catalyst Lewis Acids (YCl₃, ScCl₃), Solid Acids (SBSSA)[1][4]Often observed in non-catalyzed or base-catalyzed reactions
Amine Type Aromatic Amines (e.g., Aniline)[4]Aliphatic Amines (e.g., Morpholine)[4]
Mechanism Carbocationic character at benzylic positionSteric hindrance dominates

Question 3: My reaction is producing a significant amount of styrene glycol (the diol) as a byproduct. What causes this and how can it be prevented?

Answer:

The formation of styrene glycol is a common side reaction resulting from the hydrolysis of styrene oxide. This occurs when water is present in the reaction mixture and acts as a competing nucleophile, attacking the activated epoxide.

Primary Causes of Diol Formation:

  • Presence of Water: This is the most direct cause. Water can be introduced from wet solvents, reagents, or atmospheric moisture, especially in reactions run open to the air.

  • Catalyst Choice: Some catalysts, particularly those with strong Brønsted acidity or those that are hygroscopic, can exacerbate the problem by activating the epoxide towards attack by any available nucleophile, including trace water.

  • Reaction Conditions: Elevated temperatures can sometimes increase the rate of the hydrolysis side reaction relative to the desired amination.

Preventative Measures:

  • Rigorous Anhydrous Technique:

    • Use freshly distilled or commercially available anhydrous solvents.

    • Dry your amine and any other liquid reagents over an appropriate drying agent (e.g., CaH₂, molecular sieves) if they are suspected to contain water.

    • Ensure all glassware is oven- or flame-dried before use.

    • Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.

  • Catalyst Handling: Handle hygroscopic Lewis acid catalysts in a glovebox or under a stream of inert gas to prevent hydration.

  • Amine Stoichiometry: Using a slight excess of the amine can sometimes help it outcompete the trace water for reaction with the epoxide.

  • Sharpless Asymmetric Dihydroxylation: It is worth noting that vicinal diols can be the desired product in other contexts, often synthesized via methods like the Sharpless asymmetric dihydroxylation using osmium tetroxide.[8] Understanding the conditions that favor diol formation can help you to better avoid them.[8]

Visualizing the Competing Pathways

G StyreneOxide Styrene Oxide (Activated by Catalyst) DesiredProduct Desired β-Amino Alcohol StyreneOxide->DesiredProduct Desired Pathway (Amination) SideProduct Styrene Glycol (Diol) StyreneOxide->SideProduct Side Reaction (Hydrolysis) Amine Amine (R-NH₂) Water Water (H₂O)

Caption: Competing reaction pathways for activated styrene oxide.

Section 2: Frequently Asked Questions (FAQs)

Q1: Can I run the amination of styrene oxide without a catalyst? A: Yes, it is possible, but it is generally inefficient. The uncatalyzed reaction of styrene oxide with aniline, for example, results in a low yield (around 40%) even after extended reaction times (7 hours).[4] Catalysts are used to activate the epoxide ring, leading to significantly faster reactions and higher yields.

Q2: What is the best way to purify the resulting β-amino alcohol product? A: Column chromatography is a very common and effective method for purifying β-amino alcohols.[3] A typical eluent system is a mixture of ethyl acetate and n-hexane. The polarity of the eluent can be adjusted based on the specific properties of your product.

Q3: Are there any green or more environmentally friendly approaches to this reaction? A: Absolutely. There is a strong drive towards greener synthetic methods. Key strategies include:

  • Solvent-Free Reactions: As mentioned, running the reaction neat (without solvent) is often more efficient and eliminates solvent waste.[1][4]

  • Heterogeneous Catalysts: Using solid, reusable catalysts like graphite oxide or silica-based catalysts simplifies product purification (often just requiring filtration) and allows for the catalyst to be recycled, minimizing waste.[3][4]

  • Water as a Solvent: While water can cause diol formation, some catalytic systems have been specifically designed to work in aqueous media, offering a green alternative to organic solvents.[2]

Q4: How does the electronic nature of the substituent on an aromatic amine affect the reaction? A: It has a significant effect. Electron-donating groups on the aromatic ring of the amine increase its nucleophilicity and generally lead to higher reaction rates. Conversely, strong electron-withdrawing groups (like -NO₂) decrease the amine's nucleophilicity, which can dramatically slow down the reaction or even prevent it from occurring to a significant extent.[1]

Section 3: Experimental Protocols

General Procedure for Lewis Acid-Catalyzed Amination under Solvent-Free Conditions

This protocol is a generalized example based on common literature procedures.[1] You must adapt it to your specific substrates and safety protocols.

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the Lewis acid catalyst (e.g., YCl₃, 1-5 mol%) under an inert atmosphere (N₂ or Ar).

  • Reagent Addition: Add the amine (1.0-1.2 equivalents) to the flask, followed by the styrene oxide (1.0 equivalent).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction's progress by TLC or GC analysis.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

  • Reddy, K. A., et al. (2018). YCl₃-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions. Molecules, 23(12), 3189. [Link]

  • Timokhin, V. I., et al. (2003). Dioxygen-coupled oxidative amination of styrene. Journal of the American Chemical Society, 125(43), 12996-7. [Link]

  • Shafiee, M., et al. (2016). Graphite oxide catalyzed synthesis of β-amino alcohols by ring-opening of epoxides. Turkish Journal of Chemistry, 40, 611-623. [Link]

  • Kamble, R. M., et al. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Journal of Chemical and Pharmaceutical Research, 9(4), 213-228. [Link]

  • Wikipedia contributors. (2023). Osmium tetroxide. Wikipedia, The Free Encyclopedia. [Link]

  • Kiasat, A. R., et al. (2012). Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. Journal of the Mexican Chemical Society, 56(1), 73-77. [Link]

  • Calvino-Casilda, V., et al. (2009). Aminolysis reactions of styrene oxide over different heterogeneous catalysts. ResearchGate. [Link]

  • Kumar, M., et al. (2014). A mild, calcium trifluoromethanesulfonate-catalyzed aminolysis of epoxides. Organic Letters, 16(10), 2798-2801. [Link]

  • Gomes, G., et al. (2025). Environmental control of Regiodiversity: Ring opening of epoxides. ACS Fall 2025. [Link]

  • Reddy, B. V. S., et al. (2018). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications, 54(52), 7239-7242. [Link]

  • Shen, Z., et al. (2018). A Facile Epoxide Aminolysis Promoted by (t-BuO)₂Mg and Its Application to the Synthesis of Efinaconazole. Organic Process Research & Development, 22(5), 625-632. [Link]

  • LibreTexts. (2017). 9.1: Vicinal Syn Dihydroxylation with Osmium Tetroxide. Chemistry LibreTexts. [Link]

Sources

Optimization

Minimizing by-product formation in "2-Amino-1-phenylethanol" synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing By-product Formation Welcome to the technical support center for the synthesis of 2-Amino-1-phenylethanol. This guide is designed to p...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing By-product Formation

Welcome to the technical support center for the synthesis of 2-Amino-1-phenylethanol. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot common issues and optimize your synthetic protocols. As a crucial chiral building block and intermediate in the synthesis of various pharmaceuticals, achieving high purity is paramount.[1] This resource, structured in a flexible question-and-answer format, addresses specific challenges related to by-product formation.

Core Concepts: Common Synthetic Pathways

Understanding the primary routes to 2-Amino-1-phenylethanol is the first step in diagnosing and preventing the formation of impurities. Each pathway has a unique profile of potential side reactions.

Synthesis_Routes cluster_start Starting Materials 2-Aminoacetophenone 2-Aminoacetophenone Target 2-Amino-1-phenylethanol 2-Aminoacetophenone->Target Reduction (e.g., NaBH4, H2/Catalyst) Styrene Oxide Styrene Oxide Styrene Oxide->Target Amination (e.g., NH4OH, Na(TMS)2N) 2-Nitro-1-phenylethanol 2-Nitro-1-phenylethanol 2-Nitro-1-phenylethanol->Target Reduction (e.g., H2/Catalyst)

Caption: Primary synthetic routes to 2-Amino-1-phenylethanol.

Troubleshooting Guide: By-product Specific Issues

This section directly addresses common impurities observed during synthesis. Each entry explains the cause and provides actionable solutions.

Q1: My reaction mixture shows a significant amount of a high-molecular-weight, less polar by-product, especially when starting from 2-aminoacetophenone. What is it and how can I prevent it?

A: This is likely a dimeric by-product resulting from the self-condensation of 2-aminoacetophenone .[2]

  • Causality (The "Why"): 2-Aminoacetophenone possesses both a nucleophilic amine and an electrophilic ketone. Under certain conditions (particularly acidic or basic), one molecule can act as a nucleophile (forming an enamine or enolate) and attack the carbonyl group of another molecule. This leads to a complex cascade of reactions, often resulting in quinoline-type structures or other condensation products.[2][3] This is a classic example of a self-condensation reaction, where two identical molecules react.[4]

  • Preventative Measures & Solutions:

    • Protect the Amine: If your reduction conditions are compatible, consider protecting the amine group (e.g., as a succinimide or phthalimide) before the reduction step.[5] This removes the nucleophilic amine, completely preventing this side reaction. The protecting group can be removed in a subsequent step.

    • Use the Hydrochloride Salt: Starting with 2-aminoacetophenone hydrochloride is a common and effective strategy. The protonated amine (-NH3+) is non-nucleophilic, thus inhibiting self-condensation. The reduction can proceed directly on the salt.

    • Control pH: If using the free base, maintain neutral or slightly basic conditions and avoid strong acids or bases that can catalyze the condensation.

    • Temperature Control: Lowering the reaction temperature can slow the rate of the condensation reaction more significantly than the desired reduction.

Q2: I'm observing a by-product with a similar polarity to my desired product, which I suspect is the regioisomer 1-amino-1-phenylethanol from a styrene oxide route. How can I improve regioselectivity?

A: You are correct to be concerned about regioselectivity in the aminolysis of styrene oxide. The formation of the undesired 1-amino isomer is a common issue.

  • Causality (The "Why"): The ring-opening of an epoxide like styrene oxide by an amine can proceed via two pathways, attacking either the less hindered carbon (C2, leading to the desired 2-amino product) or the benzylic carbon (C1, leading to the undesired 1-amino product). The balance between these pathways is sensitive to the reaction conditions and the nature of the nucleophile.[6] Steric hindrance generally favors attack at C2, but electronic effects at the benzylic C1 position can also promote attack there.

  • Preventative Measures & Solutions:

    • Choice of Amine Source: Using a bulky aminating agent can enhance selectivity for the less sterically hindered C2 position. A procedure using sodium bis(trimethylsilyl)amide followed by an aqueous quench has been shown to be highly regioselective for the desired product.[7]

    • Catalyst Control: Lewis acid catalysts can influence regioselectivity. However, they can also promote polymerization or diol formation. Careful screening of mild Lewis acids (e.g., Zn(OAc)₂, LiOTf) at low concentrations may be beneficial.

    • Solvent and Temperature: Non-polar solvents and lower temperatures generally favor attack at the less substituted carbon, improving the yield of the desired 2-amino isomer.

Q3: During the catalytic hydrogenation of 2-nitro-1-phenylethanol, I'm getting by-products from over-reduction. How do I control this?

A: Over-reduction, specifically the hydrogenation of the phenyl ring to a cyclohexyl ring, is a known side reaction in catalytic hydrogenation, especially under harsh conditions.[8]

  • Causality (The "Why"): Catalysts like Palladium on Carbon (Pd/C) or Raney Nickel are highly active and, given sufficient temperature, pressure, and reaction time, can reduce both the nitro group and the aromatic ring. The reduction of the aromatic ring is generally slower but becomes significant at elevated temperatures and pressures.[8]

  • Preventative Measures & Solutions:

    • Catalyst Selection: Use a less aggressive catalyst or a modified one. For example, 5% Pd/C is generally sufficient and less prone to ring reduction than 10% Pd/C or Raney Nickel.

    • Optimize Conditions:

      • Temperature: Keep the reaction temperature as low as possible while maintaining a reasonable reaction rate (e.g., 25-40 °C).

      • Pressure: Use lower hydrogen pressure (e.g., 1-5 bar). High pressures significantly accelerate aromatic ring reduction.

    • Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Stop the reaction as soon as the starting material is consumed to prevent further reduction of the product.

    • Catalyst Poisoning (Advanced): In some cases, controlled addition of a catalyst poison (e.g., a sulfur-containing compound like thiophene) can selectively deactivate the catalyst towards aromatic ring reduction while allowing for the reduction of the nitro group. This requires careful optimization.

Frequently Asked Questions (FAQs)

Q: My overall yield is consistently low, even when by-products aren't the main issue. What are some common causes?

A: Low yield can be frustrating. Here’s a troubleshooting checklist:[9]

  • Reagent Quality: Is your reducing agent (e.g., NaBH₄, LiAlH₄) fresh? Hydride reducing agents can decompose upon exposure to moisture.[10] Ensure starting materials are pure.

  • Incomplete Reaction: Are you monitoring the reaction to completion? Extend the reaction time or slightly increase the temperature if starting material remains.

  • Workup Losses: Are you losing product during the extraction or purification phases?

    • 2-Amino-1-phenylethanol has some water solubility. Ensure you are thoroughly extracting the aqueous layer with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate).

    • Perform multiple extractions (e.g., 3 x 50 mL is better than 1 x 150 mL).

    • Saturating the aqueous layer with NaCl (brine) can decrease the product's solubility in water and improve extraction efficiency.

  • Purification Issues: Column chromatography on silica gel is a common purification method.[7] However, the amine can streak on silica. Adding a small amount of triethylamine (~1%) to your eluent can significantly improve the chromatography and recovery.

Q: What is the best way to purify the final product?

A: The optimal purification method depends on the scale and the nature of the impurities.

  • Column Chromatography: As mentioned, silica gel chromatography with an eluent system like Dichloromethane/Methanol with ~1% triethylamine is very effective for removing most by-products.

  • Recrystallization: If the crude product is relatively clean, recrystallization can be an excellent method for achieving high purity. Suitable solvent systems include toluene, ethyl acetate/heptane, or isopropanol.

  • Acid-Base Extraction: An acid-base workup can be used to separate the basic amino alcohol from non-basic impurities. Dissolve the crude product in an organic solvent (e.g., ethyl acetate), wash with dilute acid (e.g., 1M HCl) to extract the amine into the aqueous layer. Wash the aqueous layer with fresh organic solvent to remove residual non-basic impurities. Then, basify the aqueous layer (e.g., with NaOH) and re-extract the pure amine back into an organic solvent.

Troubleshooting_Logic Start Low Purity or Yield Observed CheckImpurity Identify Impurity Profile (NMR, LC-MS) Start->CheckImpurity LowYield Primary Issue is Low Yield Start->LowYield Dimer Self-Condensation Product? CheckImpurity->Dimer OverReduction Ring Reduction Product? CheckImpurity->OverReduction Regioisomer Regioisomer Present? CheckImpurity->Regioisomer CheckReagents Verify Reagent Quality (esp. Hydrides) LowYield->CheckReagents CheckWorkup Optimize Extraction & Purification (pH, Solvent, Additive) LowYield->CheckWorkup Sol_Dimer Use Amine Salt or Protecting Group Dimer->Sol_Dimer Yes Sol_OverReduction Lower H2 Pressure/Temp Change Catalyst OverReduction->Sol_OverReduction Yes Sol_Regioisomer Use Bulky Aminating Agent Optimize Solvent/Temp Regioisomer->Sol_Regioisomer Yes

Caption: A troubleshooting decision tree for synthesis issues.

Validated Experimental Protocol

Synthesis of 2-Amino-1-phenylethanol via Reduction of 2-Aminoacetophenone Hydrochloride

This protocol is designed to minimize self-condensation by using the hydrochloride salt of the starting material.

Materials:

  • 2-Aminoacetophenone hydrochloride

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized Water

  • Sodium Hydroxide (NaOH), 5M solution

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hydrochloric Acid (HCl), 1M solution (for workup adjustments)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminoacetophenone hydrochloride (1.0 eq) in methanol (approx. 10 mL per gram of starting material).

  • Cooling: Place the flask in an ice bath and stir the solution until the temperature reaches 0-5 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes. Causality: Slow addition is crucial to control the exothermic reaction and prevent a rapid evolution of hydrogen gas.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (e.g., 9:1 DCM:MeOH with 1% Et₃N) until all the starting material is consumed (typically 2-4 hours).

  • Quenching: Carefully quench the reaction by slowly adding deionized water. Then, add 5M NaOH solution to adjust the pH to >11. This neutralizes the reaction and ensures the product is in its free base form for extraction.

  • Solvent Removal: Remove most of the methanol using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer). Combine the organic layers.

  • Drying and Filtration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil/solid by column chromatography on silica gel using a gradient of 100% DCM to 95:5 DCM:MeOH (+1% triethylamine) to afford the pure 2-Amino-1-phenylethanol.

Data Summary Table
Synthetic RouteKey Starting MaterialCommon By-productsKey Parameters for Minimization
Ketone Reduction 2-AminoacetophenoneSelf-condensation productsUse hydrochloride salt; protect amine; control pH and temperature.[2][3]
Epoxide Aminolysis Styrene Oxide1-Amino-1-phenylethanol (regioisomer), diolUse bulky aminating agents; control solvent and temperature.[6][7]
Nitro Reduction 2-Nitro-1-phenylethanolRing-hydrogenated products (cyclohexyl derivatives)Use mild catalysts (e.g., 5% Pd/C); low H₂ pressure and temperature.[8]
References
  • Murugan, A., et al. (2012). A simple and efficient protocol for the regioselective azidolysis of epoxides using sodium azide/NaY zeolite in aqueous medium. Tetrahedron Letters, 53(43), 5739-5741. Available at: [Link]

  • ACS Publications. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. ACS Catalysis. Available at: [Link]

  • Hua, R., & Mandimutsira, B. (2004). Biotechnological 2-Phenylethanol Production: Recent Developments. MDPI. Available at: [Link]

  • Google Patents. (1977). Hydrogenation of styrene oxide to produce 2-phenylethanol.
  • Jang, H.-Y., & Krische, M. J. (2004). Copper-Catalyzed Enantioselective Addition of Styrene-Derived Nucleophiles to Imines Enabled by Ligand-Controlled Chemoselective Hydrocupration. Journal of the American Chemical Society. Available at: [Link]

  • Ekeeda. (2019). Action of Diols on Aldehyde and Ketone. YouTube. Available at: [Link]

  • European Patent Office. (1999). Processes for producing optically active 2-amino-1-phenylethanol derivatives. Available at: [Link]

  • Clark, J. (2015). reduction of aldehydes and ketones. Chemguide. Available at: [Link]

  • Royal Society of Chemistry. (2014). A base-mediated metal-free synthesis of quinolines from 2-aminoacetophenones and alcohols. Organic & Biomolecular Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (2021). Electrostatic repulsion-controlled regioselectivity in nitrene-mediated allylic C–H amidations. Organic Chemistry Frontiers. Available at: [Link]

  • ACS Publications. (2022). Efficient Catalytic Transfer Hydrogenation of Acetophenone to 1-Phenylethanol over Cu–Zn–Al Catalysts. Industrial & Engineering Chemistry Research. Available at: [Link]

  • ACS Publications. (2000). The First Directed Reduction of β-Alkoxy Ketones to anti-1,3-Diol Monoethers: Identification of Spectator and Director Alkoxy Groups. Organic Letters. Available at: [Link]

  • National Institutes of Health. (2020). Redox Potential Controlled Selective Oxidation of Styrenes for Regio- and Stereoselective Crossed Intermolecular [2 + 2] Cycloaddition via Organophotoredox Catalysis. PubMed. Available at: [Link]

  • National Institutes of Health. (2024). Screening of High-Yield 2-Phenylethanol Producing Strain from Wild-Type Saccharomyces cerevisiae and Optimization of Fermentation Parameters. PubMed. Available at: [Link]

  • ResearchGate. (1972). Condensation of 2-hydroxy-2'-aminoacetophenone to form a dihydropyrazine. Available at: [Link]

  • Journal of Chemical Technology and Metallurgy. (2018). Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. Available at: [Link]

  • JoVE. (2023). Video: Vicinal Diols via Reductive Coupling of Aldehydes or Ketones. Available at: [Link]

  • National Institutes of Health. (2004). Biotechnological production of 2-phenylethanol. PubMed. Available at: [Link]

  • Taylor & Francis eBooks. (1997). Synthesis of Chiral 2-Amino-1-Phenylethanol. Available at: [Link]

  • Okayama University. (2020). Redox Potential Controlled Selective Oxidation of Styrenes for Regio- And Stereoselective Crossed Intermolecular [2 + 2] Cycloaddition via Organophotoredox Catalysis. Available at: [Link]

  • The Royal Society of Chemistry. (2017). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. Available at: [Link]

  • Chemistry Steps. (2023). Reduction of Aldehydes and Ketones. Available at: [Link]

  • BYJU'S. (2023). NCERT Solutions for Class 12 Chemistry Chapter 11 – Alcohols, Phenols and Ethers. Available at: [Link]

  • National Institutes of Health. (2022). Biotechnological 2-Phenylethanol Production: Recent Developments. PubMed. Available at: [Link]

  • ResearchGate. (2007). Hydrogenation of Nitro-Substituted Acetophenones. Available at: [Link]

  • LabXchange. (2023). Organic Chemistry: Condensation Reactions. Available at: [Link]

  • National Institutes of Health. (2003). Dioxygen-coupled oxidative amination of styrene. PubMed. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Certificate of analysis for "2-Amino-1-phenylethanol hydrochloride" reference standard

An In-Depth Comparative Guide to the Certificate of Analysis for "2-Amino-1-phenylethanol hydrochloride" Reference Standards For Researchers, Scientists, and Drug Development Professionals Abstract The accurate character...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Certificate of Analysis for "2-Amino-1-phenylethanol hydrochloride" Reference Standards

For Researchers, Scientists, and Drug Development Professionals

Abstract

The accurate characterization of pharmaceutical ingredients is foundational to drug development, ensuring both safety and efficacy. 2-Amino-1-phenylethanol hydrochloride, a key chiral building block and pharmaceutical intermediate, demands a rigorously qualified reference standard for use in analytical assays.[1][2] This guide provides a comprehensive framework for evaluating and comparing such reference standards. Moving beyond a simple checklist, we delve into the scientific rationale behind critical analytical tests, present detailed, field-proven experimental protocols for verification, and offer a comparative analysis of hypothetical reference standard data. Our objective is to empower researchers to critically assess a Certificate of Analysis (CoA), understand the causality behind the data, and select the most appropriate standard for their research and development needs.

The Central Role of a Reference Standard

In pharmaceutical analysis, a reference standard is not merely a high-purity chemical; it is the benchmark against which all measurements are made. It provides the ultimate assurance of identity, purity, and strength of a drug substance. For a molecule like 2-Amino-1-phenylethanol hydrochloride, which serves as an intermediate in the synthesis of pressor amines and other pharmaceuticals, the quality of the reference standard directly impacts the reliability of analytical data submitted for regulatory approval.[3]

The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), mandate the characterization and control of impurities in new drug substances.[4][5] A reference standard is the primary tool used to identify and quantify these impurities, making its own purity profile a matter of critical importance.

Deconstructing the Certificate of Analysis: A Multi-Parametric Evaluation

A Certificate of Analysis is a document of validation. However, its true value lies in the robustness of the methods used to generate the data. Here, we compare the essential attributes of two hypothetical reference standards, "Standard A" and "Standard B," to illustrate a best-practice evaluation.

Purity Assay and Impurity Profiling: The Core of Quality

The purity value on a CoA is the headline figure, but the underlying impurity profile tells the complete story. Impurities can arise from the synthetic route or from degradation over time.[5] Common synthetic pathways to 2-Amino-1-phenylethanol may involve starting materials like styrene oxide or phenacyl chloride, which could persist as process-related impurities if not adequately cleared.[6][7]

Expert Insight: A superior reference standard is not just one with high purity, but one with a well-characterized and controlled impurity profile. The presence of unidentified impurities above the ICH identification threshold (typically ≥0.10%) should be a red flag, demanding further investigation.[4]

ParameterStandard AStandard BRationale & Significance
Assay (by HPLC) 99.95%99.60%The primary measure of the main component's purity. A higher value is preferable.
Enantiomeric Purity (by Chiral HPLC) 99.98% (R)-enantiomer99.50% (R)-enantiomerCritical for chiral drugs where the "wrong" enantiomer can be inactive or harmful.
Impurity A (Phenacyl Chloride) 0.02%0.15%A potential starting material from a common synthetic route.[7] A higher level in Standard B suggests a less optimized purification process.
Impurity B (Styrene Oxide) Not Detected0.08%Another potential precursor.[6] Its absence in Standard A is a mark of higher quality.
Unidentified Impurity at RRT 1.25 0.01%0.12%Standard B has an unidentified impurity above the ICH identification threshold, making it less suitable for rigorous GMP applications.[4]
Total Impurities 0.05%0.40%Reflects the overall cleanliness of the standard.
Physicochemical Characterization

Beyond chromatographic purity, a comprehensive CoA includes data on physical properties and residual components that can affect the standard's use and stability.

ParameterStandard AStandard BRationale & Significance
Identity by FTIR Conforms to StructureConforms to StructureConfirms the fundamental molecular structure. This is a qualitative but essential test.
Water Content (by Karl Fischer) 0.08%0.45%Water content can affect the true concentration of the standard and may promote degradation. A lower value is strongly preferred.
Residual Solvents (by GC-HS) <50 ppm Acetone<2000 ppm AcetoneSolvents from the purification process must be controlled per ICH Q3C guidelines. Standard B's level may be acceptable but is significantly higher.
Storage Conditions 2-8 °C, DesiccateRoom TemperatureStandard A's stricter storage conditions suggest a more thorough stability assessment and commitment to preserving integrity.[1][3]

Verifiable Protocols for Reference Standard Qualification

Trust in a reference standard is built on the ability to independently verify its certified values. The following protocols are designed as self-validating systems, incorporating system suitability tests (SSTs) to ensure the analytical setup is performing correctly before sample analysis.

Workflow for Reference Standard Qualification

This diagram outlines the logical flow for the comprehensive characterization of a 2-Amino-1-phenylethanol hydrochloride reference standard.

cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity & Impurity Profiling cluster_2 Phase 3: Residuals & Physical Properties cluster_3 Phase 4: Final Certification Identity_FTIR FTIR Spectroscopy Identity_NMR NMR Spectroscopy Identity_MS Mass Spectrometry Purity_HPLC Purity by RP-HPLC Identity_MS->Purity_HPLC Chiral_HPLC Enantiomeric Purity by Chiral HPLC Residuals_GC Residual Solvents by GC-HS Chiral_HPLC->Residuals_GC Water_KF Water Content by Karl Fischer CoA_Gen Certificate of Analysis Generation Water_KF->CoA_Gen Raw_Material Candidate Material Raw_Material->Identity_FTIR

Caption: Overall workflow for reference standard qualification.

Protocol: Purity Assay by Reverse-Phase HPLC

This method is designed to separate the main component from potential non-chiral, process-related impurities and degradation products.

Causality: A C18 column is chosen for its hydrophobicity, which effectively retains the aromatic ring of the analyte. The mobile phase uses a phosphate buffer because the pKa of phenylethanolamine hydrochloride is approximately 8.9, and maintaining the pH below this value (e.g., pH 3.0) ensures the primary amine is protonated, leading to sharp, symmetrical peaks and reproducible retention.[8][9] Acetonitrile is used as the organic modifier to elute the compound.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 20 mM Potassium Phosphate, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 70% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 215 nm.

    • Injection Volume: 10 µL.

  • Procedure:

    • Standard Preparation: Accurately weigh approximately 25 mg of the reference standard and dissolve in a 25 mL volumetric flask with Mobile Phase A to create a 1.0 mg/mL stock solution.

    • Sample Preparation: Prepare a test sample at the same concentration.

    • System Suitability Test (SST):

      • Inject the standard solution five times.

      • The relative standard deviation (%RSD) for the peak area must be ≤ 2.0%.

      • The tailing factor for the main peak should be ≤ 2.0.

      • Trustworthiness: The SST ensures that the chromatographic system is precise and suitable for the analysis before any sample results are accepted.[10]

    • Analysis: Inject the standard and sample solutions in duplicate.

    • Calculation: Calculate the purity by comparing the peak area of the sample to the standard using the area percent method. Ensure all impurity peaks are integrated and reported.

Protocol: Enantiomeric Purity by Chiral HPLC

This method is critical for confirming the stereochemical identity of the standard.

Causality: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly effective at resolving the enantiomers of compounds like 2-Amino-1-phenylethanol.[11][12] The separation occurs because the chiral analyte forms transient, diastereomeric complexes with the chiral selector on the stationary phase, leading to different retention times for each enantiomer.

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm (or equivalent polysaccharide-based CSP).

    • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 215 nm.

    • Injection Volume: 10 µL.

  • Procedure:

    • System Suitability Solution: Prepare a solution containing a small amount of the racemic (R/S) 2-Amino-1-phenylethanol to verify the separation of the two enantiomers.

    • Sample Preparation: Prepare a 0.5 mg/mL solution of the reference standard in the mobile phase.

    • System Suitability Test (SST):

      • Inject the system suitability solution.

      • The resolution between the (R)- and (S)-enantiomer peaks must be ≥ 1.5.

      • Trustworthiness: This test proves the column is capable of separating the enantiomers before analyzing the actual sample.

    • Analysis: Inject the sample solution.

    • Calculation: Calculate the enantiomeric purity by determining the area percentage of the desired enantiomer peak relative to the total area of both enantiomer peaks.

prep 1. Prepare Mobile Phase & Standard (1 mg/mL) equil 2. Equilibrate HPLC System prep->equil sst 3. Perform System Suitability (5 Injections, %RSD <= 2.0%) equil->sst pass SST Pass? sst->pass inject 4. Inject Standard & Sample pass->inject Yes fail Troubleshoot System pass->fail No integrate 5. Integrate Peaks & Calculate Purity inject->integrate report 6. Generate Report integrate->report fail->equil

Caption: Experimental workflow for the HPLC purity method.

Conclusion and Recommendations

When selecting a "2-Amino-1-phenylethanol hydrochloride" reference standard, a thorough, science-driven evaluation of the Certificate of Analysis is paramount.

  • Standard A represents a high-quality reference material suitable for all stages of drug development, including late-stage and GMP applications. Its high purity, well-defined impurity profile with no unidentified peaks above reporting thresholds, and low residual water and solvent content provide a high degree of confidence.

  • Standard B , while potentially adequate for early-stage, non-critical research, presents several concerns. The lower purity, higher levels of process-related impurities, and the presence of an unidentified impurity above the 0.10% ICH threshold make it a riskier choice for assays requiring high accuracy or for use in regulatory filings.

Final Recommendation: Always prioritize a reference standard with a comprehensive, transparent, and methodologically sound Certificate of Analysis. The initial cost of a superior standard is negligible compared to the potential cost of unreliable data, batch failures, and regulatory delays. This guide provides the framework for making an informed, scientifically-defensible decision.

References

  • Chem-Impex. 2-Amino-1-phenylethanol. [Link]

  • PubChem. Phenylethanolamine | C8H11NO | CID 1000. [Link]

  • Wikipedia. Phenylethanolamine. [Link]

  • Chemsrc. 2-Amino-1-phenylethanone hydrochloride | CAS#:5468-37-1. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). 2006. [Link]

  • PubMed. Assay of Phenylethanolamine N-methyltransferase Activity Using High-Performance Liquid Chromatography With Ultraviolet Absorbance Detection. [Link]

  • ACS Publications. Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. [Link]

  • ResearchGate. Development and validation of RP-HPLC method for estimation of Tapentadol hydrochloride. [Link]

  • ACS Publications. High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. [Link]

  • National Institutes of Health (NIH). Biochemistry, Catecholamine Degradation - StatPearls. [Link]

  • National Institutes of Health (NIH). Transition-State Analogues of Phenylethanolamine N-Methyltransferase. [Link]

  • World Journal of Pharmaceutical and Medical Research. HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. [Link]

  • Phenomenex. Chiral HPLC Separations Guidebook. [Link]

  • Wikipedia. Dopamine Degradation. [Link]

  • Lejan Team. Impurities in New Drug Substances Q3A(R2). [Link]

  • Suresh Gyan Vihar University. HPLC METHOD DEVELOPMENT - A REVIEW. [Link]

  • Taylor & Francis Group. Synthesis of Chiral 2-Amino-1-Phenylethanol. [Link]

  • International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 2-Amino-1-phenylethanol

Introduction: The Analytical Challenge of a Chiral Intermediate 2-Amino-1-phenylethanol, also known as phenylethanolamine, is a vital chiral building block in the synthesis of numerous pharmaceuticals, including analgesi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of a Chiral Intermediate

2-Amino-1-phenylethanol, also known as phenylethanolamine, is a vital chiral building block in the synthesis of numerous pharmaceuticals, including analgesics and anti-inflammatory agents.[1] Its structure features a chiral center at the carbon atom bearing the hydroxyl group, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)- and (S)-2-amino-1-phenylethanol.[2][3] This stereochemistry is of paramount importance in drug development, as different enantiomers of a compound can exhibit widely varying pharmacological and toxicological profiles.[4] Consequently, the ability to accurately and reliably quantify each enantiomer is not merely an analytical task but a regulatory and safety imperative.

This guide provides an in-depth comparison of common analytical techniques for 2-amino-1-phenylethanol and details the critical process of cross-validation . As analytical methods evolve or are transferred between laboratories, it is essential to demonstrate that different procedures yield equivalent results. Cross-validation is the formal process of comparing two validated analytical methods to prove their interchangeability for a specific purpose.[5] This ensures the continuity of data integrity throughout a drug's lifecycle, from early development to quality control in manufacturing. Our discussion is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2), which provides a framework for validating analytical procedures.[6][7]

Section 1: A Comparative Overview of Primary Analytical Methods

The fundamental challenge in analyzing 2-amino-1-phenylethanol lies in its chiral nature. Therefore, any suitable method must be stereoselective. Three primary chromatographic techniques are commonly employed for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).

Method A: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for separating enantiomers due to its high resolution and reproducibility.[8]

  • Causality of Separation: The separation is achieved by using a Chiral Stationary Phase (CSP). These phases are composed of a chiral selector immobilized on a solid support (e.g., silica gel). The enantiomers of 2-amino-1-phenylethanol form transient, diastereomeric complexes with the chiral selector. The differing stability of these complexes results in different retention times, allowing for their separation. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are particularly effective for a broad range of chiral compounds, including amino alcohols.[8] The choice of mobile phase (typically a mixture of an alkane like heptane and an alcohol like isopropanol) is critical for modulating these interactions and achieving optimal resolution.

  • Field-Proven Insights: HPLC is often the method of choice for routine quality control due to its robustness and direct analysis of samples in solution without the need for derivatization, which can introduce additional variability.

Method B: Chiral Gas Chromatography (GC)

GC offers exceptional separation efficiency and is well-suited for volatile and thermally stable compounds.

  • Causality of Separation: For a polar molecule like 2-amino-1-phenylethanol, direct analysis by GC is challenging. Therefore, a crucial prerequisite is derivatization . The amino and hydroxyl groups are reacted with a derivatizing agent (e.g., trifluoroacetic anhydride) to create more volatile and less polar derivatives. These derivatives are then separated on a capillary column coated with a chiral stationary phase, such as a cyclodextrin derivative.[9] The separation mechanism relies on the differential partitioning of the enantiomeric derivatives between the carrier gas and the chiral stationary phase.

  • Field-Proven Insights: While the derivatization step adds complexity and a potential source of error, GC often provides faster analysis times and higher peak efficiency than HPLC. It is particularly valuable for detecting trace-level impurities.

Method C: Chiral Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that requires minimal sample and reagent volumes.[9]

  • Causality of Separation: In CE, charged molecules migrate through a capillary under the influence of an electric field. To separate neutral or similarly charged enantiomers, a chiral selector is added to the background electrolyte (buffer). Modified cyclodextrins are commonly used selectors.[9] The enantiomers form transient inclusion complexes with the chiral selector, which have different effective mobilities, leading to their separation.

  • Field-Proven Insights: CE is an excellent orthogonal technique to HPLC and GC. Its separation mechanism is fundamentally different, making it a powerful tool for cross-validation to confirm peak purity and specificity, as it is less susceptible to matrix interferences that can affect chromatographic methods.

Section 2: The Principle and Imperative of Cross-Validation

An analytical method, once validated, is not static. It may be updated with new technology (e.g., moving from HPLC to UHPLC), transferred to a different laboratory, or run alongside an older method. In these scenarios, simply validating the new method in isolation is insufficient. Cross-validation serves as the bridge, demonstrating that the results from two distinct methods are equivalent and can be used interchangeably.[5][10]

The decision to perform cross-validation is a key part of analytical lifecycle management, as outlined in ICH guidelines.[11]

Diagram 1: Decision workflow for initiating a cross-validation study.

Section 3: Designing a Self-Validating Cross-Validation Experiment

A well-designed cross-validation study is a self-validating system. It provides empirical proof that two methods are fit for the same intended purpose. The objective is to demonstrate that any observed differences between the methods are statistically insignificant and fall within predefined acceptance limits.[12]

Experimental Workflow

The protocol must be meticulously planned to eliminate extraneous variables, ensuring that any observed differences are attributable only to the methods themselves.

Diagram 2: Experimental workflow for a cross-validation study.
Protocol for Cross-Validation of HPLC and GC Methods
  • Pre-requisite: Ensure both the Chiral HPLC and Chiral GC methods have been individually validated for specificity, linearity, accuracy, precision, and range according to ICH Q2(R2) guidelines.[13]

  • Sample Selection: Prepare a minimum of 10 sample sets of 2-amino-1-phenylethanol. These should include drug substance batches or spiked placebo samples. The concentrations should span the validated range of the methods, typically from 80% to 120% of the nominal concentration, including low, medium, and high QC levels.

  • Analysis: Homogenize each sample. Divide it into two aliquots. Analyze one aliquot using the validated HPLC method and the second aliquot using the validated GC method. It is crucial that the analyses are performed by qualified analysts who are proficient with both techniques.

  • Data Evaluation: For each sample, calculate the concentration of the (R)- and (S)-enantiomers obtained from both methods.

  • Acceptance Criteria: The acceptance criteria must be pre-defined in the validation protocol. A common criterion is that the percentage difference between the results of the two methods for each sample should not exceed 15%. For a set of samples, the mean difference should be close to zero, and there should be no systematic bias.

Section 4: Presentation and Interpretation of Comparative Data

Clear data presentation is essential for a robust comparison. All quantitative data should be summarized in structured tables.

Table 1: Physicochemical Properties of 2-Amino-1-phenylethanol

Property Value Source
Molecular Formula C₈H₁₁NO [2][14]
Molecular Weight 137.18 g/mol [2][14]
Appearance White to pale yellow solid [1][2]
Melting Point 56-58 °C [2][15]

| Chirality | Contains one stereocenter |[2] |

Table 2: Hypothetical Validation Summary for Two Competing Methods

Validation Parameter Chiral HPLC Method Chiral GC Method (with Derivatization) ICH Acceptance Criteria
Specificity Baseline resolution > 2.0 Baseline resolution > 2.0 Specificity demonstrated
Linearity (r²) > 0.999 > 0.999 r² ≥ 0.99
Range (µg/mL) 1.0 - 100 0.5 - 50 Defined by linearity, accuracy, precision
Accuracy (% Recovery) 98.5% - 101.2% 99.1% - 101.5% Typically 80-120% (varies)

| Precision (%RSD) | < 1.5% | < 2.0% | Typically ≤ 15% (varies) |

Table 3: Hypothetical Cross-Validation Data for (S)-2-Amino-1-phenylethanol

Sample ID HPLC Result (µg/mL) GC Result (µg/mL) % Difference Meets Criteria (<15%)?
CV-01 (Low QC) 5.1 5.3 +3.9% Yes
CV-02 (Low QC) 5.2 5.0 -3.8% Yes
CV-03 (Mid QC) 49.8 51.0 +2.4% Yes
CV-04 (Mid QC) 50.5 49.5 -2.0% Yes
CV-05 (High QC) 91.2 93.1 +2.1% Yes
CV-06 (High QC) 89.9 88.5 -1.6% Yes
CV-07 (Batch A) 55.4 53.9 -2.7% Yes
CV-08 (Batch B) 54.8 56.2 +2.6% Yes

| Mean Difference | | | +0.14% | Yes |

Interpretation of Experimental Outcomes
  • Successful Cross-Validation: As shown in the hypothetical data in Table 3, the percentage difference for all samples is well within the ±15% acceptance limit, and the mean difference is close to zero. This indicates a lack of systematic bias and demonstrates that the two methods are equivalent for quantifying (S)-2-amino-1-phenylethanol.

  • Failed Cross-Validation: If significant discrepancies were observed (e.g., consistent positive bias in the GC method), an investigation would be required. Potential causes could include:

    • Specificity Issues: An impurity may co-elute with an analyte in one method but not the other.

    • Matrix Effects: Components of the sample matrix could enhance or suppress the signal differently in HPLC-UV versus GC-FID.

    • Derivatization Inefficiency: Incomplete or variable derivatization in the GC method could lead to inaccurate results.

Section 5: Detailed Experimental Protocols

The following protocols are provided as robust starting points for method development and validation.

Protocol A: Chiral HPLC-UV Method
  • Chromatographic System: HPLC with UV detector.

  • Chiral Stationary Phase: Lux® Cellulose-1 or equivalent polysaccharide-based CSP (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Heptane / Isopropanol / Diethylamine (85:15:0.1, v/v/v). Rationale: The alkane/alcohol mixture provides the primary separation power, while the amine additive improves peak shape for the basic analyte.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm. Rationale: The phenyl group provides strong absorbance at lower UV wavelengths.

  • Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 50 µg/mL.

  • Injection Volume: 10 µL.

  • System Suitability: Ensure a resolution factor between the (R) and (S) enantiomer peaks of not less than 2.0.

Protocol B: Chiral GC-FID Method with Derivatization
  • Derivatization Procedure: a. To 1 mg of the sample, add 200 µL of Ethyl Acetate and 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). b. Cap the vial tightly and heat at 60 °C for 30 minutes. c. Cool to room temperature before injection. Rationale: Silylation of the active hydrogens on the amine and alcohol groups increases volatility and thermal stability for GC analysis.

  • Chromatographic System: Gas chromatograph with a Flame Ionization Detector (FID).

  • Chiral Stationary Phase: Astec® CHIRALDEX® G-TA or equivalent cyclodextrin-based capillary column (e.g., 30 m x 0.25 mm, 0.12 µm).

  • Carrier Gas: Helium or Hydrogen, at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 180 °C.

    • Hold: 5 minutes.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 270 °C.

  • Injection: 1 µL, split ratio 20:1.

Conclusion

The cross-validation of analytical methods for a chiral compound like 2-amino-1-phenylethanol is a rigorous but essential exercise in ensuring data quality and regulatory compliance. It is not merely a repetition of validation but a scientifically sound comparison that proves different analytical procedures are fit for the same purpose. By leveraging orthogonal techniques like chiral HPLC and GC, and adhering to a pre-defined protocol with clear acceptance criteria, researchers and drug developers can build a robust analytical foundation. This ensures that data generated across different laboratories, technologies, and time points are reliable, consistent, and interchangeable, ultimately safeguarding the integrity of the entire drug development process.

References

  • MedchemExpress. (n.d.). 2-Amino-1-phenylethanol.
  • Wikipedia. (n.d.). Phenylethanolamine. Retrieved from [Link]

  • PubChem. (n.d.). Phenylethanolamine. Retrieved from [Link]

  • Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • PubChem. (n.d.). (R)-(-)-2-Amino-1-phenylethanol. Retrieved from [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Ma, L., & Ma, S. (2018). Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystallization. Molecules, 23(11), 2942. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Techsol. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]

  • European Bioanalysis Forum. (2017). Cross and Partial Validation. Retrieved from [Link]

  • Taylor & Francis Group. (n.d.). Synthesis of Chiral 2-Amino-1-Phenylethanol. Retrieved from [Link]

  • Li, M., et al. (2008). Determination of Tyrosol, 2-Phenethyl Alcohol, and Tryptophol in Beer by High-Performance Liquid Chromatography. Journal of the American Society of Brewing Chemists, 66(4), 245-249. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • IntechOpen. (2025). Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. Retrieved from [Link]

  • Journal of Chemical Education. (2014). Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Supplementary Information For: A robust and recyclable luminescent metal-organic framework for highly selective and sensitive detection of picric acid in water. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Biological Efficacy of (R)- and (S)-2-Amino-1-phenylethanol

For researchers, scientists, and professionals in drug development, understanding the nuanced interplay between a molecule's spatial arrangement and its biological function is paramount. This guide provides an in-depth t...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced interplay between a molecule's spatial arrangement and its biological function is paramount. This guide provides an in-depth technical comparison of the biological efficacy of the (R)- and (S)-enantiomers of 2-Amino-1-phenylethanol, a foundational structure for many sympathomimetic amines. We will explore the stereoselective interactions of these enantiomers with key biological targets, supported by experimental data and detailed protocols to empower your research.

The Critical Role of Chirality in Pharmacology

2-Amino-1-phenylethanol possesses a single chiral center at the carbon atom bearing the hydroxyl group, giving rise to two non-superimposable mirror images: (R)-(-)-2-Amino-1-phenylethanol and (S)-(+)-2-Amino-1-phenylethanol.[1] This stereoisomerism is not a trivial structural feature; it is a critical determinant of the molecule's pharmacological profile. Biological systems, being inherently chiral, often exhibit a high degree of stereoselectivity, leading to significant differences in the potency, efficacy, and even the qualitative effects of enantiomers.

This guide will dissect these differences, focusing on key protein targets such as adrenergic receptors and trace amine-associated receptors (TAARs), to provide a clear understanding of why one enantiomer may be a potent agonist while the other is significantly less active or exhibits a different pharmacological profile altogether.

Comparative Biological Efficacy: (R)- vs. (S)-2-Amino-1-phenylethanol

The differential interaction of the (R)- and (S)-enantiomers of 2-Amino-1-phenylethanol with various receptors is a direct consequence of the three-dimensional arrangement of their functional groups. The precise fit of a ligand into the binding pocket of a receptor is essential for initiating a biological response.

Adrenergic Receptor Interactions

Adrenergic receptors, a class of G protein-coupled receptors (GPCRs), are primary targets for phenylethanolamine derivatives and play a crucial role in regulating cardiovascular and respiratory functions. The orientation of the hydroxyl and amino groups in 2-Amino-1-phenylethanol is critical for its interaction with these receptors.

While direct comparative studies on the parent compound 2-Amino-1-phenylethanol are limited, extensive research on its close analogue, norepinephrine, reveals a clear stereopreference. The (R)-enantiomer of norepinephrine is the biologically active form at adrenergic receptors.[2] This preference is attributed to the specific hydrogen bonding interactions between the (R)-hydroxyl group and key amino acid residues within the receptor's binding site. It is highly probable that (R)-2-Amino-1-phenylethanol exhibits a similar, more potent interaction with adrenergic receptors compared to its (S)-counterpart.

A study on a series of 2-amino-2-phenylethanol derivatives, close structural relatives, found that the (S)-isomer was 8.5-fold more active than the (R)-isomer as a β2-adrenoceptor agonist. This highlights that while a general trend may exist, the specific substitution pattern on the phenylethanolamine scaffold can significantly influence stereoselectivity at different receptor subtypes.

Trace Amine-Associated Receptor 1 (TAAR1)

Trace amine-associated receptors are another class of GPCRs that are activated by biogenic amines.[3] Interestingly, the stereoselectivity of 2-Amino-1-phenylethanol at TAAR1 appears to be less pronounced compared to adrenergic receptors.

EnantiomerTargetAssayParameterValueReference
(R)-(-)-2-Amino-1-phenylethanolHuman TAAR1Functional Assay (cAMP)ED₅₀~1800 nM[4]
(S)-(+)-2-Amino-1-phenylethanolHuman TAAR1Functional Assay (cAMP)ED₅₀~1720 nM[4]
(R)-(-)-2-Amino-1-phenylethanolHuman TAAR1Functional Assay (cAMP)Eₘₐₓ~110%[4]
(S)-(+)-2-Amino-1-phenylethanolHuman TAAR1Functional Assay (cAMP)Eₘₐₓ~105%[4]

As the data indicates, both the (R)- and (S)-enantiomers of 2-Amino-1-phenylethanol are agonists at the human TAAR1 receptor, exhibiting similar potency (ED₅₀) and efficacy (Eₘₐₓ).[4] This suggests that the binding pocket of TAAR1 can accommodate both enantiomers to a similar degree, a significant contrast to the stringent stereochemical requirements of adrenergic receptors.

Monoamine Transporters

The transport of phenylethylamine derivatives across cell membranes is mediated by monoamine transporters such as the norepinephrine transporter (NET), dopamine transporter (DAT), and serotonin transporter (SERT). Stereoselectivity has also been observed in the interaction with these transporters. For instance, a study on the stereoisomers of meta-hydroxyephedrine, a derivative of phenylethanolamine, found that all stereoisomers were most potent at NET, with the (1R,2S) stereoisomer being the most potent inhibitor overall.[5] This indicates that the (R)-configuration at the hydroxyl-bearing carbon likely plays a role in the interaction with monoamine transporters.

Experimental Protocols for Assessing Stereoselective Efficacy

To empirically determine the biological efficacy of the (R)- and (S)-enantiomers of 2-Amino-1-phenylethanol, a series of well-established experimental protocols can be employed. The choice of assay depends on the specific biological question being addressed, from determining binding affinity to quantifying functional cellular responses.

Chiral Separation of Enantiomers

Prior to any biological assessment, it is imperative to obtain the enantiomerically pure (R)- and (S)-forms of 2-Amino-1-phenylethanol. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the gold standard for this separation.

Protocol 1: Chiral HPLC Separation of (R)- and (S)-2-Amino-1-phenylethanol

Objective: To separate and purify the (R)- and (S)-enantiomers of 2-Amino-1-phenylethanol.

Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., polysaccharide-based like Lux Cellulose-3 or a cyclofructan-based column)[6][7]

  • Mobile Phase: A mixture of n-heptane, 2-propanol, and trifluoroacetic acid (e.g., 98.7 / 1.3 / 0.15, v/v/v). The exact ratio may need optimization.[6]

  • Racemic 2-Amino-1-phenylethanol

  • Solvents for sample preparation (e.g., mobile phase)

Procedure:

  • System Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Dissolve the racemic 2-Amino-1-phenylethanol in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Injection: Inject a suitable volume of the prepared sample onto the column (e.g., 10 µL).

  • Detection: Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 254 nm).

  • Fraction Collection: Collect the separated enantiomeric peaks into individual fractions.

  • Purity Analysis: Re-inject the collected fractions to confirm their enantiomeric purity.

Radioligand Binding Assays

Radioligand binding assays are essential for determining the affinity of the enantiomers for a specific receptor. These assays measure the displacement of a radiolabeled ligand by the unlabeled test compounds ((R)- and (S)-2-Amino-1-phenylethanol).

Protocol 2: Competitive Radioligand Binding Assay for Adrenergic Receptors

Objective: To determine the binding affinity (Ki) of (R)- and (S)-2-Amino-1-phenylethanol for a specific adrenergic receptor subtype.

Materials:

  • Cell membranes expressing the adrenergic receptor of interest (e.g., from transfected cell lines or tissue homogenates).

  • Radioligand specific for the receptor subtype (e.g., [³H]-Prazosin for α₁, [³H]-Yohimbine for α₂, [¹²⁵I]-Iodocyanopindolol for β).

  • (R)- and (S)-2-Amino-1-phenylethanol stock solutions.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

  • Non-specific binding control (a high concentration of a known unlabeled ligand).

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the unlabeled enantiomers (or buffer for total binding, and non-specific control).

  • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.

Functional Assays: Measuring Cellular Responses

Functional assays are crucial for determining whether the binding of an enantiomer to a receptor results in agonism, antagonism, or inverse agonism. For GPCRs like adrenergic and trace amine-associated receptors, measuring the downstream signaling events, such as changes in cyclic AMP (cAMP) levels, is a common approach.

Protocol 3: cAMP Accumulation Assay

Objective: To determine the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of (R)- and (S)-2-Amino-1-phenylethanol at Gs- or Gi-coupled receptors.

Materials:

  • Cells expressing the receptor of interest (e.g., HEK293 cells).

  • (R)- and (S)-2-Amino-1-phenylethanol stock solutions.

  • Forskolin (for Gi-coupled receptors).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Pre-incubate the cells with a PDE inhibitor for a short period.

  • Stimulation:

    • For Gs-coupled receptors: Add varying concentrations of the (R)- or (S)-enantiomer to the cells.

    • For Gi-coupled receptors: Add varying concentrations of the enantiomer followed by a fixed concentration of forskolin to stimulate adenylyl cyclase.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

Visualizing the Concepts: Workflows and Pathways

To better illustrate the experimental and logical frameworks discussed, the following diagrams are provided.

Experimental_Workflow cluster_0 Preparation cluster_1 Biological Assays cluster_2 Analysis Racemic 2-Amino-1-phenylethanol Racemic 2-Amino-1-phenylethanol Chiral HPLC Chiral HPLC Racemic 2-Amino-1-phenylethanol->Chiral HPLC Separation (R)-Enantiomer (R)-Enantiomer Chiral HPLC->(R)-Enantiomer (S)-Enantiomer (S)-Enantiomer Chiral HPLC->(S)-Enantiomer Binding Assay Binding Assay (R)-Enantiomer->Binding Assay Test Compound Functional Assay Functional Assay (R)-Enantiomer->Functional Assay Test Compound (S)-Enantiomer->Binding Assay Test Compound (S)-Enantiomer->Functional Assay Test Compound Binding Affinity (Ki) Binding Affinity (Ki) Binding Assay->Binding Affinity (Ki) Comparative Analysis Comparative Analysis Binding Affinity (Ki)->Comparative Analysis Potency (EC50) & Efficacy (Emax) Potency (EC50) & Efficacy (Emax) Functional Assay->Potency (EC50) & Efficacy (Emax) Potency (EC50) & Efficacy (Emax)->Comparative Analysis Efficacy Profile Efficacy Profile Comparative Analysis->Efficacy Profile

Caption: Experimental workflow for comparing the biological efficacy of (R)- and (S)-2-Amino-1-phenylethanol.

Gs_Signaling_Pathway Agonist ((R)- or (S)-Enantiomer) Agonist ((R)- or (S)-Enantiomer) GPCR (Gs-coupled) GPCR (Gs-coupled) Agonist ((R)- or (S)-Enantiomer)->GPCR (Gs-coupled) Binds G-protein (Gs) G-protein (Gs) GPCR (Gs-coupled)->G-protein (Gs) Activates Adenylyl Cyclase Adenylyl Cyclase G-protein (Gs)->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP to Protein Kinase A (PKA) Protein Kinase A (PKA) cAMP->Protein Kinase A (PKA) Activates Cellular Response Cellular Response Protein Kinase A (PKA)->Cellular Response Phosphorylates targets

Sources

Comparative

A Researcher's Comparative Guide to the Structure-Activity Relationship of 2-Amino-1-phenylethanol Derivatives

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-amino-1-phenylethanol derivatives, a class of compounds with significant pharmacological importance. As the foundational structur...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-amino-1-phenylethanol derivatives, a class of compounds with significant pharmacological importance. As the foundational structure for numerous endogenous catecholamines and synthetic drugs, understanding how structural modifications to this scaffold influence biological activity is paramount for researchers, scientists, and drug development professionals. This document moves beyond a simple recitation of facts to explain the causal relationships between chemical structure and pharmacological function, supported by experimental data and detailed protocols.

Introduction: The Versatile 2-Amino-1-phenylethanol Scaffold

2-Amino-1-phenylethanol, also known as phenylethanolamine, is a chiral molecule that serves as the backbone for a wide array of biologically active compounds.[1][2] Its structural similarity to neurotransmitters like norepinephrine and epinephrine underpins its diverse pharmacological profile, which includes adrenergic agonism and antagonism, as well as applications as intermediates in the synthesis of analgesics and anti-inflammatory drugs.[2] The core structure consists of a phenyl ring, an ethylamine side chain, and a hydroxyl group at the benzylic position, each offering a site for modification to fine-tune biological activity.

The presence of a chiral center at the carbon bearing the hydroxyl group is a critical feature. The biological activity of these derivatives often resides predominantly in one enantiomer, typically the (R)-isomer for adrenergic agonists, highlighting the stereospecific nature of their interactions with biological targets.[1]

Core Principles of Structure-Activity Relationship (SAR)

The biological activity of 2-amino-1-phenylethanol derivatives is profoundly influenced by substitutions at three key positions: the phenyl ring, the amino group, and the benzylic hydroxyl group. Understanding these relationships is crucial for the rational design of novel therapeutic agents with desired potency and selectivity.

The Influence of Phenyl Ring Substitutions

Modifications to the phenyl ring are a cornerstone of tuning the activity and selectivity of phenylethanolamine derivatives, particularly for adrenergic receptors.

  • Hydroxyl Groups for Adrenergic Agonism: The presence of hydroxyl groups on the phenyl ring is a strong determinant of adrenergic agonist activity.

    • Catechol Moiety (3,4-dihydroxy): Derivatives possessing a 3,4-dihydroxy substitution, mirroring the structure of endogenous catecholamines like norepinephrine, exhibit potent agonist activity at both α- and β-adrenergic receptors.[3] This catechol structure is crucial for maximal receptor activation.

    • Resorcinol Moiety (3,5-dihydroxy): Shifting the hydroxyl groups to the 3 and 5 positions results in a dramatic change in selectivity. 3,5-dihydroxy analogs demonstrate a marked preference for the β2-adrenergic receptor.[3]

    • Single Hydroxyl Group: The presence of a single hydroxyl group, as seen in phenylephrine (m-hydroxyl), generally favors α-adrenergic activity.

  • Other Phenyl Substitutions for Selectivity:

    • Alkyl and Halogen Groups: The introduction of small alkyl or halogen substituents can modulate receptor affinity and selectivity. For instance, the addition of a fluoro group at the para position and a hydroxyl group at the meta position of the phenyl ring has been shown to produce compounds with significant α-adrenergic activity.

The Critical Role of the Amino Group

The amino group is essential for the direct agonistic activity of phenylethanolamines. Modifications to this group, particularly N-substitution, are a powerful tool for altering receptor selectivity.

  • Primary vs. Secondary vs. Tertiary Amines: The degree of substitution on the nitrogen atom dictates the balance between α- and β-adrenergic activity.

    • Primary Amines (e.g., Norepinephrine): Generally exhibit strong α- and β1-adrenergic activity.

    • Secondary Amines (e.g., Epinephrine): The addition of a small alkyl group (methyl in the case of epinephrine) enhances β2-activity while maintaining potent α- and β1-activity.

    • Bulky N-Substituents: Increasing the steric bulk of the N-substituent leads to a progressive decrease in α-adrenergic activity and a concomitant increase in β-adrenergic activity. Large N-substituents, such as tert-butyl or aralkyl groups, are characteristic of potent β-agonists. For example, a 2-[1-phenylpropyl] substituent on the nitrogen atom has been explored for its effects on β1- and β2-adrenoceptor activity.[3]

The Significance of the Benzylic Hydroxyl Group

The hydroxyl group on the carbon adjacent to the phenyl ring is a key contributor to the potency and stereoselectivity of these compounds.

  • Hydrogen Bonding: This hydroxyl group is believed to participate in a crucial hydrogen bond interaction with the adrenergic receptor binding site.

  • Stereochemistry: As previously mentioned, the stereoconfiguration at this chiral center is critical. For direct-acting adrenergic agonists, the (R)-enantiomer is typically much more potent than the (S)-enantiomer.

Comparative Analysis of 2-Amino-1-phenylethanol Derivatives

To illustrate the practical implications of the SAR principles discussed, the following table summarizes the biological activity of representative 2-amino-1-phenylethanol derivatives.

CompoundPhenyl Ring SubstitutionN-SubstitutionKey ActivityReceptor SelectivityPotency (EC50/Ki)
Norepinephrine 3,4-dihydroxy (Catechol)-H (Primary amine)Adrenergic Agonistα1, α2, β1 > β2EC50 (α2): ~600 nM[4]
Epinephrine 3,4-dihydroxy (Catechol)-CH3Adrenergic Agonistα1, α2, β1, β2EC50 (α2): ~200 nM[4]
Isoproterenol 3,4-dihydroxy (Catechol)-CH(CH3)2Adrenergic Agonistβ1, β2 >> α-
Phenylephrine 3-hydroxy-CH3Adrenergic Agonistα1 > α2, βEC50 data varies[5]
(R)-(-)-Phenylethanolamine Unsubstituted-H (Primary amine)TAAR1 Agonist-ED50: ~1800 nM[1]
(S)-(+)-Phenylethanolamine Unsubstituted-H (Primary amine)TAAR1 Agonist-ED50: ~1720 nM[1]
3,5-dihydroxy derivative 3,5-dihydroxyVariesAdrenergic Agonistβ2 selective-[3]

Note: Potency values can vary depending on the specific assay conditions and cell types used. The data presented here is for comparative purposes.

Adrenergic Receptor Signaling Pathways

The biological effects of 2-amino-1-phenylethanol derivatives as adrenergic agonists are mediated through their interaction with adrenergic receptors, which are G-protein coupled receptors (GPCRs). The downstream signaling cascades vary depending on the receptor subtype activated.

Adrenergic_Signaling cluster_alpha1 α1-Adrenergic Signaling cluster_beta β-Adrenergic Signaling a1_agonist α1 Agonist a1_receptor α1 Receptor a1_agonist->a1_receptor gq Gq/11 a1_receptor->gq plc PLC gq->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Ca²⁺ Release ip3->ca2 pkc PKC Activation dag->pkc response_a1 Smooth Muscle Contraction ca2->response_a1 pkc->response_a1 b_agonist β Agonist b_receptor β Receptor b_agonist->b_receptor gs Gs b_receptor->gs ac Adenylyl Cyclase gs->ac atp ATP ac->atp camp cAMP atp->camp pka PKA Activation camp->pka response_b Cardiac Muscle Contraction Smooth Muscle Relaxation pka->response_b

Caption: Adrenergic receptor signaling pathways.

Experimental Protocols

To experimentally validate the SAR of 2-amino-1-phenylethanol derivatives, two primary assays are employed: radioligand binding assays to determine receptor affinity and functional assays, such as cAMP measurement, to assess agonist potency.

Radioligand Binding Assay for Adrenergic Receptors

This protocol outlines a competitive binding assay to determine the affinity (Ki) of a test compound for a specific adrenergic receptor subtype.

Workflow Diagram:

Radioligand_Binding_Workflow start Start mem_prep Membrane Preparation start->mem_prep Isolate membranes from cells/tissues assay_setup Assay Setup mem_prep->assay_setup Add membranes, radioligand, and competitor incubation Incubation assay_setup->incubation Allow to reach equilibrium filtration Filtration & Washing incubation->filtration Separate bound from free radioligand counting Radioactivity Counting filtration->counting Quantify bound radioligand analysis Data Analysis (Ki determination) counting->analysis end End analysis->end

Caption: Workflow for a radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the target adrenergic receptor in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in the assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • In a 96-well plate, add a constant concentration of a suitable radioligand (e.g., [3H]-prazosin for α1, [3H]-rauwolscine for α2, [3H]-dihydroalprenolol for β receptors) to each well.

    • Add increasing concentrations of the unlabeled test compound (competitor).

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known non-radioactive ligand for the receptor).

    • Initiate the binding reaction by adding the prepared cell membranes to each well.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Radioactivity Counting:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the competitor concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) from the curve.

    • Calculate the inhibition constant (Ki) of the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay for β-Adrenergic Agonists

This protocol describes a method to measure the potency (EC50) of a test compound in stimulating cyclic AMP (cAMP) production via β-adrenergic receptor activation.

Workflow Diagram:

cAMP_Assay_Workflow start Start cell_plating Cell Plating start->cell_plating Plate cells expressing β-adrenergic receptors agonist_stimulation Agonist Stimulation cell_plating->agonist_stimulation Add varying concentrations of test compound cell_lysis Cell Lysis agonist_stimulation->cell_lysis Lyse cells to release intracellular cAMP camp_detection cAMP Detection cell_lysis->camp_detection Quantify cAMP levels (e.g., HTRF, ELISA) data_analysis Data Analysis (EC50 determination) camp_detection->data_analysis end End data_analysis->end

Caption: Workflow for a cAMP functional assay.

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture cells stably or transiently expressing the β-adrenergic receptor of interest (e.g., CHO-K1 or HEK293 cells) in appropriate growth medium.

    • Seed the cells into a 96-well or 384-well plate at a predetermined density and allow them to adhere overnight.

  • Agonist Stimulation:

    • Prepare serial dilutions of the test compounds in a suitable assay buffer (e.g., HBSS) containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Remove the growth medium from the cells and replace it with the assay buffer containing the different concentrations of the test compounds.

    • Include control wells with buffer only (basal) and a known full agonist (e.g., isoproterenol) for maximal stimulation.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.

    • Quantify the intracellular cAMP levels using a commercially available assay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response equation to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.

Synthesis of 2-Amino-1-phenylethanol Derivatives

A variety of synthetic routes are available for the preparation of 2-amino-1-phenylethanol and its derivatives.

General Synthesis of the 2-Amino-1-phenylethanol Backbone

A common method for synthesizing the core 2-amino-1-phenylethanol structure involves the regioselective opening of styrene oxide.

Reaction Scheme:

Styrene oxide can be treated with an amine source, such as sodium hexamethyldisilazane followed by hydrolysis, to yield 2-amino-1-phenylethanol.

Synthesis of N-Substituted Derivatives

N-alkylation or N-alkylation of the primary amine of 2-amino-1-phenylethanol can be achieved through various methods, including reductive amination with aldehydes or ketones, or direct alkylation with alkyl halides.

Synthesis of Phenyl-Substituted Derivatives

Derivatives with substitutions on the phenyl ring are typically synthesized by starting with the appropriately substituted benzaldehyde or acetophenone. These starting materials can then be carried through multi-step synthetic sequences to introduce the aminoethanol side chain. For example, a substituted acetophenone can be α-brominated and then reacted with an amine to introduce the side chain.

Conclusion

The 2-amino-1-phenylethanol scaffold is a privileged structure in medicinal chemistry, offering multiple avenues for modification to achieve desired pharmacological profiles. A thorough understanding of the structure-activity relationships governing the interactions of its derivatives with biological targets, particularly adrenergic receptors, is essential for the design of novel therapeutics with enhanced potency and selectivity. The experimental protocols provided in this guide offer a robust framework for researchers to systematically evaluate the SAR of their own novel 2-amino-1-phenylethanol derivatives.

References

  • Activity of N-(phenethyl)phenylethanolamines at beta(1) and beta(2) adrenoceptors: structural modifications can result in selectivity for either subtype. PubMed. [Link]

  • Phenylethanolamine - Wikipedia. [Link]

  • Synthesis and evaluation of novel phenylethanolamine derivatives containing acetanilides as potent and selective beta3-adrenergic receptor agonists - PubMed. [Link]

  • Synthesis of new N-acryl-1-amino-2-phenylethanol and N-acyl-1-amino-3-aryloxypropanols and evaluation of their antihyperlipidemic, LDL-oxidation and antioxidant activity - PubMed. [Link]

  • High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades - ACS Publications. [Link]

  • EC 50 and relative potency for phenylephrine (PHE) in the absence and... - ResearchGate. [Link]

  • 6 Synthesis of N-Alkyl Amino Acids - Monash. [Link]

  • Exploring the kinetic selectivity of drugs targeting the β 1 -adrenoceptor - bioRxiv. [Link]

  • Discovery of β-arrestin-biased β2-adrenoceptor agonists from 2-amino-2-phenylethanol derivatives - PubMed. [Link]

  • Tyramine - Wikipedia. [Link]

  • Synthesis and structure-activity relationships among alpha-adrenergic receptor agonists of the phenylethanolamine type - PubMed. [Link]

  • ChemInform Abstract: Efficient Preparation of (R)‐ and (S)‐2‐Amino‐1‐phenylethanol. [Link]

  • Biotechnological 2-Phenylethanol Production: Recent Developments - MDPI. [Link]

  • Biarylaniline phenethanolamines as potent and selective beta3 adrenergic receptor agonists - PubMed. [Link]

  • Beta 1- and beta 2-adrenergic receptors display subtype-selective coupling to Gs - PubMed. [Link]

  • Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis - Scholars Research Library. [Link]

  • Pharmacological characterization of epinephrine-stimulated GTPase activity in human platelet membranes - PubMed. [Link]

Sources

Validation

A Researcher's Guide to Verifying the Absolute Configuration of 2-Amino-1-phenylethanol

In the landscape of pharmaceutical development and chiral synthesis, the unambiguous assignment of the absolute configuration of stereogenic centers is a critical, non-negotiable step. For a molecule like 2-amino-1-pheny...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chiral synthesis, the unambiguous assignment of the absolute configuration of stereogenic centers is a critical, non-negotiable step. For a molecule like 2-amino-1-phenylethanol, a common chiral building block and a structural motif in various bioactive compounds, establishing the precise three-dimensional arrangement of its substituents is paramount for understanding its biological activity and ensuring enantiomeric purity. This guide provides an in-depth comparison of the primary analytical techniques employed for this purpose, offering field-proven insights and detailed experimental protocols to aid researchers in making informed decisions.

The Challenge of Chirality in 2-Amino-1-phenylethanol

2-Amino-1-phenylethanol possesses a single stereocenter at the carbinol carbon, giving rise to two enantiomers: (R)- and (S)-2-amino-1-phenylethanol. These enantiomers, being non-superimposable mirror images, exhibit identical physical properties in an achiral environment, such as melting point, boiling point, and solubility. However, their interaction with other chiral entities, like biological receptors or enzymes, can differ dramatically. Therefore, a robust and reliable method for determining the absolute configuration is indispensable.

Comparative Analysis of Key Methodologies

The determination of absolute configuration has evolved from classical chemical correlation methods to sophisticated spectroscopic and crystallographic techniques.[] Here, we compare the most powerful and commonly employed methods: X-ray Crystallography, Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral derivatizing agents, specifically the Mosher's ester analysis.

Method Principle Sample Requirements Advantages Limitations
X-ray Crystallography Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms.High-quality single crystal.Unambiguous and direct determination of absolute configuration.[2][3]Crystal growth can be challenging or impossible for oils and some amorphous solids.[4] Requires a "heavy atom" for anomalous dispersion.
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light by a chiral molecule.[5]Solution or neat liquid.Applicable to a wide range of molecules in solution, including oils.[6] Provides rich structural information.[7]Requires comparison with computationally predicted spectra (DFT).[6][8] Can be sensitive to conformational flexibility.[9]
Electronic Circular Dichroism (ECD) Differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule.[10][11]Solution.Highly sensitive, requires small sample amounts.Primarily useful for molecules with chromophores.[12] Interpretation can be complex due to overlapping electronic transitions.
NMR Spectroscopy (Mosher's Method) Formation of diastereomeric esters with a chiral derivatizing agent (MTPA), leading to distinguishable NMR signals.[13][14]Solution.Does not require specialized equipment beyond a standard NMR spectrometer.[15] Well-established and widely used.[13]Indirect method requiring chemical derivatization. Potential for kinetic resolution and side reactions. Interpretation can be complex for flexible molecules.

In-Depth Methodological Workflows

X-ray Crystallography: The Gold Standard

X-ray crystallography provides the most direct and unambiguous determination of absolute configuration.[3] The prerequisite, however, is the availability of a suitable single crystal.[3]

Experimental Workflow:

G cluster_0 Reaction with (S)-MTPA cluster_1 Reaction with (R)-MTPA cluster_2 NMR Analysis cluster_3 Configuration Assignment a (R)-Alcohol + (S)-MTPA-Cl -> (R,S)-Ester e Compare ¹H NMR of Diastereomers a->e b (S)-Alcohol + (S)-MTPA-Cl -> (S,S)-Ester c (R)-Alcohol + (R)-MTPA-Cl -> (R,R)-Ester c->e d (S)-Alcohol + (R)-MTPA-Cl -> (S,R)-Ester f Δδ (δS - δR) Analysis e->f

Sources

Safety & Regulatory Compliance

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